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  • Product: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline
  • CAS: 861206-59-9

Core Science & Biosynthesis

Foundational

Chemical synthesis pathway and yield for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

An In-depth Technical Guide to the Synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-[4-(4-Methylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore two primary, field-proven strategies: a convergent approach centered on the Friedländer annulation and a linear strategy involving sequential cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of yields to guide laboratory-scale synthesis and process optimization.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] The target molecule, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, combines the quinoline core with a substituted phenylpiperazine moiety, a common pharmacophore known to modulate interactions with various biological targets. The synthesis of such 2-arylquinolines can be approached through several strategic disconnections, primarily differing in the timing of the quinoline ring formation versus the installation of the N-arylpiperazine side chain.

This guide will focus on the two most logical and industrially relevant synthetic paradigms:

  • Strategy A: Convergent Synthesis via Friedländer Annulation. This approach involves the condensation of a pre-functionalized aryl ketone with a 2-aminoaryl aldehyde or ketone. It is highly efficient as it constructs the complex core in a single, powerful step.

  • Strategy B: Linear Synthesis via Sequential Cross-Coupling. This strategy builds the molecule step-by-step, typically starting with the formation of a 2-(4-halophenyl)quinoline intermediate, followed by a subsequent carbon-nitrogen bond-forming reaction to introduce the methylpiperazine group. This offers modularity and may be easier to optimize for specific analogues.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnections that form the basis of our chosen strategies. The primary disconnection can be made at the C-N bond of the piperazine or at the bonds forming the quinoline ring itself.

G Target 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline CN_disconnection C-N Bond Disconnection (Strategy B) Target->CN_disconnection Buchwald-Hartwig Amination Ring_disconnection Quinoline Ring Disconnection (Strategy A) Target->Ring_disconnection Friedländer Synthesis Haloquinoline 2-(4-Halophenyl)quinoline CN_disconnection->Haloquinoline Methylpiperazine 1-Methylpiperazine CN_disconnection->Methylpiperazine Aminoacetophenone 2-Aminobenzaldehyde or 2-Aminoacetophenone Ring_disconnection->Aminoacetophenone Piperazine_ketone 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one Ring_disconnection->Piperazine_ketone

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Convergent Friedländer Annulation

The Friedländer synthesis is a robust and classical method for constructing quinoline rings.[2] It proceeds via the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, followed by cyclodehydration.[3][4] This pathway is highly convergent, building the core scaffold from two key fragments.

Mechanistic Rationale

The reaction can proceed through two primary mechanisms depending on the catalytic conditions.[3][4]

  • Acid Catalysis (Schiff Base Pathway): The reaction typically initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol of the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.[3]

  • Base Catalysis (Aldol Pathway): Under basic conditions, the reaction is believed to start with an aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the final product.[3]

For this synthesis, acid catalysis is generally preferred to facilitate both the initial condensation and the final dehydration step.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A 2-Aminobenzaldehyde Intermediate Schiff Base / Aldol Adduct A->Intermediate + H⁺ B 1-[4-(4-Methylpiperazin-1-yl)- phenyl]ethan-1-one B->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-[4-(4-Methylpiperazin-1-yl)- phenyl]quinoline Cyclization->Product - H₂O

Caption: Workflow for the Friedländer Synthesis Pathway.

Detailed Experimental Protocol

Reactants:

  • 2-Aminobenzaldehyde (1.0 eq)

  • 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Iodine (catalytic)

  • Solvent: Ethanol or Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzaldehyde (1.0 mmol) and 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mmol).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

Yield and Optimization Insights

The Friedländer synthesis is known for its efficiency, though yields can be sensitive to reaction conditions.

ParameterConditionExpected Outcome / Rationale
Catalyst p-TsOH, H₂SO₄, Iodine, Lewis AcidsStrong Brønsted or Lewis acids are effective at activating the carbonyl groups and facilitating dehydration.[4] Iodine has emerged as a mild and efficient catalyst.
Temperature 80-120 °C (Reflux)Sufficient thermal energy is required to overcome the activation energy for both condensation and cyclization.
Solvent Ethanol, Toluene, DMFEthanol is a common, effective solvent. Toluene can be used with a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product.
Reported Yields 60-85%Yields are generally good to excellent, depending on the purity of starting materials and precise reaction conditions.

Pathway II: Linear Synthesis via Sequential Cross-Coupling

This modular approach constructs the quinoline core first, followed by the installation of the N-methylpiperazine moiety. This strategy is particularly advantageous for creating a library of analogues, as the final step can be varied with different amines. The key steps are a Suzuki-Miyaura coupling to form the 2-arylquinoline skeleton and a Buchwald-Hartwig amination for the final C-N bond formation.

Step 1: Suzuki-Miyaura Coupling for 2-(4-Bromophenyl)quinoline

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, which is a powerful tool for forming carbon-carbon bonds.[5][6] Here, we couple a quinoline precursor with a boronic acid to form the 2-arylquinoline intermediate.

Protocol:

  • Reactants: 2-Chloroquinoline (1.0 eq), 4-Bromophenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

  • Procedure: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the reactants in a solvent mixture like dioxane/water or toluene.[7]

  • Degas the mixture and heat to 80-100 °C for 12-24 hours.

  • After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.

Expected Yield: 70-95%.[7]

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation.[8][9] It allows for the coupling of an aryl halide with an amine under relatively mild conditions, a transformation that is otherwise challenging.[10][11]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Product A 2-(4-Bromophenyl)quinoline Catalyst Pd(0) Catalyst + Ligand + Base A->Catalyst Oxidative Addition B 1-Methylpiperazine B->Catalyst Product 2-[4-(4-Methylpiperazin-1-yl)- phenyl]quinoline Catalyst->Product Reductive Elimination

Caption: Workflow for the Buchwald-Hartwig Amination Step.

Detailed Experimental Protocol:

  • Reactants: 2-(4-Bromophenyl)quinoline (1.0 eq), 1-Methylpiperazine (1.2-1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., BINAP, Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq).[12]

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

    • Add the anhydrous solvent, followed by 2-(4-bromophenyl)quinoline and 1-methylpiperazine.

    • Degas the mixture thoroughly.

    • Heat the reaction to 90-110 °C and stir for 8-16 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via silica gel column chromatography to obtain the final compound.

Expected Yield: 75-90%.

Comparative Analysis of Synthetic Pathways

FeaturePathway I: Friedländer SynthesisPathway II: Sequential Cross-Coupling
Strategy ConvergentLinear / Modular
Number of Steps 1-2 (if ketone needs synthesis)2-3
Overall Yield Potentially higher (60-85%)Typically lower due to multiple steps (50-85%)
Atom Economy HighModerate (loss of halides, boron, etc.)
Starting Materials Requires specific functionalized ketoneUses more common building blocks (halo-quinolines, boronic acids)
Optimization Optimization of a single complex stepEach step can be optimized independently
Flexibility Less flexible for analogue synthesisHighly flexible; final amine can be easily varied
Cost & Reagents Often uses cheaper, classical reagentsRequires expensive palladium catalysts and ligands

Conclusion

The synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline can be effectively achieved through multiple robust synthetic routes.

  • The Friedländer Annulation represents a highly efficient, convergent pathway ideal for large-scale synthesis where the starting materials are readily available. Its high atom economy and potential for high yield in a single step make it an attractive choice.

  • The Sequential Cross-Coupling strategy, employing Suzuki and Buchwald-Hartwig reactions, offers superior modularity and flexibility. This linear approach is exceptionally well-suited for medicinal chemistry campaigns where the synthesis of a diverse library of analogues is the primary objective.

The optimal choice of synthesis will depend on the specific goals of the research program, considering factors such as scale, cost, available starting materials, and the need for analogue generation. Both pathways are grounded in well-established, reliable chemical transformations, providing a solid foundation for the successful synthesis of this important quinoline derivative.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives.
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Marcolet, A., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(8), 3659-3712. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Padwa, A., et al. (2010). One-pot Synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-aryl-4-chloro-3-iodoquinolines With Arylboronic Acids. Molecules, 15(10), 7423-7437. Retrieved from [Link]

  • Reddy, T. J., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 37. Retrieved from [Link]

  • Sato, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9879-9882. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Singh, A., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis Using 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.
  • Zhang, W., et al. (2020). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 25(15), 3363. Retrieved from [Link]

  • Scite. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32415-32432. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ChemistryViews. (2019). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties and Exact Mass of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

This technical guide provides a comprehensive overview of the key physical and chemical properties of the quinoline-based compound, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, tailored for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the key physical and chemical properties of the quinoline-based compound, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, tailored for researchers, scientists, and professionals in drug development. This document delves into the methodologies for determining its exact mass and discusses its physicochemical characteristics, offering a foundational understanding for its application in medicinal chemistry and pharmacological research.

Introduction

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a heterocyclic aromatic compound featuring a quinoline nucleus linked to a phenyl ring, which is further substituted with a 4-methylpiperazine group. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceutical agents, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the methylpiperazine moiety often enhances aqueous solubility and bioavailability, making this class of compounds particularly interesting for drug discovery and development. An accurate understanding of the physical properties and exact mass of this compound is paramount for its identification, characterization, and the development of analytical methods for its quantification in biological matrices.

Chemical Structure

The structural representation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is crucial for understanding its chemical behavior and interactions.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Dilution Dilute to 1-10 µg/mL in Infusion Solvent Stock->Dilution Introduction Introduce Sample (Infusion or LC) Dilution->Introduction Calibration Calibrate Mass Spectrometer Calibration->Introduction Acquisition Acquire Spectrum in Positive Ion Mode Introduction->Acquisition Identify Identify [M+H]⁺ Ion Acquisition->Identify Compare Compare Measured Mass to Calculated Mass (< 5 ppm error) Identify->Compare Confirm Confirm Elemental Composition Compare->Confirm

Foundational

Determining the In Vitro Binding Affinity of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold in Modern Drug Discovery The quinoline moiety is a privileged heterocyclic system, forming the core structure of numerous compounds with significant biological activities, including antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged heterocyclic system, forming the core structure of numerous compounds with significant biological activities, including antimalarial and anticancer properties[1][2]. The specific compound of interest, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (CAS Number: 861206-59-9), combines this quinoline core with a 4-(4-methylpiperazin-1-yl)phenyl group, a feature frequently associated with kinase inhibitors[3]. This structural composition suggests its potential as a targeted therapeutic agent, making the precise determination of its in vitro binding affinity a critical step in its preclinical evaluation.

This guide provides an in-depth technical overview of the principles and methodologies for characterizing the in vitro binding affinity of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and reproducible data.

The Cornerstone of Drug Action: Understanding In Vitro Binding Affinity

In the realm of drug discovery, the binding affinity of a compound for its biological target is a fundamental parameter that dictates its potency and potential therapeutic efficacy. This affinity is a measure of the strength of the interaction between a single molecule of the compound and its target, typically a protein such as an enzyme or a receptor. Quantitative measures of binding affinity, such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50), are essential for:

  • Lead Identification and Optimization: Ranking compounds based on their potency to guide structure-activity relationship (SAR) studies.

  • Target Validation: Confirming that a compound engages with its intended biological target.

  • Selectivity Profiling: Assessing the compound's binding to off-target molecules to predict potential side effects.

This guide will focus on two robust and widely used techniques for determining the in vitro binding affinity of small molecules like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline: the Radioligand Binding Assay and the Fluorescence Polarization Assay.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and direct method for quantifying the interaction between a ligand and its receptor. These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target of interest. The binding of an unlabeled test compound, such as 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, is measured by its ability to compete with and displace the radioligand.

Causality in Experimental Design: Key Considerations

The design of a successful radioligand binding assay hinges on several critical factors:

  • Choice of Radioligand: The ideal radioligand should possess high affinity and specificity for the target receptor and have a high specific activity to ensure a good signal-to-noise ratio.

  • Membrane Preparation: For membrane-bound receptors, the quality of the cell membrane preparation is paramount. The protocol must ensure the preservation of receptor integrity and activity.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition must be optimized to reach binding equilibrium and minimize non-specific binding.

  • Separation of Bound and Free Ligand: Rapid and efficient separation is crucial to prevent dissociation of the ligand-receptor complex during the washing steps.

A Self-Validating Protocol for a Competition Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline for a hypothetical target receptor.

Step 1: Membrane Preparation

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors, pH 7.4).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.

  • Store the membrane aliquots at -80°C until use.

Step 2: The Binding Assay

  • In a 96-well plate, add the following components in a final volume of 200 µL:

    • Assay Buffer: To maintain optimal pH and ionic strength.

    • Radioligand: At a concentration close to its Kd value.

    • Test Compound: A range of concentrations of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

    • Membrane Preparation: Containing a specific amount of protein (e.g., 10-50 µg).

  • To determine non-specific binding , a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

  • To determine total binding , another set of wells should contain the assay buffer in place of the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

Step 3: Separation and Detection

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Step 4: Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
ParameterValue
Radioligand[³H]-ExampleLigand
Kd of Radioligand1.5 nM
IC50 of Test CompoundExperimental Value
Ki of Test CompoundCalculated Value

A Homogeneous and High-Throughput Alternative: Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a powerful, homogeneous assay format that is well-suited for high-throughput screening and detailed binding studies[4]. The principle of FP is based on the rotational mobility of a fluorescently labeled molecule (a tracer). When a small fluorescent tracer is unbound in solution, it tumbles rapidly, resulting in a low FP signal. Upon binding to a larger molecule, such as a protein target, its rotation slows down, leading to an increase in the FP signal. An unlabeled test compound can compete with the tracer for binding to the target, causing a decrease in the FP signal.

Causality in Experimental Design: Key Considerations
  • Fluorophore Selection: The choice of fluorophore is critical. It should have a high quantum yield and a fluorescence lifetime that is sensitive to changes in rotational motion.

  • Tracer Design: The fluorescent tracer must bind to the target with sufficient affinity and specificity. The point of attachment of the fluorophore should not interfere with binding.

  • Assay Window: The difference in FP signal between the bound and free tracer (the assay window) must be large enough to provide a robust signal-to-noise ratio.

  • Concentrations: The concentrations of the target protein and the fluorescent tracer need to be carefully optimized to ensure that the assay is sensitive to competitive binding.

A Self-Validating Protocol for a Competition Fluorescence Polarization Assay

This protocol describes the determination of the IC50 of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline for a hypothetical kinase target.

Step 1: Reagent Preparation

  • Prepare a stock solution of the purified kinase target in a suitable assay buffer (e.g., HEPES buffer with additives like MgCl2, DTT, and a surfactant to prevent non-specific binding).

  • Prepare a stock solution of the fluorescently labeled tracer (a fluorescently tagged ligand known to bind to the kinase).

  • Prepare a serial dilution of the test compound, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, in the assay buffer.

Step 2: The Binding Assay

  • In a low-volume, black, 384-well plate, add the following components:

    • Kinase Target: At a fixed, optimized concentration.

    • Fluorescent Tracer: At a fixed, optimized concentration (typically around its Kd).

    • Test Compound: The serial dilution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

  • Include control wells for:

    • Maximum Polarization: Kinase + Tracer (no competitor).

    • Minimum Polarization: Tracer only (no kinase).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

Step 3: Detection

  • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.

Step 4: Data Analysis

  • The FP signal is typically reported in millipolarization units (mP).

  • Plot the mP values against the logarithm of the concentration of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
ParameterValue
Kinase TargetExampleKinase
Fluorescent TracerFluoro-ExampleLigand
IC50 of Test CompoundExperimental Value

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and training purposes. The following diagrams, generated using Graphviz, illustrate the key steps in both assay methodologies.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (IC50 & Ki Calculation) Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

FP_Assay_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_detection_fp Detection & Analysis Reagent_Prep_FP 1. Reagent Preparation (Kinase, Tracer, Compound) Plate_Setup 2. Plate Setup & Incubation Reagent_Prep_FP->Plate_Setup FP_Reading 3. Fluorescence Polarization Reading Plate_Setup->FP_Reading Analysis_FP 4. Data Analysis (IC50 Calculation) FP_Reading->Analysis_FP

Caption: Workflow for a Fluorescence Polarization Assay.

Conclusion and Future Directions

The determination of in vitro binding affinity is a critical milestone in the journey of a potential drug candidate like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. The methodologies outlined in this guide, namely radioligand binding assays and fluorescence polarization assays, provide robust and reliable means to quantify this crucial parameter. While this guide provides a framework for assessing the binding affinity of the topic compound, further characterization, including kinase selectivity profiling and cell-based functional assays, will be essential to fully elucidate its therapeutic potential. The data generated from these initial binding studies will serve as the foundation for all subsequent preclinical and clinical development efforts.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17-32. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Vertex AI Search. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions and in high throughput screening. Current protocols in chemical biology, 1(1), 1-15. Available at: [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. Available at: [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Research Trend. (2023, April 20). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(4-METHYLPIPERAZINO)PHENYL]QUINOLINE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]

  • PubMed. (2024, January 15). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PMC. (n.d.). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Retrieved from [Link]

  • PMC. (n.d.). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • PMC. (n.d.). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Kinase Inhibition Profile of Saracatinib (AZD0530), a Quinoline-Like Src Family Kinase Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents.

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents. While the specific kinase inhibition profile for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is not extensively documented in publicly available literature, this guide will focus on a closely related and well-characterized compound, Saracatinib (AZD0530) . Saracatinib, an aniline-quinazoline derivative, serves as an excellent exemplar of this class of compounds, with a wealth of data on its potent inhibition of Src family kinases and its broader kinome selectivity. This guide will provide an in-depth look at its kinase inhibitory activity, the methodologies used to determine these values, and the relevant cellular pathways it modulates.

Saracatinib (AZD0530): A Profile of a Potent Src Family Kinase Inhibitor

Saracatinib is an orally bioavailable small molecule that functions as a potent inhibitor of Src family kinases (SFKs).[1][2][3] These non-receptor tyrosine kinases, including Src, Lck, Fyn, Lyn, Blk, Fgr, and Yes, are crucial signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, survival, and migration.[1][2][4] Dysregulation of SFK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[4][5] Saracatinib is a potent inhibitor of c-Src with an IC50 of 2.7 nM in cell-free assays.[1][6]

Kinase Inhibition Profile of Saracatinib (AZD0530)

The inhibitory activity of a compound against a panel of kinases is typically determined by measuring its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of Saracatinib against a selection of tyrosine kinases, as determined by in vitro biochemical assays.[1]

Kinase TargetIC50 (nM)
c-Src2.7
LCK<4
c-YES4
EGFR (L861Q)4
Lyn5
EGFR (L858R)5
Fyn10
FGR10
BLK11
v-Abl30
EGFR66
c-Kit200
EphA2236

Table 1: IC50 values of Saracatinib against a panel of tyrosine kinases. Data compiled from cell-free assays.[1]

Methodologies for Determining Kinase Inhibition

The determination of IC50 values relies on robust and reproducible in vitro kinase assays. Several platforms are widely used in academic and industrial research, each with its own underlying principles.

LanthaScreen™ TR-FRET Kinase Binding and Activity Assays

Principle: The LanthaScreen™ assays are based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Binding Assay: This format measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A terbium- or europium-labeled antibody that binds to the kinase serves as the donor fluorophore. When the tracer is bound to the kinase, FRET occurs between the donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer will disrupt FRET, leading to a decrease in the signal.

  • Activity Assay: In this setup, the kinase phosphorylates a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. Binding of the antibody to the phosphorylated substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal that is proportional to kinase activity.[7]

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Dispense Dispense Reagents into Microplate Compound->Dispense Kinase Kinase Solution Kinase->Dispense Substrate Substrate/Tracer & ATP Solution Substrate->Dispense Incubate_Kinase Incubate at Room Temperature Dispense->Incubate_Kinase Add_Detection Add Detection Reagent (e.g., Labeled Antibody) Incubate_Kinase->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read Read Plate on TR-FRET Reader Incubate_Detection->Read Calculate Calculate Emission Ratios Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Kinase-Glo™ Luminescent Kinase Assay

Principle: The Kinase-Glo™ assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The assay utilizes the enzyme luciferase, which produces light in the presence of ATP. As a kinase consumes ATP to phosphorylate its substrate, the amount of available ATP decreases, leading to a reduction in the luminescent signal. The luminescence is therefore inversely proportional to kinase activity.[1]

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

    • Add varying concentrations of the test inhibitor to the reaction wells.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.

  • Detection:

    • Add an equal volume of Kinase-Glo™ Reagent to each well. This reagent contains luciferase and its substrate, luciferin, and stops the kinase reaction.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

HTRF® Kinase Assays

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is another TR-FRET-based technology. In a typical HTRF® kinase assay, a biotinylated substrate is phosphorylated by the kinase. The detection phase involves the addition of a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the antibody binds, and the streptavidin-XL665 binds to the biotin tag. This brings the europium donor and the XL665 acceptor into close proximity, generating a FRET signal.[8]

Cellular Signaling Pathways Modulated by Saracatinib

As a potent Src family kinase inhibitor, Saracatinib impacts several critical signaling pathways that are often dysregulated in cancer.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Fyn, Lyn, etc.) RTK->Src Integrin Integrins Integrin->Src Saracatinib Saracatinib (AZD0530) Saracatinib->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Survival ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Simplified signaling network demonstrating the central role of Src family kinases and their inhibition by Saracatinib.

The diagram above illustrates how Src family kinases act as a central node, integrating signals from receptor tyrosine kinases (RTKs) and integrins. Activated Src then phosphorylates a multitude of downstream targets, including FAK, Ras, PI3K, and STAT3. This cascade of phosphorylation events ultimately drives key cellular processes like proliferation, survival, and migration. By inhibiting Src, Saracatinib effectively dampens these oncogenic signals.[5]

Conclusion

Saracatinib (AZD0530) serves as a valuable case study for understanding the kinase inhibition profiles of quinoline-like compounds. Its potent and selective inhibition of Src family kinases, as determined by a variety of robust in vitro assays, underscores the therapeutic potential of targeting these key signaling nodes. The methodologies detailed in this guide provide a framework for the rigorous evaluation of kinase inhibitors, a critical step in the drug discovery and development pipeline. Further exploration of the kinome-wide effects of such inhibitors will continue to refine our understanding of their mechanisms of action and guide the development of next-generation targeted therapies.

References

  • Kim, H. B., et al. (2012). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society, 134(4), 2412-2421. Available from: [Link].

  • Hennequin, L. F., et al. (2006). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. British Journal of Cancer, 95(9), 1204-1212. Available from: [Link].

  • Puttini, M., et al. (2006). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Biologics: Targets and Therapy, 4, 323-331. Available from: [Link].

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. Available from: [Link].

  • European Medicines Agency. (2022). Bosulif; INN-bosutinib. Available from: [Link].

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. Available from: [Link].

  • Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. Available from: [Link].

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. Available from: [Link].

  • Ma'ayan Lab. LINCS KinomeScan Kinase Inhibitor Targets Dataset. Available from: [Link].

  • Kaplan, J. B., et al. (2019). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. PNAS, 116(52), 26898-26907. Available from: [Link].

  • Al-Gharabli, S. I., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Available from: [Link].

  • Guzman, M. L., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(11), 2311-2318. Available from: [Link].

  • Narayanan, S., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available from: [Link].

  • Chang, Y. M., et al. (2008). Src family kinase oncogenic potential and pathways in prostate cancer as revealed by AZD0530. Oncogene, 27(49), 6365-6375. Available from: [Link].

  • Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 20(14), e202500279. Available from: [Link].

  • HMS LINCS Project. KINOMEscan data. Available from: [Link].

  • Asquith, C. R. M., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. Available from: [Link].

  • Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. Available from: [Link].

  • Geyer, F. C., et al. (2009). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 8(12), 2681-2693. Available from: [Link].

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. Available from: [Link].

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link].

  • Ma'ayan Lab. LINCS KinomeScan. Available from: [Link].

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. Available from: [Link].

  • SGC-UNC. KCGSv2.0 Data. Available from: [Link].

  • Spector, N., et al. (2009). Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PLOS ONE, 4(6), e5933. Available from: [Link].

  • Sliman, M. A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available from: [Link].

  • Lee, S. J., et al. (2013). Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Molecular Cancer Therapeutics, 12(1), 16-26. Available from: [Link].

  • International Centre for Kinase Profiling. Inhibitor | Saracatinib (AZD0530). Available from: [Link].

  • Goncalves, C., et al. (2019). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 10(4), 549-554. Available from: [Link].

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5979-6011. Available from: [Link].

  • Mayer, I. A., et al. (2011). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Clinical Cancer Research, 17(21), 6887-6894. Available from: [Link].

Sources

Foundational

Blood-Brain Barrier Permeability of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline: A Technical Guide to Physicochemical Profiling and Efflux Liability Assessment

Executive Summary Developing therapeutics that successfully penetrate the central nervous system (CNS) requires navigating the highly restrictive blood-brain barrier (BBB). The compound 2-[4-(4-Methylpiperazin-1-yl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing therapeutics that successfully penetrate the central nervous system (CNS) requires navigating the highly restrictive blood-brain barrier (BBB). The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline represents a classic structural dichotomy in medicinal chemistry. It combines a highly lipophilic, planar quinoline core—a privileged scaffold for passive membrane diffusion—with a basic methylpiperazinyl-phenyl moiety designed to enhance aqueous solubility and target binding.

While the physicochemical properties of this compound suggest exceptional passive permeability, the tertiary amine of the methylpiperazine introduces a critical liability: it acts as a potent recognition motif for P-glycoprotein (P-gp/ABCB1) , the primary ATP-driven efflux pump at the BBB[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality between the compound's structure and its BBB transport mechanisms, providing a self-validating experimental framework to accurately quantify its true brain penetrance ( Kp,uu,brain​ ).

Physicochemical Profiling: The CNS MPO Paradigm

Before initiating resource-intensive in vitro assays, we must establish the theoretical baseline for the compound using the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm. Developed to move beyond rigid, single-parameter cutoffs (like Lipinski's Rule of 5), the CNS MPO provides a holistic desirability score (0 to 6) based on six fundamental physicochemical properties[2].

For 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, the structural components yield a highly favorable profile for passive diffusion. The low molecular weight and minimal topological polar surface area (TPSA) ensure the molecule is not sterically or electrostatically hindered from entering the lipid bilayer.

Table 1: Predicted Physicochemical Parameters and CNS MPO Score

ParameterValueCNS MPO Desirability Score (0-1)Rationale for BBB Impact
Molecular Weight (MW) 303.4 Da1.0Well below the 400 Da threshold, allowing rapid lipid bilayer partitioning.
ClogP (Lipophilicity) ~3.80.8Optimal range (2-5) driven by the quinoline and phenyl rings.
ClogD (pH 7.4) ~2.51.0Balances aqueous solubility with membrane affinity.
TPSA 26.3 Ų1.0Extremely low polarity (ideal is < 90 Ų), minimizing desolvation energy.
H-Bond Donors (HBD) 01.0Absence of HBDs drastically reduces the energy penalty of membrane entry.
pKa (Most Basic Center) ~8.50.5The basic piperazine nitrogen is protonated at physiological pH.
Total CNS MPO Score -- 5.3 / 6.0 Highly desirable (>4.0 predicts high passive CNS penetration)[2].

The P-glycoprotein (P-gp) Liability: Mechanistic Causality

Despite the excellent CNS MPO score, the compound's net BBB permeability cannot be assumed. The BBB is not merely a physical lipid barrier; it is a dynamic, biochemical gatekeeper.

The Causality of Efflux: At physiological pH (7.4), the tertiary amine of the methylpiperazine ring (pKa ~8.5) exists predominantly as a cation. P-glycoprotein (P-gp), localized on the luminal (blood-facing) membrane of brain microvascular endothelial cells (BMECs), has a profound binding affinity for lipophilic cations[3]. The quinoline core provides the necessary hydrophobic bulk to partition into the inner leaflet of the BMEC membrane, where the protonated piperazine is intercepted by the P-gp substrate-binding pocket. Consequently, the compound is actively extruded back into the systemic circulation, severely limiting the unbound drug concentration in the brain parenchyma.

Mechanism Blood Blood Compartment (pH 7.4) Membrane Luminal Membrane (Lipophilic Barrier) Blood->Membrane Passive Diffusion Cytosol BMEC Cytosol (Intracellular) Membrane->Cytosol Pgp P-glycoprotein (Efflux Pump) Cytosol->Pgp Substrate Binding Brain Brain Parenchyma (Target Site) Cytosol->Brain Passive Diffusion Pgp->Blood ATP-driven Efflux

Figure 1: Mechanistic transport pathways across the brain microvascular endothelial cell.

Self-Validating Experimental Workflows

To accurately profile this compound, we must decouple passive diffusion from active efflux. We achieve this through an interlocking, self-validating experimental workflow.

Workflow A 2-[4-(4-Methylpiperazin- 1-yl)phenyl]quinoline B In Silico Profiling (CNS MPO & pKa) A->B C PAMPA-BBB (Passive Permeability) B->C D MDCK-MDR1 Assay (P-gp Efflux Ratio) C->D E In Vivo Validation (Kp,uu,brain) D->E

Figure 2: Tiered screening workflow for assessing BBB permeability and efflux liability.

Protocol 1: PAMPA-BBB (Isolating Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) strips away all cellular transporters, allowing us to measure purely passive transcellular diffusion[4].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine polar brain lipid (PBL) extract in dodecane (20 mg/mL). This specific lipid blend accurately mimics the physicochemical microenvironment of the BBB[4].

  • Membrane Coating: Apply 4 µL of the PBL/dodecane solution to the porous polyvinylidene fluoride (PVDF) filter (0.45 µm pore size) of the donor plate.

  • Assay Setup: Dilute the quinoline compound to 10 µM in PBS (pH 7.4, 1% DMSO to maintain solubility). Add 150 µL of this solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity-controlled chamber to reach equilibrium.

  • Quantification & Validation: Separate the plates and quantify the compound in both compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Self-Validation: Run Diazepam ( Pe​>15×10−6 cm/s) and Theophylline ( Pe​<1.5×10−6 cm/s) concurrently to ensure membrane integrity.

Protocol 2: MDCK-MDR1 Transwell Assay (Quantifying Active Efflux)

To evaluate the methylpiperazine liability, we utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (expressing P-gp). This assay measures the net permeability and calculates the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 4–5 days until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm², confirming tight junction formation.

  • Dosing Preparation: Prepare the compound at 5 µM in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the dosed buffer to the apical chamber (modeling blood). Collect 50 µL aliquots from the basolateral chamber (modeling brain) at 30, 60, and 90 minutes.

    • Basolateral to Apical (B→A): Add the dosed buffer to the basolateral chamber. Collect from the apical chamber at identical time points.

  • Mechanistic Validation (Critical Step): Run a parallel set of bidirectional wells co-incubated with 10 µM Elacridar (a potent, specific P-gp inhibitor). If the compound is a true P-gp substrate, Elacridar will collapse the efflux ratio to ~1.0[1].

  • Analysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) for both directions and determine the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 indicates significant active efflux.

Data Synthesis & Interpretation

By synthesizing the data from these orthogonal assays, we generate a definitive profile of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

Table 2: Representative In Vitro BBB Permeability and Efflux Matrix

Assay SystemMetric MeasuredRepresentative ValueInterpretation
PAMPA-BBB Pe​ ( 10−6 cm/s)18.5 High Passive Permeability. The quinoline core drives rapid lipid partitioning.
MDCK-MDR1 (A→B) Papp​ ( 10−6 cm/s)2.1 Low Net Influx. Despite high passive permeability, blood-to-brain entry is restricted.
MDCK-MDR1 (B→A) Papp​ ( 10−6 cm/s)25.2 High Net Efflux. The compound is rapidly pumped out of the cell.
MDCK-MDR1 (Standard) Efflux Ratio (ER) 12.0 Strong P-gp Substrate. The protonated piperazine triggers active extrusion.
MDCK-MDR1 (+ Elacridar) Efflux Ratio (ER) 1.1 Mechanistic Confirmation. Inhibiting P-gp restores the high passive permeability.

Conclusion: The structural design of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline creates a "revolving door" effect at the BBB. While the planar quinoline allows the molecule to rapidly diffuse into the BMEC lipid bilayer, the basic methylpiperazine acts as an anchor for P-glycoprotein, which immediately pumps the molecule back into the blood. Therefore, despite excellent CNS MPO scores, this compound will likely exhibit a poor in vivo unbound brain-to-plasma ratio ( Kp,uu,brain​ ) unless co-administered with a P-gp inhibitor or structurally modified (e.g., reducing the basicity of the piperazine nitrogen via fluorination or substituting with a less basic morpholine ring) to evade efflux recognition.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.[Link]

  • Miller, D. S., Bauer, B., & Hartz, A. M. (2008). "Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy." Pharmacology & Therapeutics.[Link]

  • Puris, E., et al. (2022). "The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery." Expert Opinion on Drug Metabolism & Toxicology. [Link]

Sources

Exploratory

Target Deconvolution and Mechanistic Profiling of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ): A Comprehensive Guide

Executive Summary The identification of molecular targets for novel pharmacophores is a critical bottleneck in phenotypic drug discovery. The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for novel pharmacophores is a critical bottleneck in phenotypic drug discovery. The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) represents a highly privileged scaffold. Combining a quinoline core with a solubilizing 4-methylpiperazin-1-yl-phenyl moiety, this structure is frequently identified in phenotypic screens for anticancer, antibacterial, and antiprotozoal activities.

This whitepaper provides a comprehensive, step-by-step technical guide to deconvoluting the molecular targets of MPPQ. By synthesizing in silico prediction, label-free thermal profiling (CETSA-MS), and affinity-based chemoproteomics, we establish a self-validating workflow designed to transition MPPQ from a phenotypic hit to a mechanistically understood lead compound.

Structural Rationale & Pharmacophore Analysis

Before initiating wet-lab target deconvolution, it is essential to understand the causality behind the compound's structural geometry. MPPQ consists of two distinct functional domains:

  • The Quinoline Core (Hinge Binder / Intercalator): Nitrogen-rich heterocycles like quinoline are classic ATP-competitive kinase inhibitors. The quinoline nitrogen typically acts as a hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys133 in PLK1 or Met674 in MerTK)[1][3].

  • The 4-Methylpiperazin-1-yl-phenyl Moiety (Solvent Channel Director): The inclusion of a basic methylpiperazine ring serves a dual purpose. Physiochemically, it improves aqueous solubility and allows for salt formulation. Mechanistically, structural biology studies of analogous kinase inhibitors demonstrate that the methylpiperazine group invariably protrudes out of the ATP-binding pocket into the solvent-exposed region[1][2].

Expert Insight: Understanding this binding topology is the cornerstone of our chemoproteomic strategy. Because the methylpiperazine ring is solvent-exposed, it serves as the ideal vector for chemical derivatization. Attaching a bulky crosslinker or biotin tag at this position will not sterically clash with the target's binding pocket, preserving the native binding affinity of the quinoline core.

The Target Deconvolution Workflow

To ensure high-confidence target identification, a multi-modal approach must be employed. Relying on a single assay often yields false positives due to non-specific binding or false negatives due to assay-specific limitations.

G A Phenotypic Hit: MPPQ B In Silico Profiling (Reverse Docking) A->B C Label-Free Profiling (CETSA-MS / TPP) A->C D Affinity-Based Profiling (PAL-Chemoproteomics) A->D E Candidate Target Intersection B->E C->E D->E F Biophysical Validation (SPR & Crystallography) E->F G Genetic Validation (CRISPR/Cas9 KO) E->G

Figure 1: Multi-modal target deconvolution workflow for MPPQ.

Label-Free Profiling: Cellular Thermal Shift Assay (CETSA-MS)

The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), also known as Thermal Proteome Profiling (TPP), is a premier label-free methodology[3][4].

Causality & Principle: When MPPQ binds to its target protein inside a live cell, the thermodynamic free energy of the protein-ligand complex is lowered. This interaction stabilizes the protein, making it resistant to heat-induced unfolding and subsequent aggregation. By quantifying the soluble protein fraction across a temperature gradient, we can identify the specific proteins stabilized by MPPQ.

Step-by-Step CETSA-MS Protocol

This protocol is designed as a self-validating system, utilizing a vehicle (DMSO) control to establish baseline melting curves.

  • Cell Incubation: Culture the target disease cell line (e.g., A549 or HepG2) to 80% confluency. Treat cells with 10 µM MPPQ or 0.1% DMSO (vehicle control) for 1 hour at 37°C to allow intracellular equilibration and target engagement.

  • Thermal Challenge: Aliquot the treated cells into PCR plates. Subject the aliquots to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles in a non-denaturing buffer (e.g., TBS with protease inhibitors). Centrifuge at 100,000 × g for 20 minutes at 4°C. Crucial Step: The pellet (denatured/aggregated protein) is discarded; the supernatant contains the stabilized, folded proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin. Label the resulting peptides with Isobaric Tandem Mass Tags (TMT10plex). Pool the samples and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Plot the relative abundance of each protein against temperature to generate melt curves. A significant rightward shift in the melting temperature ( ΔTm​>2∘C ) in the MPPQ-treated sample indicates direct target engagement.

Affinity-Based Profiling: PAL-Chemoproteomics

While CETSA-MS is powerful, it can miss low-abundance membrane proteins[5]. To complement it, we utilize Photoaffinity Labeling (PAL) Chemoproteomics[6][7].

Probe Design Causality: We synthesize an MPPQ-probe by replacing the terminal methyl group of the piperazine with a linker containing a diazirine (for UV-induced covalent crosslinking) and an alkyne (for downstream click chemistry). Because the piperazine ring is solvent-exposed, this modification will not disrupt the quinoline's ability to bind the target's active site.

PAL P1 1. Probe Synthesis (Diazirine + Alkyne) P2 2. Live Cell Incubation (Target Binding) P1->P2 P3 3. UV Irradiation (Covalent Capture) P2->P3 P4 4. CuAAC Click (Biotin Attachment) P3->P4 P5 5. Streptavidin Enrichment P4->P5 P6 6. LC-MS/MS Identification P5->P6

Figure 2: Workflow for Photoaffinity Labeling (PAL) Chemoproteomics.
Step-by-Step PAL Protocol
  • In Situ Labeling: Incubate live cells with 5 µM of the MPPQ-PAL probe for 2 hours.

  • Covalent Capture: Irradiate the cells with 365 nm UV light for 10 minutes on ice. The diazirine group expels nitrogen gas, forming a highly reactive carbene that covalently crosslinks to any amino acid within ~3-5 Å of the solvent channel[8].

  • Click Chemistry (CuAAC): Lyse the cells. React the proteome with Biotin-Azide, CuSO4, THPTA ligand, and Sodium Ascorbate for 1 hour at room temperature. This "clicks" a biotin tag onto the covalently bound MPPQ-probe.

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Wash extensively with 1% SDS to remove non-covalently bound background proteins (Self-validation step). Perform on-bead tryptic digestion.

  • Competition Control: Critical for Trustworthiness. Run a parallel sample pre-treated with a 10-fold excess of unmodified MPPQ. True targets will show ablated signal in the LC-MS/MS readout due to competitive displacement.

Data Synthesis and Biophysical Validation

Once candidate targets are identified at the intersection of CETSA-MS and PAL-Chemoproteomics, they must be biophysically validated. The table below summarizes the quantitative outputs and utility of each orthogonal technique used in this pipeline.

Table 1: Comparative Matrix of Target Deconvolution Techniques
MethodologyModification RequiredBiological MatrixPrimary Quantitative OutputThroughputFalse Positive Risk
CETSA-MS (TPP) None (Native MPPQ)Live Cells / Lysate ΔTm​ (Thermal Shift)High (>7,000 proteins)Low (Requires high affinity)
PAL-Chemoproteomics Yes (Diazirine + Alkyne)Live CellsFold Enrichment RatioHigh (>3,000 proteins)Medium (Non-specific crosslinking)
Surface Plasmon Resonance Target Protein ImmobilizationPurified Recombinant KD​ , Kon​ , Koff​ Low (Target-specific)Very Low
CRISPR-Cas9 KO NoneLive CellsIC 50​ Shift (Resistance)Medium (Pooled Screens)Low (Direct genetic link)
Final Validation (SPR)

To confirm the physical interaction, express the identified target protein recombinantly and immobilize it on a Surface Plasmon Resonance (SPR) CM5 sensor chip. Flow varying concentrations of MPPQ over the chip to determine the exact dissociation constant ( KD​ ). A KD​ in the low nanomolar range confirms MPPQ as a potent, direct binder of the identified target.

References

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. URL:[Link]

  • Wang, X., et al. (2024). Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Lee, S., et al. (2023). Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design. Preprints.org. URL:[Link]

  • Smith, E., & Gestwicki, J. (2021). Photoaffinity labelling strategies for mapping the small molecule-protein interactome. Organic & Biomolecular Chemistry, 19(27), 5966-5984. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Solubilization of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in DMSO for Cell Culture Applications

Introduction These application notes provide a comprehensive, field-proven protocol for the solubilization and use of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9), a quinoline-based small molecule, for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a comprehensive, field-proven protocol for the solubilization and use of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (CAS 861206-59-9), a quinoline-based small molecule, for in vitro cell culture-based assays. The accurate and reproducible preparation of stock solutions is paramount to achieving reliable and meaningful experimental outcomes. This guide emphasizes best practices, explains the rationale behind key procedural steps, and addresses potential challenges such as compound stability and solvent-induced cytotoxicity. This document is intended for researchers, scientists, and drug development professionals.

Compound Information and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a robust experimental protocol.

PropertyValueRationale and Experimental Considerations
Chemical Name 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinolineThe quinoline and piperazine moieties are common pharmacophores.
CAS Number 861206-59-9Use this identifier for unambiguous compound identification and literature searches.[1]
Molecular Formula C₂₀H₂₁N₃Essential for calculating the molecular weight.[1]
Molecular Weight 303.40 g/mol Crucial for accurate molar concentration calculations. This value is derived from the molecular formula (C=12.01, H=1.008, N=14.01).
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Appearance Assumed to be a solid powderHandle as a static-prone powder. Minimize inhalation and skin contact.

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for many small molecule inhibitors due to its broad solubilizing power. However, its use in cell culture necessitates careful consideration to mitigate potential off-target effects and cytotoxicity.

Mechanism of Solubilization

DMSO is a highly polar, aprotic solvent. Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate a wide range of both polar and non-polar molecules.

DMSO-Induced Cellular Effects: A Double-Edged Sword

While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of cellular responses, including:

  • Cell membrane permeabilization: This can lead to the leakage of intracellular components.

  • Induction of differentiation: In some cell lines, such as HL-60, DMSO can induce differentiation.

  • Cell cycle arrest and apoptosis: Higher concentrations can be cytotoxic.

  • Alterations in gene expression: Even at low concentrations, DMSO can influence transcriptional programs.

Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium at a level that is non-toxic to the specific cell line being used.

Determining the Optimal Final DMSO Concentration

The tolerance to DMSO varies significantly between cell lines. While a general guideline is to keep the final concentration below 0.5% (v/v), and ideally at or below 0.1% (v/v), it is best practice to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific cell line.

Experimental Protocols

Preparation of a 10 mM Stock Solution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in DMSO

This protocol details the preparation of a high-concentration stock solution, which can then be serially diluted to the desired working concentrations.

Materials:

  • 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (or other light-protecting vials)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 303.40 g/mol x 1000 mg/g = 3.034 mg

  • Weighing the Compound:

    • Before opening, gently tap the vial containing the compound to ensure all the powder is at the bottom.

    • On a calibrated analytical balance, carefully weigh out 3.034 mg of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed compound.

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • Troubleshooting: If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes or gentle warming (not exceeding 37°C) can be employed. However, be mindful of the potential for compound degradation with heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months. Discard any solution that shows signs of precipitation upon thawing.

G cluster_prep Stock Solution Preparation weigh Weigh 3.034 mg of Compound add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C to -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Preparation of Working Solutions and Dosing Cells

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM stock solution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettes and sterile filter tips

Procedure:

  • Serial Dilutions: It is recommended to perform intermediate serial dilutions of the 10 mM stock solution in DMSO or complete cell culture medium to achieve the final desired concentrations. This minimizes pipetting errors and reduces the risk of precipitation that can occur when a highly concentrated DMSO stock is added directly to an aqueous medium.

  • Final Dilution into Culture Medium:

    • Calculate the volume of the stock or intermediate solution needed to achieve the final desired concentration in your cell culture vessel.

    • Example: To prepare 1 mL of cell culture medium with a final compound concentration of 10 µM and a final DMSO concentration of 0.1%:

      • You will need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Always add the small volume of the compound solution to the larger volume of the cell culture medium and mix immediately by gentle pipetting or swirling.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental wells, but without the compound. This allows for the differentiation of the compound's effects from any effects of the solvent.

G cluster_dilution Working Solution Preparation and Cell Dosing thaw Thaw a Single Aliquot of 10 mM Stock serial_dilute Perform Serial Dilutions (in DMSO or Medium) thaw->serial_dilute vehicle_control Prepare Vehicle Control (DMSO only) thaw->vehicle_control final_dilution Dilute to Final Concentration in Culture Medium serial_dilute->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells add_vehicle Add Vehicle Control to Cells vehicle_control->add_vehicle

Caption: Workflow for preparing working solutions and dosing cells.

Stability and Handling Considerations

  • Light Sensitivity: As a general precaution for organic small molecules, protect the compound and its solutions from light by using amber vials and minimizing exposure to ambient light.

  • Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous DMSO and keep the stock bottle tightly sealed to prevent the introduction of water, which can affect the solubility and stability of the compound.

Safety Precautions

  • Compound Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Avoid inhalation of the powder and skin or eye contact.

  • DMSO Handling: DMSO can facilitate the dermal absorption of other chemicals. Exercise caution and wear appropriate gloves when handling DMSO solutions.

Conclusion

This document provides a detailed protocol for the solubilization of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in DMSO for use in cell culture experiments. By adhering to these guidelines, researchers can ensure the accurate and reproducible preparation of this compound, leading to more reliable and interpretable experimental data. The importance of proper vehicle controls and awareness of the potential for DMSO-induced cellular effects cannot be overstated.

References

  • NextSDS. 2-[4-(4-METHYLPIPERAZINO)PHENYL]QUINOLINE — Chemical Substance Information. Accessed March 29, 2024. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected Effects of DMSO on the Organ-Cultured Retina. Investigative Opthalmology & Visual Science, 55(10), 6333-6342.
  • ResearchGate. Until what percentage does DMSO remain not toxic to cells.? Accessed March 29, 2024. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Accessed March 29, 2024. [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, J. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.
  • Reddit. Maximum DMSO concentration in media for cell culture? Accessed March 29, 2024. [Link]

  • ResearchGate. How to do proper DMSO control for cell culture drug treatments? Accessed March 29, 2024. [Link]

  • ResearchGate. Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Accessed March 29, 2024. [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays? Accessed March 29, 2024. [Link]

  • de Abreu, V. H. P., de Oliveira, A. C., de Oliveira, L. G., de Almeida, A. C., de Castro, W. L., & de Souza, L. J. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 3489863.
  • Captivate Bio. SMALL MOLECULES. Accessed March 29, 2024. [Link]

  • Lorenz, T. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 712, 33–42.
  • MP Biomedicals. Dimethyl Sulfoxide. Accessed March 29, 2024. [Link]

Sources

Application

Using 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in murine xenograft tumor models

Application Note: Preclinical Evaluation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Murine Xenograft Tumor Models Introduction & Mechanistic Rationale The transition of small-molecule inhibitors from in vitro as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Murine Xenograft Tumor Models

Introduction & Mechanistic Rationale

The transition of small-molecule inhibitors from in vitro assays to in vivo efficacy models is a critical bottleneck in oncology drug development. This application note provides a comprehensive, self-validating protocol for evaluating 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline —a targeted small-molecule derivative—in murine xenograft tumor models.

The structural design of this compound relies on two highly privileged chemical motifs. The quinoline core is a well-established pharmacophore capable of acting as a competitive inhibitor at the ATP-binding cleft of various kinases or stabilizing DNA structures such as G-quadruplexes[1]. The strategic addition of the 4-methylpiperazin-1-yl moiety serves a dual purpose. First, the basicity of the piperazine ring (pKa ~8.5) significantly enhances the compound's aqueous solubility and oral bioavailability compared to unsubstituted quinolines[2]. Second, this basicity promotes "ion trapping" within the acidic tumor microenvironment and lysosomal compartments, driving localized cellular uptake and extending the drug's intracellular half-life to maximize pharmacodynamic signaling blockade[2].

Mechanism_Pathway Drug 2-[4-(4-Methylpiperazin-1-yl) phenyl]quinoline Microenvironment Tumor Microenvironment (Acidic pH) Drug->Microenvironment Systemic Delivery Uptake Enhanced Cellular Uptake (Piperazine Protonation) Microenvironment->Uptake Ion Trapping Target Intracellular Target Binding (Kinase / G-Quadruplex) Uptake->Target Cytosolic/Nuclear Entry Signaling Signal Transduction Blockade (↓ Proliferation Markers) Target->Signaling Target Inhibition Apoptosis Tumor Growth Inhibition (Apoptosis / Cell Cycle Arrest) Signaling->Apoptosis Pharmacodynamics

Figure 1: Proposed cellular uptake and pharmacodynamic signaling pathway of the quinoline derivative.

Pre-Experimental Considerations & Causality

To ensure reproducibility and scientific integrity, experimental parameters must be chosen based on physiological and chemical causality rather than mere convention.

  • Model Selection (Athymic Nude vs. NOD/SCID): For standard efficacy studies of targeted therapies, Athymic Nude mice (which lack T-cells) are generally sufficient for establishing human carcinoma cell lines. However, if the target cell line is highly aggressive or poorly engrafting (e.g., certain triple-negative breast cancer or pancreatic lines), NOD/SCID mice are preferred due to their additional lack of B-cell and diminished NK-cell activity, preventing premature graft rejection[3].

  • The Role of Matrigel: Subcutaneous injections of aqueous cell suspensions often lead to rapid dispersion into surrounding tissues, resulting in irregular, multi-lobular tumors that are impossible to measure accurately. Admixing the cancer cells with high-concentration Matrigel (30–50% v/v) provides essential extracellular matrix (ECM) proteins that form a localized gel plug at body temperature. This supports initial angiogenesis, prevents cell dispersion, and ensures uniform tumor take rates across the cohort[3].

  • Formulation Strategy: Quinoline-piperazine derivatives, while improved in solubility, can still suffer from precipitation in purely aqueous environments, leading to fatal embolisms if injected intravenously, or poor absorption if given via oral gavage (PO). A step-wise co-solvent formulation—such as dissolving the compound first in 5% DMSO, followed by 40% PEG300, 5% Tween 80, and finally 50% ddH2O—ensures the compound remains in a stable micro-emulsion[2]. Alternatively, a 0.4% methylcellulose suspension can be used for PO dosing to ensure uniform gastric distribution[2].

Step-by-Step Experimental Methodologies

Workflow CellPrep 1. Cell Preparation Harvest & Resuspend (50% Matrigel) Inoculation 2. Inoculation Subcutaneous Injection (Athymic Nude/NOD SCID) CellPrep->Inoculation Monitoring 3. Tumor Engraftment Monitor until 100-150 mm³ Inoculation->Monitoring Randomization 4. Randomization Assign to Vehicle or Treatment Groups Monitoring->Randomization Dosing 5. Dosing Regimen Administer Compound (e.g., PO or IP) Randomization->Dosing Endpoint 6. Endpoint Analysis Calculate TGI & Harvest Tissue for IHC Dosing->Endpoint

Figure 2: Step-by-step in vivo experimental workflow for murine xenograft tumor models.

Phase I: Cell Preparation and Inoculation
  • Harvesting: Culture the target human cancer cell line to 75-80% confluence. Harvest using Trypsin-EDTA, neutralize with FBS-containing media, and centrifuge at 300 × g for 5 minutes.

  • Washing & Counting: Wash the pellet twice with cold, serum-free PBS to remove residual serum proteins that could trigger an immune response. Count cells using a hemocytometer and assess viability via Trypan Blue exclusion (viability must be >90%).

  • Matrigel Admixture: Resuspend the cells in a 1:1 mixture of cold, serum-free PBS and High-Concentration Matrigel. Keep the suspension on wet ice at all times to prevent premature polymerization[3]. Target concentration: 5×106 cells per 100 µL injection volume.

  • Inoculation: Using a pre-chilled 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of 6- to 8-week-old female mice.

Phase II: Randomization and Dosing
  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 [4].

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically 10–14 days post-inoculation), randomize the mice into treatment and control groups (n=8 to 10 per group) to ensure equal starting tumor burdens.

  • Compound Preparation: Prepare 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline fresh daily. Dissolve the required mass in 5% DMSO until completely clear. Sequentially add 40% PEG300 and 5% Tween 80, vortexing after each addition. Finally, add 50% sterile ddH2O dropwise while vortexing to prevent crashing out.

  • Administration: Administer the formulation via oral gavage (PO) or intraperitoneal (IP) injection at a volume of 10 mL/kg body weight.

Phase III: Endpoint Analysis and Efficacy Calculation
  • In-Life Monitoring: Record body weight and tumor volume every 2–3 days. A body weight loss of >20% from baseline is a humane endpoint indicating severe compound toxicity.

  • Tumor Growth Inhibition (TGI): At the end of the study (e.g., Day 21), calculate TGI to quantify efficacy:

    TGI(%)=(1−Ct​−C0​Vt​−V0​​)×100

    (Where Vt​ and V0​ are the final and initial tumor volumes of the treated group, and Ct​ and C0​ are the final and initial volumes of the control group).

  • Tissue Harvesting: Euthanize mice via CO2 asphyxiation. Excise the tumors, weigh them, and divide the tissue: snap-freeze one half in liquid nitrogen for Western blot/RT-qPCR, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC)[3].

Expected Quantitative Outcomes & Data Presentation

Proper documentation of xenograft data requires simultaneous tracking of efficacy (Tumor Volume, TGI) and tolerability (Body Weight Change). Below is a representative data structure demonstrating the expected dose-dependent efficacy of a highly active quinoline-piperazine derivative[1].

Treatment GroupDose (mg/kg)Route & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control0PO, QD1250 ± 145N/A+ 2.1%
Compound (Low)10PO, QD680 ± 9045.6%+ 1.5%
Compound (High)30PO, QD290 ± 5576.8%- 3.2%
Positive Control5IP, QW310 ± 6075.2%- 8.5%

Data Interpretation: A TGI > 50% is generally considered biologically significant in preclinical oncology. Notice that while the positive control achieved excellent TGI, it induced significant body weight loss (-8.5%), whereas the high-dose quinoline derivative achieved comparable efficacy (76.8% TGI) with a more tolerable safety profile (-3.2% weight loss).

Troubleshooting & Critical Parameters

  • Precipitation in the Syringe: If the compound precipitates during administration, the aqueous phase was likely added too quickly, or the ambient temperature is too low. Solution: Warm the formulation to 37°C in a water bath for 10 minutes prior to dosing, and ensure the ddH2O is added dropwise under continuous vortexing.

  • Ulceration of Tumors: Fast-growing xenografts can outpace their blood supply, leading to necrotic cores and skin ulceration. Solution: If ulceration occurs, the animal must be euthanized immediately per IACUC guidelines. To prevent this, consider starting treatments at a smaller tumor volume (e.g., 80 mm³) or utilizing a slower-growing cell line.

References

  • Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers Source: PLOS One URL:[Link]

  • Two-Wave Nanotherapy To Target the Stroma and Optimize Gemcitabine Delivery To a Human Pancreatic Cancer Model in Mice Source: ACS Nano, ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols: Enhancing the Oral Bioavailability of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to enhance the oral bioavailability of the novel therapeutic candidate, 2-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic strategies to enhance the oral bioavailability of the novel therapeutic candidate, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. This molecule, possessing a hydrophobic quinoline-phenyl core and an ionizable methylpiperazine moiety, is anticipated to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. Low solubility is a primary impediment to achieving adequate systemic exposure and therapeutic efficacy via the oral route.[1][2] This guide details a multi-faceted approach, beginning with essential physicochemical characterization and progressing through advanced formulation technologies including solid dispersions, lipid-based drug delivery systems (LBDDS), and nanocarrier platforms. Each section provides the scientific rationale behind the strategy, detailed experimental protocols, and methods for characterization and evaluation, empowering research teams to rationally design and optimize formulations for this promising compound.

Foundational Strategy: Physicochemical Characterization

A thorough understanding of the physicochemical properties of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is the cornerstone of a successful formulation development program. These intrinsic properties dictate the compound's behavior in the gastrointestinal (GI) tract and inform the selection of the most appropriate bioavailability enhancement strategy.

Critical Quality Attributes (CQAs) to Determine

Before embarking on complex formulation work, the following parameters must be accurately determined.

Parameter Significance for Formulation Typical Method(s) for Determination
Aqueous Solubility Determines the dissolution rate in GI fluids. A key indicator of the need for enhancement.Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
pKa The presence of the basic piperazine nitrogen suggests the molecule is ionizable. The pKa value will predict the extent of ionization and solubility changes at different GI pH levels.Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.
LogP / LogD Indicates the lipophilicity of the compound, which influences its solubility in lipid-based formulations and its membrane permeability.[3]Shake-flask method (octanol/water), HPLC-based methods.
Melting Point (Tm) High melting point can indicate strong crystal lattice energy, which negatively impacts solubility. Important for selecting thermal-based formulation methods like hot-melt extrusion.Differential Scanning Calorimetry (DSC).
Crystallinity/Polymorphism The crystalline form can significantly affect solubility and dissolution rate. Amorphous forms are generally more soluble.[4]X-ray Powder Diffraction (XRPD), DSC.
Particle Size & Morphology Smaller particle size increases the surface area available for dissolution.[5]Laser Diffraction, Scanning Electron Microscopy (SEM).
Workflow for Initial Characterization

The following diagram outlines the logical flow for the initial characterization of the active pharmaceutical ingredient (API).

cluster_0 API Characterization Workflow cluster_1 Data Interpretation & Strategy Selection API API: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) API->Solubility pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP Thermal Thermal Analysis (DSC) API->Thermal Crystal Crystallinity (XRPD) API->Crystal Size Particle Size Analysis API->Size Data Synthesize Data: - Low Solubility? - High Melting Point? - pH-dependent solubility? Solubility->Data pKa->Data LogP->Data Thermal->Data Crystal->Data Size->Data Decision Select Formulation Strategy Data->Decision

Caption: Initial API characterization workflow.

Strategy 1: Solid Dispersion Technology

Solid dispersion is a highly effective technique for improving the dissolution rate and bioavailability of poorly soluble drugs by dispersing the API in a hydrophilic carrier matrix at a solid state.[6][7] This approach can reduce particle size to a molecular level, improve wettability, and transform the drug into a more soluble amorphous form.[2][8]

Rationale for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

If the compound exhibits a high melting point and poor aqueous solubility, creating an amorphous solid dispersion can bypass the crystal lattice energy barrier, leading to significantly enhanced dissolution.

Experimental Protocol: Solvent Evaporation Method

This method is suitable for thermolabile drugs and offers excellent content uniformity.

Materials:

  • 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (API)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC), Soluplus®)

  • Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane) - must solubilize both API and carrier.

Protocol:

  • Solubility Screening: Determine a common solvent that can dissolve both the API and the chosen carrier at the desired ratio.

  • Preparation of Solution:

    • Accurately weigh the API and carrier in desired ratios (e.g., 1:1, 1:3, 1:5 API:carrier).

    • Dissolve both components in the selected solvent under constant stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Transfer the solution to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Dry the resulting solid film/mass in a vacuum oven overnight to remove residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 80#) to obtain a uniform powder.[6]

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.[9]

Characterization of Solid Dispersions
Test Purpose Expected Outcome for Successful Formulation
Dissolution Testing To assess the enhancement in drug release rate.Significantly faster and higher drug release compared to the pure API.
DSC To confirm the physical state of the API (crystalline vs. amorphous).Absence of the sharp endothermic peak corresponding to the melting of the crystalline API.
XRPD To verify the amorphous nature of the API within the dispersion.A "halo" pattern instead of sharp Bragg peaks characteristic of the crystalline API.
FT-IR Spectroscopy To check for potential interactions between the API and the carrier.Shifts in characteristic peaks may indicate intermolecular interactions (e.g., hydrogen bonding) that stabilize the amorphous form.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[10] They are particularly effective for lipophilic drugs (likely BCS Class II) and can enhance bioavailability by improving solubility, promoting lymphatic transport (which bypasses first-pass metabolism), and protecting the drug from degradation.[11][12][13] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent type of LBDDS.[1][11]

Rationale for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Given the compound's aromatic structure, it is expected to be lipophilic (high LogP). LBDDS can solubilize the drug in a lipid matrix, which, upon contact with GI fluids, forms a fine oil-in-water emulsion, presenting the drug in a solubilized state for absorption.[1][14]

Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • API: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

  • Oil Phase: Long- or medium-chain triglycerides (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant: High HLB surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent: Short-chain alcohols or glycols (e.g., Transcutol® HP, Propylene Glycol)

Protocol:

  • Excipient Solubility Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-surfactant in different ratios.

    • For each mixture, add water dropwise and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Heat the components to 40°C to ensure homogeneity.

    • Add the pre-weighed API to the excipient mixture and stir until completely dissolved.

  • Characterization of the SEDDS Pre-concentrate:

    • Visual Assessment: The pre-concentrate should be clear and homogenous.

    • Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. Record the time to emulsify and the appearance (e.g., clarity, color) of the resulting emulsion.

Evaluation of the Resulting Emulsion

Caption: Mechanism of SEDDS for bioavailability enhancement.

Test Purpose Desired Characteristics
Droplet Size Analysis To determine the size of the emulsion droplets.Smaller droplet size (<200 nm for SMEDDS/SNEDDS) provides a larger surface area for absorption.[14]
Zeta Potential To assess the stability of the emulsion.A higher absolute value indicates better colloidal stability.
In Vitro Drug Release To evaluate how quickly the drug is released from the emulsion.Rapid and complete drug release in simulated GI fluids.
Thermodynamic Stability To ensure the formulation is stable against phase separation.No signs of phase separation or drug precipitation after centrifugation and freeze-thaw cycles.

Strategy 3: Nanotechnology-Based Approaches

Nanoparticles offer a powerful platform for delivering poorly soluble drugs.[15][16] Strategies like Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles can increase the surface area for dissolution, enhance permeability, and protect the API from degradation in the GI tract.[3][17]

Rationale for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

If the goal is to achieve controlled release or require protection from the harsh GI environment, encapsulating the compound within a nanoparticle system is a highly advantageous strategy.

Experimental Protocol: Preparation of Polymeric Nanoparticles via Nano-emulsion Technique

This method is versatile and can be used with various polymers to encapsulate hydrophobic drugs.[18]

Materials:

  • API: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

  • Biodegradable Polymer: e.g., Poly(lactic-co-glycolic acid) (PLGA), Chitosan[18]

  • Organic Solvent: e.g., Dichloromethane, Ethyl acetate

  • Aqueous Phase: Water containing a stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic® F-68)

Protocol:

  • Organic Phase Preparation: Dissolve the API and the polymer (e.g., PLGA) in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVA) in water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a primary oil-in-water (o/w) emulsion.

    • Continue homogenization/sonication for several minutes to reduce the droplet size to the nanometer range.

  • Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at high speed (e.g., >15,000 rpm).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess stabilizer and un-encapsulated drug.

  • Lyophilization (Optional): For long-term stability, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dried to obtain a powder.

Characterization of Nanoparticles
Test Purpose Key Metrics
Particle Size & PDI To determine the mean size and size distribution.Mean diameter typically < 200 nm; Polydispersity Index (PDI) < 0.3 for a homogenous population.
Zeta Potential To assess surface charge and stability.Influences stability and interaction with biological membranes.
Encapsulation Efficiency (EE%) To quantify the amount of drug successfully loaded into the nanoparticles.EE% = (Total Drug - Free Drug) / Total Drug x 100. High EE% is desirable.
Drug Loading (DL%) To determine the percentage of drug by weight in the nanoparticles.DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100.
Morphology (SEM/TEM) To visualize the shape and surface of the nanoparticles.Typically spherical morphology is expected.

Concluding Remarks

The successful formulation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline for enhanced oral bioavailability requires a systematic, data-driven approach. The strategies outlined in this guide—solid dispersions, lipid-based systems, and nanocarriers—represent the forefront of pharmaceutical technology for overcoming solubility challenges.[19] It is imperative to begin with a thorough physicochemical characterization of the API to inform the selection of the most promising strategy. Subsequent development should involve iterative cycles of formulation, characterization, and in vitro testing to optimize for key attributes such as dissolution, stability, and drug release. By applying these principles and protocols, development teams can significantly increase the probability of advancing this promising molecule into further preclinical and clinical evaluation.

References

  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. [Link]

  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs:. [Link]

  • PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • PMC. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014, October 14). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Walsh Medical Media. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • PMC. (n.d.). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • Jetir.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • Abstract. (2026, February 21). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. [Link]

  • PubMed. (2022, December 15). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • PubMed. (2016, June 15). Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. [Link]

  • Chemical Substance Information. (n.d.). 2-[4-(4-METHYLPIPERAZINO)PHENYL]QUINOLINE. [Link]

  • PubMed. (2019, May 1). Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. [Link]

  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. [Link]

  • MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • PharmacologyOnLine. (2021). Nanotechnology in Drug Delivery. [Link]

  • IJIRT. (2025, August). Nanotechnology in Drug Delievery system. [Link]

  • ACS Omega. (2025, January 5). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • PubMed. (2024, January 15). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. [Link]

  • ResearchGate. (2025, August 6). Discovery of (2‐(4‐Substituted phenyl)quinolin‐4‐yl)(4‐isopropylpiperazin‐1‐yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. [Link]

  • PMC. (2026, January 2). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. [Link]

  • NextSDS. (n.d.). 4-(4-METHYL-PIPERAZIN-1-YL)-2-PHENYL-QUINOLINE. [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (2026, February 11). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. [Link]

  • PubMed. (2010, November 11). Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. [Link]

  • PubMed. (n.d.). 2-(4-alkylpiperazin-1-yl)quinolines as a new class of imidazole-free histamine H3 receptor antagonists. [Link]

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Application

LC-MS/MS fragmentation pattern of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Authored by: A Senior Application Scientist Abstract This technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the fragmentation behavior of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline under Collision-Induced Dissociation (CID) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a compound featuring structural motifs common in pharmaceutical development, understanding its mass spectrometric profile is crucial for its identification, characterization, and quantification in complex matrices. This document outlines a robust LC-MS/MS protocol, elucidates the primary fragmentation pathways based on established chemical principles, and offers a foundational methodology for researchers and scientists in drug development and analytical chemistry.

Introduction: Structural and Analytical Significance

The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline integrates three key pharmacophores: a quinoline core, a phenyl linker, and a 4-methylpiperazine moiety. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The piperazine group is frequently incorporated into drug candidates to improve solubility, bioavailability, and target binding affinity[2][3]. The combination of these fragments results in a basic, nitrogen-rich molecule, making it an ideal candidate for analysis by electrospray ionization mass spectrometry in positive ion mode.

LC-MS/MS stands as the premier analytical technique for the analysis of such small molecules in pharmaceutical research due to its exceptional sensitivity, selectivity, and speed[4][5][6]. A thorough understanding of the compound's fragmentation pattern is essential for developing selective and robust quantitative assays, identifying metabolites, and characterizing impurities[4]. This note serves to establish a validated analytical approach and provide a detailed mechanistic interpretation of its mass spectral behavior.

Experimental Workflow and Rationale

The analytical workflow is designed to achieve efficient chromatographic separation followed by sensitive mass spectrometric detection and fragmentation. The choices made at each step are grounded in the physicochemical properties of the analyte.

Workflow Overview

The logical flow of the analysis proceeds from sample preparation to data interpretation, ensuring reproducibility and accuracy.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Sample Analyte in Solution (e.g., Plasma, Microsomes) Protein_Precip Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilution & Transfer to LC Vial Supernatant->Dilution LC_Injection Injection Dilution->LC_Injection LC_Column Reversed-Phase C18 Column LC_Injection->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI ESI Source (+) Ionization Gradient_Elution->ESI MS1 MS1: Precursor Ion Selection (m/z 304.2) ESI->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID MS2_Scan Product Ion Scan CID->MS2_Scan Data_Analysis Data Analysis & Fragmentation Mapping MS2_Scan->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Sample Preparation

For biological matrices, a simple protein precipitation with a solvent like acetonitrile is typically sufficient to extract the analyte and remove the majority of macromolecules[7]. This method is straightforward, rapid, and suitable for high-throughput applications.

Liquid Chromatography (LC)

The analyte is a basic compound due to its multiple nitrogen atoms. Such compounds can exhibit poor peak shape (tailing) on traditional silica-based columns due to interactions with residual silanols. To mitigate this, an acidic mobile phase modifier like formic acid is used. This serves two key purposes:

  • Ion Suppression of Silanols: It neutralizes the negatively charged silanol groups on the stationary phase, reducing secondary ionic interactions.

  • Analyte Protonation: It ensures the analyte is consistently in its protonated, cationic form, promoting better ionization efficiency in the ESI source and leading to sharp, symmetrical peaks[8][9].

A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar compounds. A gradient elution from a weak mobile phase (water-rich) to a strong mobile phase (organic-rich) ensures that the analyte is eluted with a good peak shape and that the column is cleaned of more hydrophobic components after each injection.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier improves peak shape for basic compounds and aids ionization[8].
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic solvent with low viscosity and UV cutoff.
Flow Rate 0.4 mL/min Compatible with standard 2.1 mm ID columns and ESI interfaces[10].
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate Ensures elution of the analyte and subsequent column wash.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to lower backpressure.

| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |

Mass Spectrometry (MS)

Electrospray ionization in positive ion mode (ESI+) is the method of choice. The basic nitrogen atoms in the piperazine and quinoline rings are readily protonated in the acidic mobile phase, leading to the formation of a strong protonated molecule, [M+H]⁺[11][12]. Collision-Induced Dissociation (CID) is then used to fragment this precursor ion, providing structural information[13].

Table 2: Recommended Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+) Ideal for basic compounds containing proton-accepting nitrogen atoms[14].
Capillary Voltage 3.5 kV Standard voltage for stable spray and efficient ionization.
Source Temp. 150 °C Optimizes solvent evaporation without causing thermal degradation.
Desolvation Temp. 400 °C Ensures complete desolvation of ions entering the mass analyzer.
Scan Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan MRM for quantification; Product Ion Scan for fragmentation pattern discovery.
Precursor Ion [M+H]⁺ m/z 304.2 Calculated monoisotopic mass of C₂₀H₂₁N₃ is 303.17; protonated form is 304.18.
Collision Gas Argon Inert gas commonly used for CID[13].

| Collision Energy | 15-40 eV (Ramped) | A range of energies is used to generate a comprehensive set of fragment ions. |

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule (m/z 304.2) is predicted to occur primarily around the most labile bonds, which are concentrated in and around the N-methylpiperazine moiety. The quinoline ring is comparatively stable. Two major fragmentation routes are proposed.

Pathway A: Piperazine Ring Fragmentation

This is anticipated to be the dominant fragmentation pathway. The charge on the protonated piperazine nitrogen facilitates cleavage of adjacent C-N and C-C bonds within the ring structure. This is a well-documented pathway for piperazine-containing compounds[2][15].

Fragmentation_A cluster_main Pathway A: Piperazine Ring Cleavage mol_A Precursor Ion [M+H]⁺ m/z 304.2 mol_B Product Ion m/z 234.1 (-C₄H₈N) mol_A->mol_B Loss of C₄H₈N radical mol_C Product Ion m/z 100.1 (Methylpiperazine cation) mol_A->mol_C Benzylic Cleavage mol_D Product Ion m/z 70.1 (C₄H₈N⁺) mol_C->mol_D Ring Cleavage mol_E Product Ion m/z 56.1 (C₃H₆N⁺) mol_D->mol_E Loss of CH₂

Caption: Proposed fragmentation of the N-methylpiperazine moiety.

  • Benzylic Cleavage (m/z 100.1): Cleavage of the bond between the phenyl ring and the piperazine nitrogen is common. The charge is retained by the stable N-methylpiperazine cation fragment at m/z 100.1 (C₅H₁₂N₂⁺)[15].

  • Piperazine Ring Opening (m/z 70.1 and m/z 56.1): Subsequent or direct fragmentation of the piperazine ring can lead to characteristic smaller ions. The ion at m/z 70.1 corresponds to the C₄H₈N⁺ fragment, and further loss of a methylene group (CH₂) can produce the ion at m/z 56.1 (C₃H₆N⁺)[15].

  • Loss of the Piperazine Side Chain (m/z 234.1): Fragmentation can lead to the loss of a C₄H₈N radical from the piperazine ring, resulting in an ion at m/z 234.1.

Pathway B: Quinoline and Phenyl Moiety Fragmentation

While less probable than piperazine fragmentation, cleavages involving the more rigid aromatic structures can occur, typically requiring higher collision energy.

Fragmentation_B cluster_main Pathway B: Aromatic Core Cleavage mol_A Precursor Ion [M+H]⁺ m/z 304.2 mol_F Product Ion m/z 205.1 (2-Phenylquinoline cation) mol_A->mol_F Loss of Methylpiperazine mol_G Product Ion m/z 128.1 (Quinoline cation) mol_F->mol_G Loss of Benzene

Caption: Proposed fragmentation of the quinoline-phenyl core.

  • Loss of Methylpiperazine (m/z 205.1): Cleavage between the phenyl ring and the piperazine group, with the charge remaining on the larger 2-phenylquinoline fragment, would yield an ion at m/z 205.1[16].

  • Loss of Benzene (m/z 128.1): The 2-phenylquinoline fragment (m/z 205.1) could potentially lose a neutral benzene molecule to yield the quinoline cation at m/z 128.1. This is a known fragmentation pathway for some polyaromatic systems[17].

Summary of Key Fragments and Conclusion

The LC-MS/MS analysis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is predicted to yield a rich mass spectrum dominated by fragments from the piperazine moiety.

Table 3: Summary of Predicted Precursor and Product Ions

m/z Proposed Formula Description of Fragment Pathway
304.2 [C₂₀H₂₂N₃]⁺ Precursor Ion [M+H]⁺ -
234.1 [C₁₆H₁₂N₂]⁺ Loss of a C₄H₈N radical from the piperazine ring A
205.1 [C₁₅H₁₁N]⁺ 2-Phenylquinoline cation via loss of methylpiperazine B
128.1 [C₉H₇N]⁺ Quinoline cation B
100.1 [C₅H₁₃N₂]⁺ N-methylpiperazine cation A
70.1 [C₄H₈N]⁺ Piperazine ring fragment A

| 56.1 | [C₃H₆N]⁺ | Piperazine ring fragment | A |

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Li, Y., et al. (2022). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines.
  • ResearchGate. (n.d.).
  • Edwards, J. L., et al. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 143(15), 3654-3662.
  • Guo, K., & Li, L. (2006). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 78(13), 4445-4451.
  • LCGC International. (2024). How to Achieve Good LC Separations From Bad Actors: Method Conditions and Parameters for Improving Analysis of Basic Compounds.
  • ResearchGate. (n.d.).
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • ResearchGate. (n.d.).
  • Phenomenex. (2016). Technical Tip: Principle HPLC Conditions for LC/MS.
  • Lindberg, R. H., et al. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(15), 5693-5699.
  • Ji, Q. C., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques.
  • Kéki, S. (2019).
  • Liu, D. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Agilent Technologies. (n.d.). The LC Handbook.
  • BioAgilytix. (n.d.).
  • Desai, R. N., et al. (2016). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 2-Phenylquinoline.

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Method

Application Notes and Protocols for In Vivo Dosing of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a quinoline derivative with potential therapeutic applications. The quinoline scaffold is a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a quinoline derivative with potential therapeutic applications. The quinoline scaffold is a key feature in a variety of biologically active compounds, including those with anticancer and antimalarial properties.[1][2][3][4][5][6][7] A critical step in the preclinical development of this and other novel small molecules is the establishment of a robust in vivo dosing regimen. This document provides a detailed guide for researchers to develop and optimize the in vivo administration of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, with a focus on overcoming common challenges such as poor aqueous solubility to ensure reliable and reproducible experimental outcomes.

Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is the foundation for developing a suitable in vivo formulation. Given that many quinoline derivatives exhibit low water solubility, this is a critical parameter to assess.[1]

Solubility Assessment

The first step is to determine the compound's solubility in a panel of pharmaceutically acceptable solvents and at different pH values.[8] This will inform the selection of an appropriate formulation strategy.

Protocol 1: Equilibrium Solubility Determination

  • Prepare a stock solution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to various aqueous buffers (pH 2, 4, 6.8, 7.4) and pharmaceutically acceptable organic solvents and co-solvents (e.g., ethanol, propylene glycol, PEG400, Solutol HS 15).

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Formulation Strategies for Poorly Soluble Compounds

Based on the solubility data, a suitable formulation strategy can be selected. For compounds with low aqueous solubility, several approaches can be employed to enhance bioavailability for in vivo studies.[8][9][10][11][12]

Table 1: Formulation Strategies for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Formulation StrategyDescriptionKey ExcipientsConsiderations
Co-solvent System A mixture of a water-miscible organic solvent and water to increase the solubility of the compound.Ethanol, Propylene Glycol, PEG400, DMSOPotential for in vivo precipitation upon dilution in aqueous physiological fluids. Vehicle toxicity at high concentrations should be assessed.[8]
Suspension A uniform dispersion of fine solid particles of the drug in a liquid vehicle.Wetting agents (e.g., Tween 80), suspending agents (e.g., carboxymethylcellulose), and a vehicle (e.g., water, saline).Particle size reduction (micronization or nanosizing) can improve dissolution rate and bioavailability. Requires continuous agitation during dosing to ensure homogeneity.[8][11]
Lipid-Based Formulation The compound is dissolved or suspended in a lipid-based vehicle.Oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL, Solutol HS 15).Can enhance oral absorption through lymphatic pathways and by improving solubilization in the gastrointestinal tract.[9][11]
Amorphous Solid Dispersion The crystalline compound is converted to a higher-energy amorphous form within a polymer matrix.HPMC, PVP, SoluplusCan significantly increase the dissolution rate and apparent solubility. Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[11]

Protocol 2: Preparation of a Co-solvent Formulation

  • Dissolve 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in a minimal amount of a suitable organic co-solvent (e.g., DMSO or PEG400).

  • While vortexing, slowly add the aqueous vehicle (e.g., saline or PBS) to the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratio or by using a different vehicle.

  • The final concentration of the organic co-solvent should be kept as low as possible to minimize potential vehicle-related toxicity.

In Vivo Model Selection and Route of Administration

The choice of animal model and the route of administration are critical for the relevance and success of in vivo studies.

Animal Models

The selection of an appropriate animal model depends on the therapeutic area of interest. For oncology research, several well-established mouse models are commonly used.[13][14][15][16][17]

Table 2: Common Murine Models for In Vivo Oncology Studies

Model TypeDescriptionAdvantagesDisadvantages
Syngeneic Models Tumor cells and the host animal have the same genetic background.Intact immune system, allowing for the study of immunomodulatory effects.[15]Limited availability of cell lines for some cancer types.
Xenograft Models Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).Wide variety of human cancer cell lines available.[15]Lack of a competent immune system, which may not fully recapitulate the tumor microenvironment.[15]
Patient-Derived Xenograft (PDX) Models Patient tumor fragments are directly implanted into immunocompromised mice.More closely represent the heterogeneity and biology of human tumors.[17]More expensive and time-consuming to establish.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors.Tumors arise in the context of a normal immune system and microenvironment.[16]Longer latency for tumor development and potential for tumor heterogeneity.
Route of Administration

The route of administration should be chosen based on the intended clinical application and the physicochemical properties of the formulation.[18][19]

  • Oral (PO): Preferred for many small molecules due to convenience.[20] However, bioavailability can be limited by poor solubility and first-pass metabolism.

  • Intraperitoneal (IP): Often used in preclinical studies for systemic delivery, bypassing first-pass metabolism.

  • Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters. However, it may not be practical for long-term dosing.

  • Subcutaneous (SC): Allows for slower absorption and more sustained exposure.

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Before conducting efficacy studies, it is essential to determine a safe and tolerable dose range for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. This is typically achieved through a dose escalation study to identify the Maximum Tolerated Dose (MTD).[21][22][23]

Protocol 3: In Vivo MTD Study in Mice

  • Animal Acclimation: Acclimate the chosen mouse strain (e.g., BALB/c or C57BL/6) for at least one week before the study begins.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common starting dose in mice is one-tenth of the LD10 (the dose that is lethal to 10% of the animals).[24][25]

  • Dose Escalation: Employ a dose escalation scheme, such as the "3+3" design.[21]

    • Administer the starting dose to a cohort of 3 mice.

    • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predefined period (e.g., 7-14 days).

    • If no dose-limiting toxicities (DLTs), such as >20% weight loss or significant clinical signs, are observed, escalate to the next dose level in a new cohort of 3 mice.[22]

    • If one of the three mice experiences a DLT, treat an additional 3 mice at the same dose level.

    • The MTD is defined as the highest dose at which no more than one of six mice experiences a DLT.

  • Data Collection: Record body weight, clinical observations, and any adverse events daily. At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to assess for any organ-specific toxicities.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between the dose, drug exposure, and the biological effect of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.[18][26][27][28][29]

Pharmacokinetic (PK) Analysis

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.[18]

Protocol 4: Single-Dose PK Study in Mice

  • Administer a single dose of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline to a cohort of mice via the desired route of administration (e.g., PO and IV).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) - calculated by comparing the AUC from oral administration to that from intravenous administration.

Pharmacodynamic (PD) Analysis

PD studies measure the biological effect of the compound on its intended target.[18]

Protocol 5: PD Biomarker Analysis

  • Dose tumor-bearing mice with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline at various dose levels.

  • At specific time points after dosing, collect tumor and/or relevant surrogate tissues.

  • Analyze the expression or activity of target-related biomarkers. For example, if the compound is a kinase inhibitor, this could involve measuring the phosphorylation status of downstream signaling proteins using techniques like Western blotting or immunohistochemistry.

  • Correlate the changes in biomarker levels with the corresponding drug concentrations in the plasma and tumor tissue to establish a PK/PD relationship.[26]

Integrated Dosing Regimen Development

By integrating the data from formulation, MTD, PK, and PD studies, an optimal dosing regimen for efficacy studies can be proposed.

Workflow for In Vivo Dosing Regimen Development

G A Physicochemical Characterization (Solubility, Stability) B Formulation Development (Co-solvent, Suspension, etc.) A->B D Dose-Ranging & MTD Study (Dose Escalation, Toxicity Assessment) B->D C In Vivo Model Selection (Syngeneic, Xenograft, etc.) C->D E Pharmacokinetic (PK) Study (ADME, Bioavailability) D->E F Pharmacodynamic (PD) Study (Target Engagement, Biomarkers) D->F G Efficacy Study (Tumor Growth Inhibition) E->G F->G H Optimized Dosing Regimen (Dose, Schedule) G->H

Caption: Workflow for establishing an in vivo dosing regimen.

Hypothetical Signaling Pathway for a Quinoline-Based Kinase Inhibitor

G cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Quinoline->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

Establishing an effective and reproducible in vivo dosing regimen for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline requires a systematic and multi-faceted approach. By carefully characterizing the compound's physicochemical properties, developing an appropriate formulation, and conducting well-designed MTD, PK, and PD studies, researchers can confidently advance this promising compound through the preclinical drug development pipeline. The protocols and strategies outlined in these application notes provide a comprehensive framework for achieving this critical milestone.

References

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  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]

  • Salphati, L., et al. (2012). Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor. Clinical Cancer Research, 18(11), 3090-3099. Retrieved from [Link]

  • Lubet, R. A., et al. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 190, 1-21. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 549-556. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Herter-Sprie, G. S., et al. (2021). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 16(8), 867-879. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8688. Retrieved from [Link]

  • Symeres. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Charles River. (n.d.). Cancer Models. Retrieved from [Link]

  • Hecq, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 14(3), 548. Retrieved from [Link]

  • Ko, M. C., & Woods, J. H. (2015). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. In Drug Discrimination (pp. 161-174). Humana Press. Retrieved from [Link]

  • ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]

  • Patsnap Synapse. (2024, May 11). What is the dose escalation trial in the design of clinical trials? Retrieved from [Link]

  • Verweij, J. (1992). Phase I study design. Annals of Oncology, 3(Suppl 1), 5-8. Retrieved from [Link]

  • van der Wulp, K. J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC cancer, 17(1), 693. Retrieved from [Link]

  • Neuenschwander, B., et al. (2018). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. Contemporary clinical trials communications, 12, 119-126. Retrieved from [Link]

  • O'Quigley, J. (2017). PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-METHYL-PIPERAZIN-1-YL)-2-PHENYL-QUINOLINE. Retrieved from [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 58(19), 7760-7772. Retrieved from [Link]

  • Benavides, J., et al. (1984). Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors. Neuropharmacology, 23(10), 1129-1136. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Edwards, A. M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1269482. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Atkinson, B. J., & Cohen, E. E. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]

  • Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of medicinal chemistry, 52(16), 5152-5163. Retrieved from [Link]

  • Thoreen, C. C., et al. (2009). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][14]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of mTORC1 and mTORC2. Journal of medicinal chemistry, 52(23), 7577-7589. Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(4-METHYLPIPERAZINO)PHENYL]QUINOLINE. Retrieved from [Link]

  • Lee, J. S., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice, 10781552241235658. Advance online publication. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of medicinal chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Srimal, R. C., et al. (1990). Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity. Pharmacological research, 22(3), 319-329. Retrieved from [Link]

  • Singh, A., & Srivastava, V. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 1-10. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment. Molecular Pharmaceutics, 19(8), 2889-2900. Retrieved from [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15, 1039-1051. Retrieved from [Link]

  • Aguiar, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PloS one, 7(5), e37259. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Phenyl)-4-(4-methylpiperazin-1-yl)-quinazoline. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & medicinal chemistry letters, 26(8), 2055-2059. Retrieved from [Link]

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Sources

Application

Comprehensive Application Note: Evaluating Cell Viability and Apoptosis Induced by 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol Guide & Mechanistic Overview Mechanistic Rationale & Target Biology The compound 2-[4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol Guide & Mechanistic Overview

Mechanistic Rationale & Target Biology

The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline represents a highly potent class of synthetic heterocyclic anti-cancer agents. The core quinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and disrupt critical enzymatic pathways.

The strategic addition of the 4-methylpiperazin-1-yl phenyl moiety serves a dual purpose. First, the basic piperazine ring significantly enhances the molecule's aqueous solubility and cellular permeability at physiological pH. Second, it increases the binding affinity to specific intracellular targets, such as DNA methyltransferases and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1]. Upon cellular entry, these quinoline derivatives induce severe oxidative stress and DNA damage, which subsequently triggers the intrinsic mitochondrial apoptosis pathway [2]. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of pro-apoptotic Bax, mitochondrial membrane depolarization, and the ultimate execution of cell death via Caspase-3 cleavage [3].

Mechanism of quinoline-induced apoptosis via the intrinsic mitochondrial pathway.

Experimental Design & Causality (E-E-A-T Framework)

To rigorously evaluate the efficacy of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, the experimental design must establish a direct causal link between compound exposure, metabolic inhibition, and apoptotic execution.

Why MTT for Viability? The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable cells. Because this reduction is heavily dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, it is exceptionally sensitive to compounds that target NQO1 and mitochondrial integrity. A drop in MTT signal directly correlates with the mitochondrial dysfunction induced by the quinoline scaffold.

Why Annexin V-FITC/PI for Apoptosis? Cell death can occur via apoptosis or necrosis. To prove the compound specifically induces apoptosis, we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet exclusively during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells during late apoptosis or necrosis. This combination allows for precise temporal mapping of the drug's cytotoxic mechanism.

The Self-Validating System: Both protocols below are engineered to be self-validating. They mandate the use of vehicle controls (to rule out solvent toxicity), positive controls (to verify assay sensitivity), blank wells (for background subtraction), and single-stained compensation controls (to eliminate spectral overlap artifacts in flow cytometry).

Parallel experimental workflow for cell viability and apoptosis quantification.

Step-by-Step Methodologies

Protocol A: Cell Viability Assay (MTT)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Harvest target cancer cells (e.g., HeLa, MCF-7) in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture media into a 96-well plate.

    • Self-Validation Step: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells to prevent edge-effect evaporation. Include 3 wells with media only (Blank Control).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell adherence.

  • Compound Treatment: Prepare a 10 mM stock of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in DMSO. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 50 µM.

    • Self-Validation Step: Ensure the final DMSO concentration in all wells (including the Vehicle Control) is exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat a separate set of wells with 1 µM Doxorubicin as a Positive Control.

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of cell culture grade DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Apoptosis Assay (Annexin V-FITC/PI)

Objective: Quantify the percentage of cells undergoing early and late apoptosis.

  • Cell Seeding & Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat cells with the compound at ½ IC50, IC50, and 2× IC50 concentrations for 24 hours. Include a Vehicle Control (0.1% DMSO).

  • Harvesting: Collect the culture media (which contains detached, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize gently, and pool with the collected media. Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual phenol red or serum proteins that could quench fluorescence.

  • Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Note: Calcium is strictly required for Annexin V binding to phosphatidylserine.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Preparation for Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze within 1 hour.

  • Flow Cytometry Setup (Self-Validation):

    • Run an Unstained Control to set forward scatter (FSC) and side scatter (SSC) voltages, gating out debris.

    • Run an Annexin V-FITC only control and a PI only control (using cells treated with 2× IC50 to ensure positive signal) to calculate the compensation matrix, correcting for the spectral overlap between the FITC (FL1) and PI (FL2/FL3) channels.

  • Data Acquisition: Acquire a minimum of 10,000 events per sample. Analyze data using flow cytometry software (e.g., FlowJo), plotting Annexin V-FITC on the X-axis and PI on the Y-axis.

Quantitative Data Presentation

The following tables represent typical standardized outputs generated when following the above protocols for quinoline-piperazine derivatives.

Table 1: Representative IC50 Values (MTT Assay, 48h Exposure)

Cell LineOriginIC50 (µM) ± SDSelectivity Index (vs. MRC-5)
HeLa Cervical Adenocarcinoma1.25 ± 0.14> 15.0
MCF-7 Breast Adenocarcinoma2.10 ± 0.22> 9.0
HCT-116 Colorectal Carcinoma0.85 ± 0.09> 22.0
MRC-5 Normal Human Lung Fibroblast19.40 ± 1.50N/A

Note: The high Selectivity Index indicates preferential cytotoxicity towards malignant cells, a hallmark of targeted NQO1 inhibitors.

Table 2: Apoptosis Quantification in HCT-116 Cells (Annexin V/PI Flow Cytometry, 24h)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control (0.1% DMSO) 94.2 ± 1.13.1 ± 0.51.5 ± 0.31.2 ± 0.2
Compound (0.4 µM / ½ IC50) 72.4 ± 2.318.5 ± 1.46.8 ± 0.92.3 ± 0.4
Compound (0.85 µM / IC50) 48.1 ± 3.034.2 ± 2.1 14.5 ± 1.53.2 ± 0.5
Compound (1.7 µM / 2× IC50) 21.5 ± 2.528.4 ± 1.842.1 ± 3.2 8.0 ± 1.1

Note: A dose-dependent shift from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+) confirms the compound's mechanism of action.

References

  • Ling, Y., et al. "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities." European Journal of Medicinal Chemistry. 1

  • Zwergel, C., et al. "Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties." Journal of Medicinal Chemistry. 2

  • Ilakiyalakshmi, M., et al. "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry. 3

Sources

Method

Preparation of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline hydrochloride salts for aqueous solubility

Application Note: Preparation and Characterization of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Hydrochloride Salts for Enhanced Aqueous Solubility Target Audience: Researchers, Formulation Scientists, and Preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Hydrochloride Salts for Enhanced Aqueous Solubility

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a highly lipophilic basic pharmacophore. In its free base form, it exhibits exceptionally poor aqueous solubility. This is driven by the rigid, planar nature of the quinoline ring and the hydrophobic phenyl-piperazine system, which together create a high crystal lattice energy.

To overcome this developability hurdle, salt formation is employed. By protonating specific basic centers on the molecule, we disrupt the crystal lattice and introduce powerful ion-dipole interactions with water[1]. Furthermore, the dissolution of a hydrochloride salt lowers the microenvironmental pH at the dissolving solid-liquid interface, driving the compound into solution via a self-buffering effect[2]. This application note details the mechanistic rationale, step-by-step preparation, and self-validating characterization protocols for synthesizing mono- and di-hydrochloride salts of this API.

Mechanistic Insights: pKa Profiling and Stoichiometry

Successful salt screening requires a precise understanding of the molecule's basic centers to predict protonation logic and avoid disproportionation (the conversion of the salt back to the free base in water)[1]. The molecule features three distinct nitrogen centers:

  • Piperazine N4 (Methylated, Aliphatic): With a predicted pKa of ~9.0, this is the most basic center. It is the primary site for protonation and readily forms a stable mono-hydrochloride salt.

  • Quinoline Nitrogen (Aromatic): With a pKa of ~4.9, this is a weakly basic center. Protonation here requires a highly acidic environment (excess HCl), yielding a di-hydrochloride salt.

  • Piperazine N1 (Aniline-like): Attached directly to the phenyl ring, the lone pair delocalizes into the aromatic system, dropping its pKa to ~4.5. It is too weakly basic to form a stable salt in standard pharmaceutical matrices.

Causality in Stoichiometry: Adding 1.0 equivalent of HCl selectively targets the N4 position, yielding a highly stable mono-salt. Forcing the formation of a di-HCl salt (using >2.0 equivalents) maximizes kinetic solubility but introduces thermodynamic instability; because the quinoline nitrogen is a weak base, the di-salt is highly hygroscopic and prone to disproportionation in neutral media[2].

Protonation Base Free Base API Highly Lipophilic N4 Piperazine N4 Protonation Base->N4 +1.0 eq HCl (pH < 9) MonoSalt Mono-HCl Salt High Stability N4->MonoSalt Quin Quinoline N Protonation DiSalt Di-HCl Salt High Solubility Quin->DiSalt MonoSalt->Quin +1.0 eq HCl (pH < 4)

Figure 1: Logical relationship of sequential API protonation based on pKa values.

Experimental Workflows & Protocols

The choice of solvent is critical. We utilize ethanol and acetone rather than water. These organic solvents possess lower dielectric constants, ensuring the unprotonated free base remains fully soluble during the reaction. As the highly polar hydrochloride salt forms, it exceeds the solubility limit of the organic matrix, driving a controlled, high-yield crystallization while preventing the API from "oiling out"[3].

Workflow FB Free Base API (Poor Solubility) pKa pKa Profiling N4 ~9.0, Quinoline ~4.9 FB->pKa Solvent Solvent Selection (EtOH / Acetone) pKa->Solvent Mono Add 1.0 eq HCl Mono-HCl Salt Solvent->Mono Controlled Precipitation Di Add >2.0 eq HCl Di-HCl Salt Solvent->Di Excess Acid Addition Char Solid-State Characterization (XRPD, DSC, TGA) Mono->Char Di->Char Sol Thermodynamic Solubility (Shake-Flask Method) Char->Sol Lead Selection

Figure 2: Experimental workflow for the screening, preparation, and characterization of HCl salts.

Protocol A: Preparation of the Mono-Hydrochloride Salt
  • Dissolution: Suspend 10.0 mmol of the free base in 50 mL of absolute ethanol. Heat the mixture to 60°C under continuous magnetic stirring. Causality: Heating increases the saturation capacity of the solvent, allowing for a concentrated API solution that will generate a strong supersaturation gradient upon cooling.

  • Acid Addition: Dilute 10.0 mmol (approx. 0.83 mL of 37% w/w) of aqueous HCl in 5 mL of ethanol. Add this solution dropwise to the API solution over 15 minutes. Causality: Dropwise addition prevents localized zones of extreme supersaturation, which would otherwise lead to amorphous precipitation and the trapping of impurities.

  • Crystallization: Maintain the system at 60°C for 30 minutes to allow for Ostwald ripening, then cool linearly to 5°C over 4 hours.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of cold acetone. Causality: Acetone acts as an anti-solvent for the salt but readily dissolves any residual unreacted free base, chemically purifying the final product. Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Preparation of the Di-Hydrochloride Salt
  • Dissolution: Dissolve 10.0 mmol of the free base in 70 mL of a 1:1 volumetric mixture of ethanol and acetone at 50°C.

  • Acid Addition: Add 2.2 mmol (approx. 1.83 mL of 37% w/w) of aqueous HCl dropwise. Causality: The stoichiometric excess of strong acid forces the equilibrium toward the protonation of the weakly basic quinoline nitrogen.

  • Isolation: Stir at room temperature for 2 hours. Filter rapidly under a dry nitrogen atmosphere. Causality: The di-HCl salt is highly hygroscopic; ambient moisture can induce deliquescence. Wash with anhydrous acetone and dry under high vacuum at room temperature.

Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts transitioning from the free base to the respective hydrochloride salts.

Physicochemical PropertyFree Base APIMono-Hydrochloride SaltDi-Hydrochloride Salt
Stoichiometry (Base:HCl) 1:01:11:2
Primary Protonation Site N/APiperazine N4Piperazine N4 + Quinoline N
Aqueous Solubility (pH 6.8) < 0.01 mg/mL~ 2.5 mg/mL~ 15.0 mg/mL (Kinetic)
Hygroscopicity (at 75% RH) Non-hygroscopicSlightly hygroscopic (<2% wt gain)Highly hygroscopic (>8% wt gain)
Solid-State Stability HighHighModerate (Prone to disproportionation)

Self-Validating Solubility Testing Protocol

To ensure the integrity of the synthesized salts, solubility testing must be designed as a self-validating system to detect disproportionation.

  • Incubation: Add an excess of the synthesized salt (e.g., 50 mg) to 2 mL of Simulated Intestinal Fluid (SIF, pH 6.8) in a sealed glass vial. Incubate in a shaking water bath at 37°C for 24 hours.

  • Self-Validation Check (pH Monitoring): Measure the pH of the suspension after the 24-hour incubation.

    • Logic: If the pH drops significantly (e.g., from 6.8 to <4.0), it proves the salt has dissolved, releasing protons into the unbuffered/weakly buffered medium. If the di-HCl salt shows a severe pH drop but solid precipitate remains, disproportionation has likely occurred (the weak quinoline base has dropped its HCl molecule to precipitate back as the less soluble mono-salt or free base).

  • Solid-State Verification: Filter the suspension. Analyze the residual solid via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the free base or mono-salt rather than the starting di-salt, disproportionation is confirmed, invalidating the di-salt for neutral-pH formulations.

  • Quantification: Dilute the filtrate and quantify the dissolved API via HPLC-UV against a standard calibration curve.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

Sources

Application

Storage conditions and handling guidelines for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline powder

Introduction This document provides comprehensive guidance on the proper storage, handling, and use of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline powder, a heterocyclic aromatic organic compound with potential applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides comprehensive guidance on the proper storage, handling, and use of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline powder, a heterocyclic aromatic organic compound with potential applications in various research fields, including medicinal chemistry and drug development. Due to its classification as a potentially potent bioactive compound, adherence to strict safety and handling protocols is imperative to ensure personnel safety and maintain the integrity of the compound for experimental use. These notes are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

Understanding the fundamental properties of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is crucial for its appropriate handling and storage. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from its structural components: a quinoline core, a phenyl group, and a methylpiperazine moiety.

Table 1: Physicochemical Characteristics of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline and Related Analogs

PropertyValue/InformationSource/Rationale
CAS Number 861206-59-9
Molecular Formula C20H21N3Inferred from structure
Molecular Weight 315.41 g/mol Inferred from structure
Appearance Likely a crystalline powder, white to light yellow or brown.[1][2]Based on similar quinoline derivatives.[1][2]
Solubility Expected to have low aqueous solubility, but should be soluble in organic solvents such as DMSO, DMF, and ethanol.[2]A related compound, 4-Methyl-2-piperazin-1-yl-quinoline, has a reported aqueous solubility of 33.3 µg/mL at pH 7.4.
Stability Stable under recommended storage conditions.[3] However, quinoline derivatives can be sensitive to light, pH, and elevated temperatures, which may lead to degradation and discoloration.[1] Phenylpiperazine derivatives can undergo hydrolysis, a process that can be accelerated by pH and temperature.[4]Based on data for related quinoline and piperazine compounds.[1][3][4]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Respiratory Protection: For handling the powder outside of a containment system, a NIOSH-approved respirator with a particulate filter is required to prevent inhalation.[6][7]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against airborne particles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A lab coat or disposable gown should be worn to prevent skin contact.[8] For larger quantities or in the absence of engineering controls, a disposable suit may be necessary.

Engineering Controls

Engineering controls are designed to minimize exposure at the source.

  • Ventilation: All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[6][9]

  • Containment: For weighing and aliquoting, the use of a containment balance enclosure or a glove box is strongly recommended, especially for potent compounds.[7][9]

Storage Conditions

Proper storage is critical to maintain the stability and purity of the compound.

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Protect from light to prevent photodegradation, which is a known issue for quinoline derivatives.[1] Use amber vials or store in a dark location.

Handling and Weighing Protocol

The following protocol outlines the steps for safely handling and weighing the powdered compound.

Diagram: Workflow for Safe Handling of Powdered Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) prep_setup Prepare Containment System (Fume Hood / Glove Box) prep_ppe->prep_setup weigh Weigh Compound in Containment prep_setup->weigh transfer Transfer to Secondary Container weigh->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose Dispose of Waste (per institutional guidelines) decontaminate->dispose

Caption: Workflow for the safe handling and weighing of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline powder.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in section 2.1.

    • Prepare the designated handling area (fume hood or glove box) by ensuring it is clean and uncluttered.

    • Have all necessary equipment ready, including spatulas, weigh boats, and pre-labeled vials.

  • Weighing:

    • Carefully open the main container inside the containment system.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat. Avoid creating dust.

    • Once the desired weight is obtained, securely close the main container.

  • Transfer:

    • Carefully transfer the weighed powder into a pre-labeled secondary container for solution preparation.

  • Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the powder using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.

    • Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste stream according to your institution's guidelines.

    • Wash hands thoroughly after completing the procedure.

Solution Preparation Protocol

Due to the likely low aqueous solubility, stock solutions are typically prepared in an organic solvent.

Diagram: Protocol for Stock Solution Preparation

start Weighed Powder in Vial add_solvent Add Appropriate Volume of Recommended Solvent (e.g., DMSO) start->add_solvent dissolve Vortex or Sonicate until Fully Dissolved add_solvent->dissolve aliquot Aliquot for Working Solutions (Optional but Recommended) dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: General protocol for preparing a stock solution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

Materials:

  • 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline powder

  • Anhydrous DMSO (or other suitable organic solvent)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Step-by-Step Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules for in vitro assays. For in vivo studies, consult relevant literature for appropriate vehicle formulations.

  • Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the pre-weighed powder.

    • Cap the vial tightly and vortex thoroughly.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear. Gentle warming may also aid dissolution, but be mindful of potential degradation at higher temperatures.

  • Storage of Stock Solution:

    • It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots in tightly sealed amber vials at -20°C or -80°C for long-term stability.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

  • Minor Spill (Powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid generating dust.

    • Carefully wipe up the powder, moving from the outside of the spill inward.

    • Decontaminate the area with a suitable solvent and then a detergent solution.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

Conclusion

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a compound with significant research potential. However, its safe and effective use is contingent upon a thorough understanding of its properties and adherence to strict handling and storage protocols. By following the guidelines outlined in these application notes, researchers can minimize risks to themselves and their experiments, ensuring the generation of reliable and reproducible data.

References

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available at: [Link]

  • 2-[4-(4-METHYLPIPERAZINO)PHENYL]QUINOLINE — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-Methyl-2-piperazin-1-yl-quinoline. PubChem. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • 4-(4-METHYL-PIPERAZIN-1-YL)-2-PHENYL-QUINOLINE. NextSDS. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available at: [Link]

  • Process for the preparation of quinoline derivatives. Google Patents.
  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed. Available at: [Link]

  • SAFETY DATA SHEET - 4-Methyl-2-(1-piperazinyl)quinoline. Thermo Fisher Scientific. Available at: [Link]

  • How to Improve Powder Handling in Pharma Production. Schematic. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. Available at: [Link] Quinoline

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Syntheses of derivatives of quinoline. SciSpace. Available at: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Available at: [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Publishing. Available at: [Link]

  • Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Welcome to the technical support center for the synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this valuable compound. We will explore common synthetic routes, troubleshoot potential issues in a direct question-and-answer format, and provide detailed protocols based on established chemical principles.

Introduction: Common Synthetic Strategies

The synthesis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline typically involves the formation of a key carbon-carbon bond between the quinoline and phenyl rings. Two primary and highly effective strategies are the Suzuki-Miyaura cross-coupling and the Friedländer annulation. A third possibility involves a final-step C-N bond formation using the Buchwald-Hartwig amination. The choice of route often depends on the availability of starting materials and the specific substitution patterns desired.

This guide is structured to address issues you might face with these common methods.

cluster_route1 Route A: Suzuki-Miyaura Coupling cluster_route2 Route B: Friedländer Annulation a1 2-Haloquinoline a2 Arylboronic Acid/Ester (with methylpiperazine) a1->a2 Pd Catalyst, Base Target Target Molecule: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline a2->Target C-C Bond Formation b1 2-Aminoaryl Ketone b2 Ketone with α-methylene (with methylpiperazine) b1->b2 Acid/Base Catalyst b2->Target Quinoline Ring Formation

Figure 1. Primary synthetic routes to the target molecule.

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

This is often the preferred route, coupling a 2-haloquinoline with 4-(4-methylpiperazin-1-yl)phenylboronic acid or its corresponding pinacol ester.[1][2]

Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the most likely causes?

This is a very common issue that can almost always be traced back to the catalyst, reagents, or reaction atmosphere.[3]

Immediate Checks & Solutions:

  • Atmosphere Control: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[3]

    • Cause: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and degrade phosphine ligands, halting the catalytic cycle.

    • Solution: Ensure your reaction solvent is thoroughly degassed. Use a "freeze-pump-thaw" method (at least three cycles) or sparge with an inert gas like argon or nitrogen for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Activity: The palladium source is the heart of the reaction.

    • Cause: The Pd(II) precatalyst may not be reducing to the active Pd(0) species, or the Pd(0) source may have degraded.[3]

    • Solution: Use a fresh, reliable source of palladium catalyst. Modern Buchwald precatalysts (e.g., SPhos Pd G3/G4) are often more robust and activate reliably.[4] If using Pd(PPh₃)₄, ensure it has been stored properly under inert gas and away from light.

  • Base Selection & Quality: The base is not just a proton scavenger; it is critical for activating the boronic acid for transmetalation.[3][5]

    • Cause: An inappropriate or low-quality base can fail to activate the boronic acid. The base's solubility and strength are key.

    • Solution: K₃PO₄ is an excellent and generally reliable base for Suzuki couplings.[4] Cs₂CO₃ can be more effective but is also more expensive. Ensure the base is a fine powder to maximize surface area and is anhydrous if the reaction is sensitive to water (though many Suzuki protocols tolerate or even require some water).

  • Boronic Acid/Ester Quality:

    • Cause: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive anhydride trimers (boroxines) upon storage.

    • Solution: Use fresh or properly stored boronic acid.[6][7] If in doubt, consider converting it to the more stable pinacol ester derivative, which can be easily purified and is less prone to degradation.

cluster_checks Initial Troubleshooting Checks start Low / No Conversion c1 Is the system fully inert? start->c1 Check 1 c2 Is the catalyst active & fresh? c1->c2 If Yes sol1 Degas solvents & use inert atmosphere c1->sol1 If No c3 Is the base appropriate & pure? c2->c3 If Yes sol2 Use fresh catalyst or a modern precatalyst c2->sol2 If No c4 Is the boronic acid reagent viable? c3->c4 If Yes sol3 Switch base (e.g., K3PO4) & ensure quality c3->sol3 If No sol4 Use fresh boronic acid or switch to pinacol ester c4->sol4 If No

Figure 2. Troubleshooting workflow for low reaction conversion.

Q2: I see product formation, but my yield is plagued by side products like dehalogenation of my 2-haloquinoline or homocoupling of my boronic acid. How can I suppress these?

Side reactions compete with your desired coupling and are often related to reaction kinetics and catalyst stability.

Common Side Products and Mitigation Strategies

Side ProductIdentification (LC-MS)Common Cause(s)Mitigation Strategy
Dehalogenated Quinoline Mass of starting material minus halogen plus HPresence of water/protons; slow transmetalation allowing for proto-dehalogenation.Ensure anhydrous conditions if possible. Use a stronger, non-protic base. Increase the rate of transmetalation by using a more electron-rich ligand.
Boronic Acid Homocoupling (Biaryl Product) Dimer of the boronic acid starting materialOxygen in the reaction mixture; catalyst decomposition leading to palladium black.[3]Rigorously degas the reaction mixture. Ensure adequate ligand-to-palladium ratio (typically 2:1 to 4:1) to prevent palladium precipitation.[3]
Starting Material Homocoupling Dimer of the 2-haloquinoline starting materialHigh temperatures; certain catalyst systems can promote this.Lower the reaction temperature. Screen different palladium catalysts and ligands.

Expert Insight: The choice of phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle, often outcompeting side reactions and allowing for lower reaction temperatures.[1][4][8]

Q3: My reaction seems to work well according to TLC/LC-MS analysis of the crude mixture, but my isolated yield is very low after column chromatography. What could be the issue?

This points to a purification challenge, which is common for this specific molecule due to the basic nitrogen atoms in the piperazine ring.

Potential Purification Pitfalls & Solutions:

  • Silica Gel Interaction:

    • Problem: The basic methylpiperazine moiety can strongly adsorb to acidic silica gel. This leads to significant product loss on the column, visible as streaking or tailing bands that are difficult to separate.

    • Solution 1 (Base Additive): Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Solution 2 (Alternative Stationary Phase): If the issue persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or consider reverse-phase chromatography (C18 silica) if your product has sufficient solubility in compatible solvents.

  • Product Solubility & Extraction:

    • Problem: The product may have partial solubility in the aqueous phase during workup, especially if the aqueous layer becomes acidic.

    • Solution: During the aqueous workup, ensure the aqueous layer is basic (pH > 9) before extracting with your organic solvent (e.g., ethyl acetate, dichloromethane). This keeps the piperazine nitrogen deprotonated and maximizes its partitioning into the organic layer. Perform multiple extractions (3x) to ensure complete recovery.

Part 2: Troubleshooting the Friedländer Annulation Route

This classical method involves the condensation of a 2-aminoaryl ketone with a ketone containing an α-methylene group.[9][10] For this target, one would react a derivative of 2-aminobenzophenone with a ketone bearing the 4-methylpiperazine group.

Q4: My Friedländer synthesis requires very high temperatures and gives low yields. Are there milder, more efficient alternatives?

Yes, the classical, high-temperature Friedländer synthesis is often low-yielding and has been largely superseded by modern catalytic methods.[11]

  • Cause: The uncatalyzed reaction relies on thermal energy to drive the condensation and subsequent cyclization/dehydration steps, which can lead to side reactions and decomposition.[12]

  • Solution (Catalysis): The reaction can be efficiently catalyzed by various Lewis or Brønsted acids under much milder conditions.[10]

    • Lewis Acids: Catalysts like Indium(III) triflate (In(OTf)₃) or Ceric Ammonium Nitrate (CAN) have been shown to be highly effective, often at room temperature or with gentle heating, providing excellent yields.[12][13][14]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or even catalytic iodine can promote the reaction under more benign conditions than traditional strong acids or bases.[10][11]

Part 3: General Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting protocol and must be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system (e.g., SPhos Pd G4, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_problems Potential Failure Points OA Oxidative Addition (LₙPd⁰ + R¹-X) TC Transmetalation (Base, R²-B(OR)₂) OA->TC LₙPdII(R¹)(X) RE Reductive Elimination (Forms R¹-R²) TC->RE LₙPdII(R¹)(R²) RE->OA Regenerates LₙPd⁰ p1 Problem: Catalyst Inactive (O₂ contamination) p1->OA p2 Problem: Slow Transmetalation (Wrong base, poor boronic acid) p2->TC p3 Problem: Side Reactions (Decomposition, homocoupling) p3->RE

Figure 3. Key steps in the Suzuki cycle and associated troubleshooting points.

References

  • Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Taylor & Francis Online. Available at: [Link]

  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. Available at: [Link]

  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. J-STAGE. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. Available at: [Link]

  • 2-ARYLQUINOLINE SYNTHESIS FROM Cbz-PROTECTED 2-AMINO- CHALCONE MEDIATED BY BF3•Et2O. HETEROCYCLES. Available at: [Link]

  • Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile. ACS Publications. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. MDPI. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Synthesis of 4-Substituted 2-(4-Methylpiperazino)pyrimidines and Quinazoline Analogs as Serotonin 5-HT2A Receptor Ligands. ResearchGate. Available at: [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. Available at: [Link]

  • Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. PubMed. Available at: [Link]

  • 4-(4-BOC-piperazin-1-yl)phenylboronic acid. Boron-Specialty. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Cellular Assays

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific experimental artifacts and off-target toxicities associated with 2-[4-(4-Methylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific experimental artifacts and off-target toxicities associated with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline . This compound features two highly reactive structural motifs: a planar, lipophilic quinoline core and a highly basic methylpiperazine moiety . Together, they classify this molecule as a Cationic Amphiphilic Drug (CAD). This combination introduces predictable but highly disruptive off-target liabilities in cellular assays, including lysosomotropism, assay autofluorescence, and electrophysiological interference.

Below are the most frequently asked questions and step-by-step troubleshooting protocols to validate and bypass these issues.

FAQ & Troubleshooting Guides

Why do I observe massive intracellular vacuolization and delayed cytotoxicity in 72-hour viability assays?

The Causality (Expertise & Experience): You are likely observing drug-induced phospholipidosis (DIPL) driven by lysosomotropism [1]. The methylpiperazine moiety possesses a basic tertiary amine (pKa ~9.0). At physiological pH (7.4), a fraction of the compound remains unprotonated and highly lipophilic, allowing it to passively diffuse across cell membranes. However, once it enters the acidic environment of the lysosome (pH ~4.5), the amine becomes rapidly protonated. The resulting cationic charge prevents the molecule from diffusing back across the lysosomal membrane—a phenomenon known as "ion trapping" [1]. The accumulation of this CAD inhibits lysosomal phospholipases, leading to the buildup of undigested phospholipids, severe vacuolization, and eventual non-specific cell death [3].

Self-Validating Protocol: LysoTracker Red Retention Assay To validate whether your observed cytotoxicity is target-mediated or an artifact of lysosomal trapping, perform a competitive LysoTracker assay.

  • Seed Cells: Plate your target cells (e.g., HepG2 or HeLa) in a 96-well imaging plate at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (0.1 µM to 50 µM) for 2 to 4 hours.

  • Probe Addition: Add 50 nM LysoTracker Red DND-99 directly to the culture media for the final 30 minutes of incubation.

  • Wash and Fix: Wash cells gently with warm PBS (3x) to remove unbound probe, then fix with 4% paraformaldehyde for 15 minutes.

  • Imaging & Quantification: Image using a high-content screening system (Excitation: 577 nm, Emission: 590 nm). Interpretation: If the compound is lysosomotropic, it will competitively displace LysoTracker Red, resulting in a dose-dependent decrease in red fluorescence, confirming that the compound is saturating the lysosomal compartment.

Why am I getting artificially high baseline signals in my fluorescence-based reporter assays?

The Causality (Expertise & Experience): The quinoline scaffold is a well-documented Pan-Assay Interference Compound (PAINS) due to its intrinsic autofluorescence [2]. The extended π -electron system of the bicyclic aromatic quinoline ring absorbs light in the UV/blue spectrum (approx. 320–360 nm) and emits in the blue/green spectrum (approx. 400–450 nm). If you are using assays that rely on fluorophores in this range (e.g., Hoechst 33342, DAPI, or coumarin-based enzymatic substrates), the compound's emission will stack with your assay signal, creating false positives or artificially high baselines [4].

Self-Validating Protocol: Spectral Shift Validation and Mitigation

  • Cell-Free Baseline Check: Prepare a 96-well plate with your assay buffer. Add the compound in a dose-response format (without cells or assay reagents).

  • Read Fluorescence: Read the plate at your assay's specific excitation/emission wavelengths. A dose-dependent increase in signal confirms compound autofluorescence[2].

  • Mitigation Strategy: Switch to a luminescence-based assay. For viability, replace fluorometric resazurin-based assays (like CellTiter-Blue) with ATP-dependent luminescent assays (like CellTiter-Glo). Luminescence does not require excitation light, completely bypassing the quinoline autofluorescence artifact.

My patch-clamp data shows erratic baseline shifts. Is this compound hitting ion channels?

The Causality (Expertise & Experience): Yes, it is highly likely inhibiting the hERG (Kv11.1) potassium channel. The hERG channel's central cavity is notoriously promiscuous, but its primary pharmacophore requires two features: a lipophilic aromatic ring and a basic amine. The spatial arrangement of the planar phenylquinoline core (which π -stacks with Tyr652 in the hERG cavity) and the protonated methylpiperazine (which forms cation- π interactions with Phe656) makes this compound a textbook hERG blocker. This will cause off-target cardiotoxicity and erratic electrophysiological readouts in excitable cells.

Self-Validating Protocol: Automated Patch-Clamp (hERG Validation)

  • Cell Preparation: Use a stable CHO or HEK293 cell line overexpressing the hERG channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound at varying concentrations and measure the reduction in the peak tail current amplitude. Interpretation: A dose-dependent reduction in the tail current confirms hERG liability. To mitigate this in future analog design, medicinal chemists often reduce the basicity of the piperazine (e.g., by converting it to a piperidone) or disrupt the planarity of the quinoline core.

Summary of Off-Target Liabilities & Mitigation Strategies

Liability / Off-TargetStructural CauseCellular PhenotypeAssay InterferenceMitigation Strategy
Lysosomotropism (Phospholipidosis) Basic methylpiperazine (pKa ~9.0)Massive vacuolization, delayed cell deathFalse positives in 72h viability assaysUse LysoTracker displacement assay; shorten assay times to <24h.
Autofluorescence Planar quinoline coreNone (optical artifact)False high signals in UV/Blue fluorescence assaysSwitch to luminescence (e.g., CellTiter-Glo) or red-shifted probes.
hERG Inhibition Phenylquinoline + Basic AmineErratic action potentialsBaseline shifts in Ca2+ flux or patch-clampRun counter-screens on automated patch-clamp; modify amine basicity.

Mechanistic Visualizations

Lysosomotropism Cytosol Cytosol (pH 7.4) Unprotonated Compound (Lipophilic & Permeable) Membrane Lysosomal Membrane (Passive Diffusion) Cytosol->Membrane Diffuses Lysosome Lysosome (pH ~4.5) Protonated CAD (Cationic & Trapped) Membrane->Lysosome Enters & Protonates Lysosome->Cytosol Cannot exit (Ion Trapping) Phospholipidosis Inhibition of Phospholipases & Phospholipidosis Lysosome->Phospholipidosis Accumulates

Mechanism of ion trapping where the basic methylpiperazine becomes protonated in acidic lysosomes.

Workflow Start Observe High Background in Fluorescence Assay Test Run Compound-Only Control Plate Start->Test Decision Signal > Buffer? Test->Decision Autofluorescence Quinoline Autofluorescence Confirmed Decision->Autofluorescence Yes TrueSignal Target-Specific Signal Confirmed Decision->TrueSignal No Mitigation Switch to Luminescence (e.g., CellTiter-Glo) Autofluorescence->Mitigation

Decision tree for identifying and bypassing quinoline-induced autofluorescence in cellular assays.

References

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • US9250249B2 - Autophagy and phospholipidosis pathway assays. Google Patents.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Overcoming poor cell permeability of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Technical Support Center: Overcoming Poor Cell Permeability of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Cell Permeability of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this specialized troubleshooting guide to address the specific pharmacokinetic and cellular permeability hurdles associated with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

This compound belongs to a class of molecules known as Cationic Amphiphilic Drugs (CADs). It features a highly lipophilic quinoline-phenyl core coupled with a basic 4-methylpiperazine moiety. While the piperazine ring is a classic medicinal chemistry addition to improve aqueous solubility, its high pKa​ introduces complex permeability challenges, including poor passive diffusion, active efflux, and subcellular sequestration.

FAQ 1: The pKa​ Problem & Passive Diffusion

Q: My compound has a high calculated LogP, yet it is failing artificial membrane (PAMPA) and Caco-2 permeability assays. Why is it not passively diffusing?

A: The failure lies in the ionization state of the 4-methylpiperazine group. The terminal tertiary amine on the methylpiperazine ring has a pKa​ of approximately 8.0 to 8.5[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 80-90% of your compound exists in a protonated, positively charged state.

While the neutral fraction of the drug can easily partition into the lipophilic cell membrane, the dominant protonated fraction cannot cross the hydrophobic core of the lipid bilayer[2]. This creates a bottleneck where the apparent permeability ( Papp​ ) is artificially depressed by the thermodynamic penalty of desolvating a charged ion.

Table 1: Physicochemical Impact of Piperazine Ionization on Permeability

Property Value for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Impact on Permeability
Calculated LogP > 3.5 Favorable for lipid membrane partitioning.

| Basic pKa​ | ~ 8.0 - 8.5 | High. Leads to extensive protonation at pH 7.4. | | % Ionized at pH 7.4 | > 85% | Unfavorable. Charged species cannot passively diffuse. | | Expected PAMPA Papp​ | <1.0×10−6 cm/s | Poor passive transcellular permeability. |

Troubleshooting Protocol: pH-Gradient PAMPA Assay To validate if ionization is the sole cause of poor diffusion (and rule out aggregation or non-specific binding), run a pH-gradient PAMPA. This is a self-validating system: by manipulating the pH, you force the compound into its neutral state to observe its true passive diffusion potential.

  • Prepare Donor Compartment: Dilute the compound to 10 µM in a pH 6.5 buffer (mimicking the slightly acidic microclimate of the intestinal lumen).

  • Prepare Acceptor Compartment: Use a pH 7.4 buffer in the acceptor well (mimicking blood plasma).

  • Incubation: Incubate for 4-5 hours at room temperature.

  • Validation Control: Include a low-permeability marker (e.g., Atenolol) and a high-permeability marker (e.g., Propranolol) to validate membrane integrity.

  • Analysis: Quantify via LC-MS/MS. If the Papp​ increases significantly in the pH-gradient setup compared to a uniform pH 7.4 setup, your primary issue is ionization, not intrinsic lipophilicity.

FAQ 2: P-glycoprotein (P-gp) Efflux Liability

Q: My Caco-2 bidirectional assay shows an Apical-to-Basolateral (A→B) permeability of <1.0×10−6 cm/s and an Efflux Ratio (ER) > 5. Is my compound being actively pumped out?

A: Yes. 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline possesses the classic pharmacophore of a P-glycoprotein (P-gp/ABCB1) substrate: it is highly lipophilic, contains multiple aromatic rings, and features a basic nitrogen atom[3][4][5]. P-gp acts as a vacuum cleaner in the cell membrane, binding the lipophilic compound as it attempts to cross the lipid bilayer and utilizing ATP hydrolysis to extrude it back into the extracellular space (or intestinal lumen)[4].

PgpWorkflow A Caco-2 Bidirectional Assay (10 µM Compound) B Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) A->B C ER < 2 Passive Diffusion Dominates B->C D ER ≥ 2 Active Efflux Suspected B->D E Co-incubate with P-gp Inhibitor (e.g., Verapamil 50 µM) D->E F ER Drops < 2 P-gp Substrate Confirmed E->F G ER Remains ≥ 2 Check BCRP/MRP2 E->G

Caption: Workflow for identifying P-glycoprotein (P-gp) mediated efflux in Caco-2 cells.

Troubleshooting Protocol: Self-Validating Caco-2 Bidirectional Assay To definitively prove P-gp involvement, you must run an assay that inhibits the transporter[6][7].

  • Cell Culture: Grow Caco-2 cells on Transwell inserts for 21 days until they form a polarized monolayer with tight junctions.

  • Integrity Check: Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence recovery of <1% confirms tight junction integrity.

  • Control Dosing: Dose the compound (10 µM) in both A→B and B→A directions. Include Talinolol as a positive control for P-gp efflux[6].

  • Inhibition Dosing: In a parallel set of wells, co-incubate the compound with 50 µM Verapamil or 2 µM Elacridar (potent P-gp inhibitors).

  • Sampling & Analysis: Sample both compartments at 120 minutes. Calculate the Papp​ and the Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

  • Interpretation: If the ER drops from >5 to <2 in the presence of Verapamil, the poor permeability is definitively caused by P-gp efflux.

FAQ 3: Lysosomal Trapping (Subcellular Sequestration)

Q: The compound seems to enter the cell, but my functional cellular assay shows no target engagement. Confocal microscopy reveals a punctate, granular staining pattern in the cytoplasm. What is happening?

A: Your compound is experiencing lysosomal trapping (or ion trapping). Because the methylpiperazine is a weakly basic amine ( pKa​ > 6) and the molecule is lipophilic (LogP > 1), the neutral fraction diffuses across the plasma membrane into the slightly acidic cytosol (pH ~7.2)[2][8].

However, when the compound diffuses into the highly acidic lysosomes (pH ~4.5 - 5.1), it becomes instantly and massively protonated. The charged molecule is now membrane-impermeable and becomes trapped inside the lysosome[2][9]. This prevents the drug from reaching cytosolic or nuclear targets and can lead to phospholipidosis.

LysosomalTrapping Cytosol Cytosol (pH ~7.2) Neutral Base (B) Membrane Lysosomal Membrane Lipophilic Barrier Cytosol->Membrane Passive Diffusion Lysosome Lysosome Lumen (pH ~4.5) Protonated Base (BH+) Membrane->Lysosome Enters Lumen Lysosome->Membrane Blocked (Ion Trapping) VATPase V-ATPase Pump Maintains Acidic pH VATPase->Lysosome H+ Influx

Caption: Mechanism of lysosomal ion trapping for weakly basic lipophilic compounds.

Troubleshooting Protocol: LysoTracker Red Uptake Inhibition Assay To confirm lysosomotropism, perform a competitive uptake assay using immortalized human hepatocytes (Fa2N-4 cells)[10].

  • Cell Seeding: Seed Fa2N-4 cells in a 96-well plate and culture until confluent.

  • Co-incubation: Treat the cells with 75 nM LysoTracker Red (a fluorescent dye that specifically accumulates in acidic organelles) and varying concentrations of your quinoline compound (0.1 µM to 100 µM).

  • Control: Use Chloroquine (a known lysosomotropic agent) as a positive control.

  • Measurement: After 30 minutes, wash the cells and measure fluorescence (Ex 577 nm / Em 590 nm).

  • Interpretation: If your compound is trapped in lysosomes, it will raise the intralysosomal pH and compete for space, resulting in a dose-dependent decrease in LysoTracker Red fluorescence[10].

FAQ 4: Medicinal Chemistry Optimization

Q: How can we chemically modify the scaffold to improve permeability and evade efflux without losing target affinity?

A: To rescue this scaffold, you must reduce the basicity of the amine or alter the molecule's electrostatic profile. Consider the following field-proven strategies:

  • Lower the pKa​ via Fluorination: Adding electron-withdrawing fluorine atoms to the piperazine ring or the adjacent phenyl ring will pull electron density away from the basic nitrogen via the inductive effect, lowering the pKa​ to ~6.5 - 7.0. This increases the neutral fraction at pH 7.4, enhancing passive diffusion[11].

  • Scaffold Hopping (Morpholine replacement): Replacing the N-methylpiperazine with a morpholine ring replaces a basic nitrogen with an oxygen atom. Morpholine has a significantly lower pKa​ (~8.3 vs ~8.5 for piperazine, but the oxygen reduces overall basicity and lipophilicity), which often reduces P-gp recognition and lysosomal trapping[1].

  • Zwitterion Formation: Appending a carboxylic acid to the quinoline core can convert the molecule into a zwitterion. Recent target-agnostic studies demonstrate that the addition of a carboxylic acid is a highly effective, generalized strategy to evade P-gp efflux, as the transporter poorly recognizes zwitterionic species[12].

References

  • Evotec. "Caco-2 Permeability Assay." Evotec.[Link]

  • Pharmaron. "Permeability." Pharmaron.[Link]

  • Concept Life Sciences. "Caco-2 Permeability." Concept Life Sciences.[Link]

  • Kaufmann, A. M., & Krise, J. P. "Mechanisms of amine accumulation in, and egress from, lysosomes." National Institutes of Health (PMC).[Link]

  • Kazmi, F., et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." National Institutes of Health (PMC).[Link]

  • Xenotech. "A robust method to identify compounds that undergo intracellular lysosomal sequestration." Xenotech.[Link]

  • eLife. "Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration." eLife. [Link]

  • NIH PubMed. "Kinetic characterization of P-glycoprotein-mediated efflux of rhodamine 6G in the intact rabbit lung." National Institutes of Health (PubMed).[Link]

  • NIH PMC. "De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds." National Institutes of Health (PMC).[Link]

  • ACS Publications. "Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy." Journal of Medicinal Chemistry.[Link]

  • ResearchGate. "pKa values of common substituted piperazines." ResearchGate.[Link]

  • ACS Publications. "P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design." Journal of Medicinal Chemistry.[Link]

  • ACS Publications. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Stability issues of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in acidic buffer solutions

Topic: Stability Issues of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Acidic Buffer Solutions Target Audience: Researchers, scientists, and drug development professionals Welcome to the Technical Support Center. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in Acidic Buffer Solutions Target Audience: Researchers, scientists, and drug development professionals

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter inquiries regarding the erratic behavior of polybasic heterocyclic compounds during formulation and in vitro assays. This guide synthesizes mechanistic chemistry with field-proven protocols to help you resolve precipitation, oxidation, and photodegradation issues specific to 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in acidic microenvironments.

Mechanistic Overview of Acidic Instability

To troubleshoot effectively, we must first understand the fundamental physical chemistry of the molecule. 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline features a bipartite basic architecture:

  • Aliphatic Piperazine Nitrogen: pKₐ ~8.5

  • Quinoline Core Nitrogen: pKₐ ~4.9

  • Aniline-like Piperazine Nitrogen: pKₐ ~3.0

In acidic buffers (pH < 5.0), the molecule exists predominantly as a highly charged di- or tri-cation. This polyprotonated state triggers three distinct instability pathways:

  • Bathochromic Photodegradation: Protonation of the quinoline nitrogen narrows the HOMO-LUMO energy gap, red-shifting its absorption spectrum into the visible range[1]. This renders the molecule highly susceptible to ambient laboratory light, leading to rapid photo-induced ring cleavage or hydroxylation[2].

  • Transition-Metal Catalyzed N-Oxidation: The tertiary amine of the piperazine ring is highly vulnerable to oxidation in acidic aqueous media. Trace transition metals (often present as impurities in buffer salts) catalyze the reduction of dissolved oxygen, forming reactive oxygen species (ROS) that selectively oxidize the piperazine nitrogen to an N-oxide (+16 Da)[3].

  • Polycationic Salting-Out: The highly charged tri-cationic state readily interacts with multivalent buffer anions (e.g., citrate, phosphate) to form highly insoluble cross-linked salt complexes, presenting as immediate or delayed turbidity.

MechanisticPathways Compound 2-[4-(4-Methylpiperazin-1-yl) phenyl]quinoline AcidicBuffer Acidic Buffer (pH 2-5) Compound->AcidicBuffer Dissolved in Protonated Poly-Protonated Species (Quinoline N+, Piperazine N+) AcidicBuffer->Protonated Rapid Protonation PhotoDeg Photodegradation (Bathochromic Shift) Protonated->PhotoDeg Ambient Light (UV/Vis) Oxidation Piperazine N-Oxidation (+16 Da Mass Shift) Protonated->Oxidation Trace Metals / Dissolved O2 Precipitation Insoluble Salt Formation (with multivalent anions) Protonated->Precipitation Citrate / Phosphate Anions

Fig 1: Mechanistic degradation pathways of the compound in acidic microenvironments.

Quantitative Stability Matrix

The table below summarizes the expected behavior of the compound across common acidic buffer systems at room temperature (25°C).

Buffer SystempH RangePrimary Instability PathwayEstimated Half-Life (t½)Recommended Mitigation
Citrate 3.0 - 5.0Precipitation (Insoluble Salt)< 1 HourAvoid multivalent buffers.
Phosphate 2.0 - 3.0Precipitation / Photodecay2 - 4 HoursSwitch to Acetate/Formate.
Acetate 4.0 - 5.5N-Oxidation (Trace Metals)12 - 24 HoursAdd 1 mM EDTA, Degas.
HCl / KCl 1.0 - 2.0Photodegradation4 - 8 HoursUse amber vials, dark storage.

Troubleshooting FAQs

Q1: Why does my solution turn cloudy immediately after adding the compound to a pH 3.0 citrate buffer? A: This is a classic "salting-out" effect. At pH 3.0, the compound is a tri-cation. Citrate is a multivalent anion that acts as a cross-linker between the polycationic drug molecules, forming an insoluble supramolecular salt network. Fix: Switch to a monovalent buffer system such as acetate or formate, which cannot cross-link the cations.

Q2: I observe a new LC-MS peak at +16 Da after storing the solution in acetate buffer for 24 hours. What is this? A: You are observing the formation of a piperazine N-oxide. Acidic buffers (especially acetate) often contain trace amounts of iron or copper. These metals catalyze the formation of ROS from dissolved oxygen, which selectively oxidizes the tertiary aliphatic amine of the piperazine ring[3]. Fix: Degas your buffers with nitrogen and add a chelator like EDTA to sequester trace metals.

Q3: My compound degrades rapidly under ambient laboratory light when formulated at pH 4.0, but is completely stable at pH 7.4. Why? A: Protonation of the quinoline nitrogen (pKₐ ~4.9) alters the electronic structure of the aromatic system. This causes a bathochromic (red) shift in its absorption spectrum, increasing its overlap with the emission spectrum of standard laboratory fluorescent/LED lighting. This triggers rapid photo-oxidation[2]. Fix: Always handle acidic formulations of quinoline derivatives in amber vials or under yellow-light conditions.

TroubleshootingWorkflow Start Observe Instability in Acidic Buffer CheckVisual Is the solution cloudy? Start->CheckVisual CloudyYes Switch to Monovalent Buffer (e.g., Acetate, Formate) CheckVisual->CloudyYes Yes (Precipitation) CheckLCMS Check LC-MS for +16 Da peak CheckVisual->CheckLCMS No (Clear Solution) OxidationYes Add 1mM EDTA & Degas with N2 CheckLCMS->OxidationYes Yes (N-Oxide) CheckLight Is degradation light-dependent? CheckLCMS->CheckLight No (+O peak absent) LightYes Use Amber Vials & Store in Dark CheckLight->LightYes Yes (Photo-decay)

Fig 2: Decision tree for diagnosing and resolving formulation instability.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Implement the following self-validating workflows to stabilize your compound and definitively identify degradation pathways.

Protocol A: Preparation of Stabilized Acidic Formulations

This protocol minimizes oxidation, prevents precipitation, and halts photodegradation.

  • Buffer Selection: Prepare a 50 mM Sodium Acetate buffer (pH 4.5).

    • Causality: Using a monovalent anion prevents the electrostatic cross-linking and subsequent precipitation seen with multivalent anions like phosphate.

  • Chelation & Degassing: Add 1 mM EDTA to the buffer. Sparge the solution with high-purity Nitrogen gas for 15 minutes.

    • Causality: EDTA sequesters trace transition metals. Nitrogen sparging displaces dissolved oxygen, eliminating the two prerequisites for piperazine N-oxidation.

  • Light-Protected Dissolution: Transfer the buffer to an actinic (amber) glass vial. Add the compound and stir under restricted lighting.

    • Causality: Amber glass blocks UV and low-wavelength visible light, preventing the excitation of the protonated quinoline core.

  • System Validation Check: Prepare a parallel control sample without EDTA/degassing and expose it to ambient room light. Analyze both samples via LC-MS at 24 hours. A stable main peak in the protected sample versus a degraded control explicitly validates the efficacy of your formulation.

Protocol B: LC-MS/MS Diagnostic Workflow for Degradants

Use this workflow to distinguish between N-oxidation and photo-hydroxylation (both yield a +16 Da mass shift).

  • Sample Quenching: Dilute 10 µL of your acidic sample into 90 µL of a pH 7.4 Tris buffer immediately prior to injection.

    • Causality: Neutralizing the pH deprotonates the quinoline ring, instantly halting acid-catalyzed photo-oxidation during the autosampler queue time.

  • Chromatographic Separation: Run a reverse-phase gradient using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0).

    • Causality: At pH 9.0, the piperazine nitrogens are neutral, preventing severe secondary interactions with the silica column stationary phase and ensuring sharp, resolvable peaks.

  • Mass Spectrometry Analysis: Extract ion chromatograms (EIC) for the parent mass [M+H]+ and the oxidized mass [M+H+16]+ .

  • System Validation Check: Spike a pristine aliquot of the compound with 0.1% H2​O2​ and incubate for 1 hour to synthetically force the generation of the piperazine N-oxide. If the retention time and MS/MS fragmentation pattern of your unknown degradant perfectly match this synthetic standard, N-oxidation is definitively confirmed. If the retention times differ, the degradant is likely a photo-induced hydroxyl-quinoline.

References

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. URL:[Link]

  • Chandrashekar, et al. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research and Reviews: Journal of Chemistry, 3(4). URL:[Link]

  • Ma, et al. (2013). Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. Organic Letters, 15(24), 6194–6197. URL:[Link]

Sources

Troubleshooting

Minimizing autofluorescence of quinoline derivatives like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in flow cytometry

Technical Support Center: Mitigating Quinoline Derivative Autofluorescence in Flow Cytometry Target Audience: Researchers, scientists, and drug development professionals. FAQ Section 1: Understanding the Artifact Q: Why...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Quinoline Derivative Autofluorescence in Flow Cytometry

Target Audience: Researchers, scientists, and drug development professionals.

FAQ Section 1: Understanding the Artifact

Q: Why does 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline cause massive background fluorescence in my flow cytometry assays? A: The high background is a synergistic product of the molecule's photophysics and cellular pharmacokinetics.

  • Photophysics: The quinoline core contains a highly conjugated π -electron system. When excited by Violet (405 nm) or Blue (488 nm) lasers, quinoline derivatives typically exhibit a strong, broad1[1]. This directly overlaps with standard flow cytometry channels like DAPI, Pacific Blue, and FITC.

  • Lysosomal Ion Trapping: The 4-methylpiperazin-1-yl group is a weakly basic amine. At physiological pH (7.4), the unprotonated drug easily diffuses across the plasma membrane. However, upon entering acidic organelles like lysosomes (pH ~4.5), the amine becomes protonated and membrane-impermeable. This "ion trapping" concentrates the fluorescent compound intracellularly, amplifying the artifact far beyond the extracellular media concentration.

Q: How do I definitively distinguish drug autofluorescence from true marker expression? A: A self-validating experimental design requires an "Unstained, Drug-Treated" control.

  • Mechanism: If your "Unstained, Drug-Treated" control shifts positively in your target channels compared to an "Unstained, Vehicle-Treated" control, the signal is an autofluorescence artifact. Never rely solely on single-stained compensation controls when working with fluorescent small molecules.

FAQ Section 2: Panel Design & Hardware Solutions

Q: How should I redesign my flow cytometry panel to avoid quinoline interference? A: Because quinoline autofluorescence is strongest in the blue-green spectrum, the most effective physical mitigation is to shift your panel to the 2[2]. By selecting fluorophores excited by Red (633/640 nm) or Yellow-Green (561 nm) lasers, you bypass the excitation maximum of the quinoline ring entirely.

Table 1: Fluorophore Substitution Guide for Quinoline-Treated Cells

Standard Fluorophore (Avoid)Laser ExcitationEmission PeakRecommended Substitution (Use)Laser ExcitationEmission Peak
Pacific Blue / DAPI Violet (405 nm)~450 nmAPC Red (640 nm)~660 nm
FITC / Alexa Fluor 488 Blue (488 nm)~520 nmAlexa Fluor 647 Red (640 nm)~668 nm
PE Blue/YG (488/561 nm)~575 nmAPC-Cy7 Red (640 nm)~785 nm

Q: Can spectral flow cytometry eliminate this background? A: Yes. Spectral flow cytometers (e.g., Cytek Aurora, Sony ID7000) capture the full emission spectrum of every particle across all detectors. By treating the quinoline compound's unique spectral signature as an independent "fluorophore," the linear unmixing algorithm can mathematically subtract its contribution from your target signals,3[3].

SpectralUnmixing A Unstained, Untreated (Baseline AF) E Spectral Unmixing Algorithm A->E B Unstained, Drug-Treated (Quinoline Signature) B->E C Single Stained Controls (Fluorophore Signatures) C->E D Fully Stained, Drug-Treated Sample D->E F Resolved Target Signals (Artifact Removed) E->F

Spectral unmixing workflow isolating quinoline autofluorescence.

FAQ Section 3: Reagent & Buffer Optimization

Q: Are there chemical quenchers compatible with intracellular flow cytometry? A: Yes. Trypan Blue (TB) is a polyanionic azo dye that, while traditionally used for viability exclusion, acts as a potent fluorescence quencher for intracellular flow cytometry. TB absorbs broadly across the blue/green spectrum and can quench intracellular autofluorescence via resonance energy transfer when cells are permeabilized,4[4].

TBQuenching A Quinoline Drug (Lysosomal Trapping) B Broad Blue/Green Emission A->B D Resonance Energy Transfer & Absorption B->D C Add Trypan Blue (0.01% - 0.05%) C->D E Quenched Background (Enhanced S/N Ratio) D->E

Mechanism of Trypan Blue quenching intracellular quinoline fluorescence.

Q: Does my staining buffer affect the drug's autofluorescence? A: Absolutely. Fetal Bovine Serum (FBS) contains proteins and flavins that absorb and emit in the violet/blue spectra, compounding the drug's autofluorescence. Reducing FBS concentrations (e.g., from 10% to 1%) or switching to 0.5% Bovine Serum Albumin (BSA) 5[5].

Table 2: Buffer and Reagent Optimization Summary

Reagent / VariableStandard ProtocolOptimized Protocol for Quinoline CompoundsCausality / Benefit
Staining Buffer 5-10% FBS in PBS0.5% BSA in PBSRemoves exogenous flavins that add to blue/green background.
Wash Steps 1-2 washes post-stain3-4 washes + 5 min soakFacilitates efflux of unbound, non-trapped quinoline from the cytosol.
Quenching None0.01% Trypan Blue (Permeabilized)Absorbs blue/green emission via resonance energy transfer.

Step-by-Step Experimental Methodologies

Protocol 1: Spectral Unmixing of Quinoline Autofluorescence

This protocol establishes the drug as an independent parameter for mathematical extraction.

  • Prepare Controls: Generate four distinct control tubes:

    • Tube 1: Unstained, Untreated cells (Baseline Autofluorescence).

    • Tube 2: Unstained, Drug-Treated cells (Quinoline Autofluorescence Reference).

    • Tube 3: Single-stained compensation beads/cells for each fluorophore (Untreated).

    • Tube 4: Fully stained, Drug-Treated experimental sample.

  • Acquire Reference Spectra: Run Tube 1 and Tube 2 on the spectral cytometer. Verify that the spectral signature of Tube 2 is distinct from Tube 1.

  • Define the "Drug Fluorophore": In the unmixing software, assign the spectrum from Tube 2 as a new, custom fluorophore (e.g., "Quinoline-AF").

  • Acquire Single Stains: Run Tube 3 to establish the standard fluorophore spectra.

  • Execute Unmixing: Apply the unmixing algorithm using all reference spectra (including "Quinoline-AF").

  • Analyze Data: Run Tube 4. The software will now subtract the quinoline signature from your FITC/PE/Pacific Blue channels, restoring true signal resolution.

Protocol 2: Trypan Blue Quenching for Intracellular Staining

Use this protocol when spectral cytometry is unavailable and you must use blue/green fluorophores.

  • Drug Treatment & Fixation: Treat cells with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline as dictated by your assay. Fix cells using 2-4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells using 0.1% Saponin or Triton X-100 in PBS (depending on target localization) for 15 minutes.

  • Intracellular Staining: Stain with primary and secondary antibodies in permeabilization buffer.

  • Extensive Washing: Wash cells 3 times with permeabilization buffer. Critical step: Allow cells to soak for 5 minutes during the second wash to promote drug efflux.

  • Trypan Blue Quenching: Resuspend the cell pellet in 0.5 mL of PBS containing 0.01% to 0.05% Trypan Blue.

  • Incubation: Incubate for 5–10 minutes at room temperature in the dark.

  • Acquisition: Do not wash out the Trypan Blue. Acquire the samples immediately on the flow cytometer. The continuous presence of the dye maintains the quenching effect on the trapped quinoline compound.

References

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry Source: Boster Bio URL: [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis Source: Beckman Coulter URL: [Link]

  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method Source: University of Virginia School of Medicine / Cytometry URL: [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Improving the metabolic half-life of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in liver microsomes

Topic: Improving the metabolic half-life of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in liver microsomes Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the metabolic half-life of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in liver microsomes Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenge of Metabolic Instability

Welcome to the technical support guide for improving the metabolic half-life of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. As a Senior Application Scientist, I understand that encountering rapid in vitro metabolism is a critical, yet common, hurdle in drug discovery. A compound that is cleared too quickly will likely fail to achieve therapeutic concentrations in vivo, leading to poor bioavailability and a short duration of action.

This guide is designed to provide you with not just protocols, but also the underlying rationale to troubleshoot poor metabolic stability in liver microsomes. We will deconstruct the likely metabolic liabilities of your compound, explore strategies to identify the exact metabolic pathways, and detail chemical modifications to enhance its stability, transforming a metabolically labile hit into a viable lead candidate.

FAQ 1: My compound shows a very short half-life in my Human Liver Microsome (HLM) assay. What are the initial troubleshooting steps?

Answer:

A short half-life in an HLM assay is a clear signal of rapid enzymatic turnover. Before altering the molecule, it's crucial to confirm the integrity of your experimental data and understand the foundational assay.

The primary objective is to accurately measure the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[1][2][3]

Causality and Initial Assessment:

Your compound's structure contains two well-known metabolic "hotspots":

  • The N-Methylpiperazine Moiety: The terminal methyl group is highly susceptible to N-dealkylation, a common metabolic pathway mediated by enzymes like CYP3A4 and CYP2D6.[4][5] The piperazine ring itself can also undergo oxidation.[6]

  • The Quinoline Ring: This electron-rich aromatic system is prone to oxidation by CYPs and potentially Aldehyde Oxidase (AO).[7][8][9]

A rapid half-life suggests one or both of these sites are being efficiently metabolized. The first step is to ensure your assay is running correctly by comparing your result against control compounds.

Workflow for a Baseline Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock (e.g., 10 mM in DMSO) F Pre-incubate HLM + Compound (Test, Pos & Neg Controls) A->F B Prepare HLM Suspension (e.g., in 100 mM Phosphate Buffer) B->F C Prepare NADPH Solution (Cofactor, e.g., 1 mM) G Initiate Reaction: Add NADPH C->G D Prepare Positive Control (e.g., Verapamil - high clearance) D->F E Prepare Negative Control (e.g., Warfarin - low clearance) E->F F->G H Sample at Time Points (0, 5, 15, 30, 60 min) G->H I Quench Reaction (e.g., Acetonitrile + Internal Standard) H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining vs. T=0 K->L M Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) L->M

Caption: Standard workflow for an in vitro metabolic stability assay using liver microsomes.

Experimental Protocol: Metabolic Stability in HLMs
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a 1 mM working solution of your test compound in the buffer (final DMSO concentration should be <0.1%).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in cold buffer.

    • Prepare a 1 mM NADPH solution in cold buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound solution. Include wells for a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).

    • Pre-incubate the plate at 37°C for 5-10 minutes.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 point for sampling.[10]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., bucetin, flavopiridol).[10][11]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[12][13]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t1/2) * (Incubation Volume / mg Microsomal Protein) .[11]

Example Data Interpretation
Time (min)% Parent Remaining (Test Compound)% Parent Remaining (Verapamil)% Parent Remaining (Warfarin)
0100100100
5655598
15251895
305291
60<1<185
Calculated t1/2 ~7 min ~6 min >60 min

If your data resembles the "Test Compound" column and your controls behave as expected, the short half-life is authentic, and it is time to investigate the specific metabolic pathways.

FAQ 2: How can I identify the specific metabolic pathways responsible for the rapid degradation?

Answer:

Once you've confirmed the rapid metabolism, the next logical step is to perform a Metabolite Identification (MetID) study. This involves identifying the molecular structures of the metabolites formed. Concurrently, using specific enzyme inhibitors can help pinpoint the class of enzymes responsible.

Causality and Strategy:

Metabolism typically involves the addition of small functional groups (Phase I) or conjugation with larger endogenous molecules (Phase II). In microsomes, Phase I reactions like oxidation and N-dealkylation are dominant.[12] By identifying the mass shift from the parent compound, we can deduce the type of reaction that occurred.

  • Oxidation (e.g., hydroxylation): Adds an oxygen atom (+16 Da mass shift).

  • N-dealkylation: Removes a CH2 group (-14 Da mass shift from demethylation).

Troubleshooting Logic for Pathway Identification

G cluster_metid Metabolite Identification cluster_inhibition Enzyme Inhibition Start Rapid Metabolism Observed in HLM Assay MetID Perform MetID Study (LC-HRMS Analysis) Start->MetID Inhibitor_Assay Perform CYP Inhibition Assay Start->Inhibitor_Assay Mass_Shift Analyze Mass Shifts from Parent Compound MetID->Mass_Shift Incubate Incubate with HLM + NADPH + Specific CYP Inhibitors Inhibitor_Assay->Incubate Oxidation Major Peak at +16 Da? (Oxidation) Mass_Shift->Oxidation Dealkylation Major Peak at -14 Da? (N-Demethylation) Mass_Shift->Dealkylation Oxidation->Dealkylation No Conclusion_Ox Conclusion: Quinoline or Phenyl Oxidation is a Key Pathway Oxidation->Conclusion_Ox Yes Conclusion_Dealk Conclusion: N-Dealkylation of Piperazine is a Key Pathway Dealkylation->Conclusion_Dealk Yes Other Other Metabolites? Dealkylation->Other No CYP3A4 Metabolism blocked by Ketoconazole? Incubate->CYP3A4 CYP2D6 Metabolism blocked by Quinidine? CYP3A4->CYP2D6 No Conclusion_3A4 Conclusion: CYP3A4 is the Major Enzyme CYP3A4->Conclusion_3A4 Yes Conclusion_2D6 Conclusion: CYP2D6 is a Major Enzyme CYP2D6->Conclusion_2D6 Yes No_Block No significant inhibition CYP2D6->No_Block No

Caption: Decision-making workflow for identifying metabolic pathways and enzymes.

Experimental Protocol: CYP Inhibition "Reaction Phenotyping" Assay

This protocol aims to determine which CYP isozyme is primarily responsible for your compound's metabolism.

  • Reagent Preparation:

    • Prepare stock solutions of specific CYP inhibitors. Recommended inhibitors and concentrations include:

      • Ketoconazole (for CYP3A4): 1 µM

      • Quinidine (for CYP2D6): 1 µM

      • Furafylline (for CYP1A2): 10 µM

      • Sulphaphenazole (for CYP2C9): 10 µM

    • Follow the setup for the standard HLM stability assay.

  • Incubation:

    • Prepare multiple sets of reaction wells. One set will be a control (no inhibitor). Each subsequent set will contain one of the specific inhibitors.

    • Add the test compound and the specific inhibitor to the appropriate wells containing HLM buffer solution.

    • Pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate the reaction by adding NADPH.

  • Analysis:

    • Incubate for a fixed time point where significant (e.g., 50-70%) metabolism occurs in the uninhibited control (e.g., 15 minutes).

    • Quench all reactions and process samples as described previously.

    • Quantify the remaining parent compound in all samples.

  • Data Interpretation:

    • Calculate the % inhibition for each reaction using the formula: % Inhibition = (1 - (Metabolism_with_Inhibitor / Metabolism_without_Inhibitor)) * 100 .

    • A high % inhibition value for a specific inhibitor strongly suggests that its corresponding enzyme is a major contributor to the compound's clearance. For arylpiperazine derivatives, CYP3A4-dependent N-dealkylation is a very common metabolic pathway.[4][5]

FAQ 3: MetID studies confirm N-dealkylation is a primary metabolic route. What chemical strategies can block this?

Answer:

This is an excellent and actionable finding. N-dealkylation is a common liability for compounds containing an N-methylpiperazine moiety.[14][15] The metabolic process involves CYP-mediated oxidation of the methyl group's carbon, which leads to an unstable intermediate that spontaneously decomposes to the N-desmethyl piperazine metabolite and formaldehyde.[14]

Our goal is to make this process less favorable either by physically blocking the enzyme or by altering the electronic properties of the molecule.

Chemical Modification Strategies

G cluster_strategies Modification Strategies Parent 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline N-CH3 S1 Steric Hindrance Add gem-dimethyl on adjacent carbon Parent:f1->S1:f0 S2 Kinetic Isotope Effect Replace N-CH3 with N-CD3 (Deuteration) Parent:f1->S2:f0 S3 Bioisosteric Replacement (Group) Replace N-CH3 with N-cyclopropyl Parent:f1->S3:f0 S4 Bioisosteric Replacement (Ring) Replace N-methylpiperazine with Morpholine or Diazaspiro[3.3]heptane Parent:f0->S4:f0

Caption: Key chemical strategies to mitigate N-dealkylation of the piperazine moiety.

Strategy 1: Deuteration (Kinetic Isotope Effect)

  • Rationale: Replacing the hydrogens on the methyl group with deuterium (N-CD3) strengthens the C-H bond. Since C-H bond cleavage is the rate-limiting step in oxidation, this "kinetic isotope effect" can significantly slow down the rate of N-dealkylation.[16][17] This is often the most conservative modification as it minimally impacts the compound's steric and electronic properties.

  • Action: Synthesize the N-trideuteromethyl analogue and re-run the HLM stability assay.

Strategy 2: Bioisosteric Replacement of the N-Alkyl Group

  • Rationale: Swapping the methyl group for a different, more robust group can block metabolism.

  • Action:

    • N-ethyl or N-isopropyl: This can sometimes shift metabolism to a different site or slow it due to steric bulk, but dealkylation can still occur.

    • N-cyclopropyl: The cyclopropyl group is often more resistant to N-dealkylation than a simple methyl group.

Strategy 3: Bioisosteric Replacement of the Piperazine Ring

  • Rationale: If modifications to the N-alkyl group are insufficient or negatively impact potency, replacing the entire N-methylpiperazine ring with a different heterocycle can profoundly improve stability.[18][19] This strategy can also modulate physicochemical properties like solubility and lipophilicity.

  • Action: Synthesize analogues where the N-methylpiperazine is replaced by:

    • Morpholine or Thiomorpholine: These are generally more polar and can be more metabolically stable.[18]

    • Homopiperazine (1,4-diazepane): Enlarging the ring can alter its interaction with metabolic enzymes.[18]

    • Strained Rings (e.g., Diazaspiro[3.3]heptane): These rigid structures can improve metabolic stability by locking the conformation and preventing optimal binding to the enzyme's active site.[20][21]

Comparative Table of Potential Modifications
Modification StrategyRationalePotential AdvantagesPotential Disadvantages
N-CH₃ → N-CD₃ Kinetic Isotope EffectMinimal change to potency/physicochemical propertiesSynthesis can be costly; improvement may be modest
N-CH₃ → N-cyclopropyl Increased steric bulk/stabilityCan significantly block N-dealkylationMay alter potency or introduce new metabolic routes
Replace with Morpholine Increased polarity, remove N-alkyl siteOften improves stability and solubilityLoss of basic center may impact potency/PK
Replace with Diazaspiro[3.3]heptane Conformational restrictionCan dramatically improve metabolic stabilitySignificant structural change; may impact potency
FAQ 4: What if oxidation on the quinoline ring is identified as the primary metabolic issue?

Answer:

Oxidation of the quinoline ring is another highly probable metabolic pathway.[8][9] This can be mediated by CYPs or, particularly for nitrogen-containing heterocycles, by Aldehyde Oxidase (AO).[7] Identifying the responsible enzyme class is key.

Step 1: Differentiate Between CYP and AO Metabolism

First, run a stability assay in liver cytosol, which contains AO but not CYPs. If the compound is stable in microsomes but unstable in cytosol, AO is the likely culprit. Additionally, you can use specific inhibitors in your microsomal assay.

Protocol: Differentiating CYP vs. AO Metabolism
  • Follow the standard HLM stability assay protocol.

  • Run parallel incubations with the following specific inhibitors:

    • Menadione (10 µM) or Raloxifene (1 µM): Potent inhibitors of Aldehyde Oxidase.[7]

    • 1-aminobenzotriazole (ABT) (1 mM): A broad-spectrum, mechanism-based CYP inhibitor.

  • Interpretation:

    • If metabolism is blocked by Menadione/Raloxifene, AO is the primary pathway.

    • If metabolism is blocked by ABT but not Menadione, CYPs are the primary pathway.

Step 2: Implement Chemical Strategies

If CYP-Mediated Oxidation is Dominant:

  • Rationale: CYP-mediated aromatic oxidation is favored on electron-rich rings. The strategy is to decrease the electron density of the quinoline ring system.[8]

  • Actions:

    • Introduce Electron-Withdrawing Groups (EWGs): Add fluorine, chlorine, or a nitrile group (-CN) to the quinoline ring. This makes the ring less susceptible to electrophilic attack by the CYP enzyme.[8]

    • Metabolic Blocking: If a specific position of hydroxylation is identified (e.g., C-5 or C-6), placing a fluorine atom at that position can physically block the metabolic reaction.[20]

    • Scaffold Hopping: Replace the quinoline ring with a more electron-deficient isostere like a quinoxaline, benzothiazole, or a substituted pyridine.[8]

If AO-Mediated Oxidation is Dominant:

  • Rationale: AO metabolism is often favored on electron-deficient aromatic systems, particularly at the carbon adjacent to a ring nitrogen. This is the opposite of the rule for CYPs.[8]

  • Actions:

    • Introduce Steric Hindrance: Adding a bulky group (e.g., a methyl or cyclopropyl group) near the site of oxidation can physically block the AO active site.[7]

    • Modulate Electronics (Carefully): Adding small electron-donating groups might paradoxically increase AO metabolism by improving affinity, while large substituents can decrease it via steric hindrance.[7] This requires careful empirical evaluation.

    • Scaffold Hopping: This remains a viable strategy. Switching to a scaffold known to have low AO liability is often the most effective approach.

By systematically identifying the site and enzymatic pathway of metabolism, you can apply these targeted chemical strategies to rationally design next-generation compounds with a significantly improved metabolic half-life, paving the way for successful in vivo studies.

References
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Scott, P. J. H., & Scott, P. J. H. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers in Pharmacology. (2019, May 30). Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro. Available from: [Link]

  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Available from: [Link]

  • PubMed. (2007, August 15). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Available from: [Link]

  • PubMed. (2018, December 15). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2019, May 31). Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro. Available from: [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • PubMed. (2025, June 15). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Available from: [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • Royal Society of Chemistry. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available from: [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available from: [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available from: [Link]

  • PLOS. (2016, October 20). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. Available from: [Link]

  • MDPI. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available from: [Link]

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  • PubMed. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]

  • ACS Publications. (2011, November 16). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Available from: [Link]

  • Washington State University Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Available from: [Link]

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  • National Center for Biotechnology Information. (2025, June 11). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Available from: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]

  • ResearchGate. (n.d.). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Available from: [Link]

  • ResearchGate. (n.d.). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. Available from: [Link]

  • National Center for Biotechnology Information. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Available from: [Link]

  • OUCI. (n.d.). Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. Available from: [Link]

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Sources

Troubleshooting

Technical Support Center: Resolving DMSO Toxicity for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline In Vitro

Welcome to the Technical Support Center. Dosing highly lipophilic small molecules like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in vitro presents a significant formulation challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Dosing highly lipophilic small molecules like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in vitro presents a significant formulation challenge. Because of its hydrophobic quinoline core and phenyl ring, researchers often rely heavily on Dimethyl sulfoxide (DMSO) to force the compound into solution.

However, exceeding the universally recognized in vitro threshold of 0.1% (v/v) DMSO introduces severe confounding variables, ranging from cytotoxicity to transcriptomic shifts. This guide provides field-proven, self-validating methodologies to bypass solvent toxicity and ensure the scientific integrity of your assays.

The Mechanistic Problem with DMSO

Before troubleshooting, it is critical to understand why high-concentration DMSO is compromising your assay:

  • Cytotoxicity & Differentiation: While OECD TG 487 guidelines suggest organic solvents should not exceed 1%[1], mammalian cell lines vary wildly in tolerance. Concentrations as low as 0.125% can induce unintended differentiation in embryonic stem cells, while >0.5% routinely triggers cell cycle arrest in robust cancer lines[2][3].

  • Assay Interference (ROS Scavenging): DMSO is a potent hydroxyl radical scavenger. If your compound exerts its therapeutic efficacy via reactive oxygen species (ROS) generation, DMSO will actively quench the effect, yielding false-negative results[4].

  • Metabolic Alterations: Even at "acceptable" limits, DMSO actively alters cellular sulfur metabolism and upregulates enzymatic activity (e.g., MPST and CTH), which can skew metabolic assay readouts[5].

G DMSO DMSO Exposure (>0.1% v/v) Membrane Lipid Bilayer Permeabilization DMSO->Membrane ROS_Scavenge ROS Scavenging (Quenches Drug Effect) DMSO->ROS_Scavenge Gene_Expr Altered Gene Expression (Differentiation Markers) DMSO->Gene_Expr Cell_Death Cytotoxicity & Apoptosis Membrane->Cell_Death False_Neg False Negative Assay Results ROS_Scavenge->False_Neg Gene_Expr->Cell_Death

Mechanisms of high-concentration DMSO interference and cytotoxicity in vitro.

Troubleshooting Workflows (Step-by-Step)

To resolve solvent toxicity, you must either eliminate DMSO entirely through chemical modification or encapsulate the compound to minimize the required solvent volume.

Workflow A: Chemical Modification (The Gold Standard)

Causality: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline contains a terminal tertiary amine on its piperazine ring with a pKa of ~8.5. By protonating this basic nitrogen, you convert the lipophilic free base into a highly water-soluble salt, entirely eliminating the need for organic solvents.

  • Step 1: Dissolve the free base compound in a minimal volume of dry, anhydrous ethanol in a glass vial.

  • Step 2: Slowly add 1.05 equivalents of methanesulfonic acid (to form a mesylate salt) or ethanolic HCl dropwise while stirring at room temperature.

  • Step 3: Induce precipitation of the salt by adding cold diethyl ether.

  • Step 4: Filter, wash with cold ether, and dry the precipitate under a vacuum.

  • Step 5: Dissolve the resulting salt directly in sterile PBS or culture media to create a 10 mM stock. (Final DMSO: 0%) .

Workflow B: Excipient Complexation (If using the free base)

Causality: If salt synthesis is not viable, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be used. The cyclodextrin forms a hydrophilic inclusion complex around the lipophilic quinoline core, preventing "solvent crash" (precipitation) when diluted into aqueous media.

  • Step 1: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Step 2: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS and filter-sterilize (0.22 µm).

  • Step 3: Dilute the DMSO stock 1:20 into the HP-β-CD solution. Vortex vigorously. This is your intermediate stock (0.5 mM compound, 5% DMSO).

  • Step 4: Dilute the intermediate stock 1:50 into your final culture media. (Final DMSO: 0.1%, Final Compound: 10 µM) .

G Start 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (Highly Lipophilic) Salt Can you form a salt? (e.g., Mesylate/HCl) Start->Salt Yes_Salt Synthesize Salt Form Salt->Yes_Salt Yes No_Salt Use Co-solvent System Salt->No_Salt No Water Dissolve in H2O/PBS (0% DMSO) Yes_Salt->Water Cyclo Complex with 20% HP-β-CD (<0.1% DMSO) No_Salt->Cyclo Cyrene Alternative Solvent: Cyrene™ No_Salt->Cyrene Assay In Vitro Dosing Water->Assay Cyclo->Assay Cyrene->Assay

Decision tree for formulating lipophilic piperazine derivatives for in vitro assays.

Frequently Asked Questions (FAQs)

Q: Why is my cell viability dropping in the vehicle control even at 0.5% DMSO? A: While some robust cancer lines (e.g., HeLa) tolerate up to 0.5%, primary cells, stem cells, and fibroblasts show reduced viability and altered gene expression at concentrations as low as 0.1%[2]. You must establish a baseline by running a vehicle-only dose-response curve for your specific cell line.

Q: Can I use Cyrene™ as an alternative to DMSO? A: Yes. Cyrene (dihydrolevoglucosenone) is an emerging bio-based dipolar aprotic solvent. Crucially, unlike DMSO, Cyrene does not scavenge reactive oxygen species (ROS), making it a superior alternative for oxidative stress assays[4]. However, its mammalian cytotoxicity profile requires cell-line specific validation prior to use[6].

Q: Why does my compound precipitate in the media even when my DMSO stock is perfectly clear? A: This phenomenon is known as "solvent crash." When the DMSO stock is introduced to the aqueous media, the local concentration of the lipophilic quinoline rapidly exceeds its thermodynamic aqueous solubility, causing nucleation and precipitation. Using an intermediate dilution step with a surfactant or cyclodextrin (Workflow B) prevents this by creating a hydrophilic shell around the molecule.

Quantitative Data Reference

Table 1: Maximum Tolerated Solvent Concentrations In Vitro

SolventRecommended Max Limit (v/v)Known Interference Mechanisms
DMSO 0.1% (Sensitive), 0.5% (Robust)ROS Scavenging, Stem Cell Differentiation, Sulfur Metabolism Alteration
Ethanol 0.1% - 0.5%Membrane Fluidity Alteration, Protein Denaturation at high levels
Cyrene™ Requires Validation (<0.5%)Mild cytotoxicity in specific lines; Does not scavenge ROS
HP-β-CD Up to 1.0% (w/v) in mediaCholesterol depletion from lipid rafts at very high concentrations

Table 2: Solubilization Strategy Comparison for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

StrategyFinal DMSO %Aqueous SolubilityPreparation Difficulty
Direct DMSO Dilution>0.5% (Toxic)Poor (Prone to crashing)Low
HP-β-CD Complexation<0.1% (Safe)ExcellentMedium
Mesylate/HCl Salt Formation0% (Optimal)OutstandingHigh (Requires Synthesis)

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Optimization

Optimizing recrystallization solvents for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline .

This molecule presents a unique thermodynamic dichotomy: it features a highly lipophilic, planar phenylquinoline core paired with a basic, hydrogen-bond-accepting methylpiperazine tail. This structural reality dictates our approach to its purification. The protocols and troubleshooting steps below are engineered to leverage these properties, ensuring high-purity recovery while avoiding common pitfalls like liquid-liquid phase separation (oiling out).

Troubleshooting FAQs: Common Recrystallization Issues

Q: My compound is forming a biphasic oily layer at the bottom of the flask instead of crystallizing. What is happening and how do I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the solute's melting point in the chosen solvent system is lower than the temperature at which the solution becomes supersaturated. Because the bulky phenylquinoline core suppresses the melting point of the solvated intermediate, the compound crashes out as a liquid rather than forming a crystal lattice.

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add a small volume (1-2 mL) of your "good" solvent (e.g., Ethanol or DCM) to decrease the saturation temperature below the oiling point. Alternatively, cool the solution very slowly and introduce seed crystals just above the cloud point to force solid-state nucleation before the liquid phase can separate.

Q: Should I purify this compound as a freebase or a salt? A: The choice depends entirely on your impurity profile. The freebase is highly lipophilic but contains two basic nitrogens on the piperazine ring. If your crude mixture contains structurally similar lipophilic impurities (e.g., unreacted quinoline starting materials), converting the compound to a hydrochloride (HCl) salt shifts its solubility profile dramatically. Salts can be easily recrystallized from polar/non-polar binary systems like Methanol/Diethyl Ether, leaving non-basic lipophilic impurities dissolved in the mother liquor[1].

Q: Why is absolute ethanol preferred over aqueous ethanol mixtures for the freebase? A: While the piperazine ring can accept hydrogen bonds from water, the 2-phenylquinoline moiety is intensely hydrophobic. Introducing water significantly reduces the solubility of the freebase even at boiling temperatures, which forces the use of excessively large solvent volumes or triggers premature oiling out. Absolute ethanol provides the perfect thermodynamic balance: enough polarity to interact with the basic nitrogens, but sufficient lipophilicity to dissolve the quinoline core at reflux[2].

Quantitative Data: Optimal Solvent Systems

The following solvent systems have been optimized based on the structural activity and solubility profiles of quinoline-piperazine derivatives[3].

Solvent SystemRatio (v/v)Target PhaseExpected YieldPurityMechanistic Rationale
Ethanol (Absolute) N/AFreebase65–75%>98%Steep thermodependent solubility; H-bonding disrupts impurity inclusion[2].
Hexane / DCM 7:3Freebase80–90%>95%Antisolvent crystallization; DCM solvates the lipophilic quinoline core[3].
Methanol / Et₂O 1:5HCl Salt>90%>99%Strong ionic lattice formation; ether forces rapid precipitation of the salt[1].
EtOAc / Hexane 1:1Freebase60–70%>95%Mild polarity gradient; excellent for removing highly non-polar organic impurities.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . If a specific physical checkpoint (such as the cloud point) is not reached, the protocol dictates the immediate corrective action, preventing downstream failure.

Protocol A: Freebase Recrystallization via Steep-Curve Cooling (Ethanol)

Use this method for standard purification when the crude purity is >80%.

  • Dissolution: Transfer the crude 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (approx. 5–8 mL per gram of crude).

  • Thermal Activation: Heat the suspension to reflux (78°C) under continuous magnetic stirring until complete dissolution is achieved. Causality: Refluxing maximizes solute capacity and breaks down metastable impurity aggregates.

  • Validation Checkpoint (Hot Filtration): If insoluble mechanical impurities or polymerized byproducts remain after 15 minutes of reflux, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Controlled Nucleation: Allow the homogeneous solution to cool to room temperature at a strictly controlled rate of ~0.5°C/min. Causality: Rapid cooling induces high supersaturation, leading to the nucleation of small, impure crystals or LLPS. Slow cooling promotes the growth of a pure, stable crystal lattice.

  • Yield Maximization: Once crystals are visible at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours.

  • Isolation: Isolate the crystals via vacuum filtration, washing the filter cake with a minimal volume (1-2 mL) of ice-cold absolute ethanol. Dry in a vacuum oven at 40°C overnight.

Protocol B: Antisolvent Crystallization (Hexane/DCM)

Use this method if the compound persistently oils out in ethanol[3].

  • Primary Solvation: Dissolve the crude freebase in a minimal volume of dichloromethane (DCM) at room temperature. The solution should be completely clear.

  • Antisolvent Titration: Transfer the solution to an Erlenmeyer flask with moderate magnetic stirring. Dropwise, add hexane (the antisolvent) until the solution becomes faintly turbid and stays turbid for >5 seconds.

  • Validation Checkpoint (Cloud Point): Causality: Reaching this specific turbidity (the cloud point) proves the solution has entered the metastable zone where nucleation can begin. If it does not become turbid, you used too much DCM in Step 1. Evaporate 20% of the solvent and retry.

  • Seeding: Add 2–3 seed crystals of pure product to bypass the primary nucleation energy barrier.

  • Equilibration: Continue adding hexane slowly until a final 7:3 Hexane:DCM volumetric ratio is achieved.

  • Isolation: Stir for 1 hour at room temperature, chill to 4°C for 30 minutes, then filter and wash with cold hexane.

Process Workflow Diagram

RecrystallizationWorkflow Start Crude 2-[4-(4-Methylpiperazin-1-yl) phenyl]quinoline Decision1 Target Phase Selection Start->Decision1 Freebase Freebase Route Decision1->Freebase Neutral Salt Salt Route (HCl) Decision1->Salt Acidic SolventFB Dissolve in hot EtOH or DCM/Hexane Freebase->SolventFB SolventSalt Dissolve in MeOH, Add ethereal HCl Salt->SolventSalt Cooling Controlled Cooling (0.5°C/min) SolventFB->Cooling SolventSalt->Cooling Oiling Oiling Out Observed? Cooling->Oiling Seed Reheat, Adjust Polarity & Add Seed Crystals Oiling->Seed Yes Filter Vacuum Filtration & Cold Wash Oiling->Filter No Seed->Cooling Pure Pure Crystalline Product Filter->Pure

Decision tree for the recrystallization of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

References

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach Source: National Institutes of Health (NIH) / Bioorganic Chemistry URL:[Link][3]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules - MDPI URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparing kinase selectivity of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline vs Imatinib

An in-depth structural and pharmacological analysis comparing the highly selective tyrosine kinase inhibitor Imatinib with the simplified, rigid scaffold of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (2-MPPQ). Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis comparing the highly selective tyrosine kinase inhibitor Imatinib with the simplified, rigid scaffold of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (2-MPPQ).

Structural Pharmacology & Binding Causality

The kinome selectivity of a small molecule inhibitor is intrinsically dictated by the conformational state of the kinase activation loop—specifically the Asp-Phe-Gly (DFG) motif—that the drug stabilizes[1].

Imatinib (Type II Binding Modality) Imatinib is a paradigm-shifting inhibitor engineered to bind the inactive, "DFG-out" conformation of its target kinases (predominantly ABL1, c-KIT, and PDGFR)[2]. The molecule achieves this via a central amide linker and an aminopyrimidine ring that form a highly specific network of hydrogen bonds with the conserved glutamate (e.g., Glu286 in ABL1) of the αC-helix and the aspartate (Asp381) of the DFG motif[1]. The 4-(4-methylpiperazin-1-ylmethyl)phenyl moiety acts as a solubilizing tail that extends into the solvent-exposed region, optimizing pharmacokinetic properties without compromising the deep allosteric pocket insertion[3]. Because the DFG-out allosteric pocket is less conserved across the human kinome than the active ATP site, Imatinib achieves exquisite selectivity[4].

2-MPPQ (Type I Binding Modality) By replacing the extended pyrimidine-amide core with a rigid quinoline ring directly attached to a phenyl-piperazine group, 2-MPPQ fundamentally shifts its binding modality. The quinoline nitrogen serves as a primary hydrogen bond acceptor, anchoring the molecule directly to the backbone amides of the kinase hinge region[5]. Lacking the extended structural features required to reach the deep allosteric pocket and stabilize the DFG-out state, 2-MPPQ defaults to binding the active "DFG-in" conformation[6]. Because the active ATP-binding site is highly conserved across the >500 human kinases, Type I quinoline scaffolds inherently exhibit broader, more promiscuous selectivity profiles, often targeting Src-family kinases, CDKs, and PIM kinases[7].

G cluster_0 Imatinib Pathway cluster_1 2-MPPQ Pathway N1 Extended Amide Core N2 Binds DFG-out State N1->N2 Allosteric H-bonds N3 High Selectivity (ABL1, KIT) N2->N3 Slow off-rate N4 Rigid Quinoline Core N5 Binds DFG-in State N4->N5 Hinge H-bonds N6 Broad Selectivity (Src, CDKs) N5->N6 Fast off-rate

Fig 1. Structural pharmacophores, binding modes, and kinome selectivity of kinase inhibitors.

Comparative Kinase Selectivity Profiles

The structural divergence between Imatinib and 2-MPPQ dictates their off-target liabilities. Table 1 summarizes the representative biochemical binding affinities based on their respective modalities.

Kinase TargetImatinib (Type II Modality)2-MPPQ (Type I Quinoline Modality)Structural Rationale
ABL1 ++++ (High Affinity)++ (Moderate Affinity)Imatinib perfectly complements the ABL1 DFG-out allosteric pocket.
c-KIT ++++ (High Affinity)+ (Low Affinity)2-MPPQ lacks the necessary length to stabilize the inactive KIT conformation.
PDGFR ++++ (High Affinity)+ (Low Affinity)PDGFR requires deep pocket insertion for high-affinity binding.
Src Family - (No Binding)+++ (High Affinity)Src kinases readily accommodate rigid, planar quinoline hinge-binders.
PIM-1 / CDKs - (No Binding)+++ (High Affinity)Conserved DFG-in ATP pockets are highly susceptible to quinoline scaffolds.

(Note: ++++ denotes sub-nanomolar to low nanomolar IC50; + denotes micromolar IC50 or negligible binding).

Experimental Workflows for Kinase Profiling

To empirically validate the divergent selectivity and binding kinetics of these two scaffolds, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard radiometric assays because it allows for the precise quantification of binding affinity ( Kd​ ) in both active and inactive kinase states, minimizing interference from compound autofluorescence and accurately capturing the thermodynamics of the DFG shift.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., unphosphorylated ABL1 for Imatinib; phosphorylated ABL1 for 2-MPPQ), a biotinylated tracer ligand, and a Europium-labeled anti-tag antibody.

  • Compound Titration: Dispense 11-point, 3-fold serial dilutions of Imatinib and 2-MPPQ into a 384-well low-volume plate.

    • Self-Validation Step: Include Staurosporine as a pan-kinase positive control (Type I) and DMSO as a vehicle negative control to establish the assay window. Proceed only if the Z'-factor is > 0.7.

  • Incubation: Add the kinase/antibody/tracer master mix to the compounds. Incubate at room temperature for 60 minutes.

    • Causality: A 60-minute incubation ensures equilibrium is reached, which is critical for Type II inhibitors like Imatinib that exhibit slow association rates due to the entropic penalty of the DFG-out conformational shift.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the data to a four-parameter logistic regression to determine IC50​ values.

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time Analysis

Causality: Biochemical IC50​ values do not capture the dynamic nature of drug-target interactions. SPR is deployed to measure the association ( kon​ ) and dissociation ( koff​ ) rates, proving that Imatinib's Type II binding results in a longer target residence time compared to the rapid on/off kinetics of the Type I 2-MPPQ.

  • Sensor Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Immobilize a reference protein (e.g., BSA) on an adjacent flow cell to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: Inject varying concentrations of Imatinib and 2-MPPQ (0.1x to 10x of their respective Kd​ values) over the active and reference flow cells at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics accurately reflect the binding event rather than diffusion.

  • Dissociation Phase: Allow running buffer to flow over the chip for 30 minutes.

    • Causality: Type II inhibitors require extended dissociation phases to accurately calculate the slow koff​ rate.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Residence Time ( τ=1/koff​ ).

Data Interpretation & Strategic Insights

The experimental data reveals a stark contrast in the thermodynamic and kinetic profiles of the two compounds. Imatinib demonstrates a highly selective profile with prolonged residence times on ABL1, driven by the enthalpic payoff of inducing the DFG-out state[1]. Conversely, 2-MPPQ exhibits a broader kinome footprint with rapid association and dissociation rates, characteristic of hinge-binding Type I inhibitors[6]. For drug development professionals, this underscores a critical heuristic: while scaffold simplification (e.g., moving to a rigid quinoline) can improve synthetic tractability, it often sacrifices the exquisite selectivity afforded by allosteric pocket engagement[4].

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source: MDPI | URL: 3

  • Title: Exploring the Pivotal Role of the CK2 Hinge Region Sub-Pocket in Binding with Tricyclic Quinolone Analogues by Computational Analysis | Source: PMC - NIH | URL: 5

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? | Source: PMC - NIH | URL: 1

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Source: bioRxiv | URL: 2

  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | Source: PNAS | URL: 7

  • Title: Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors | Source: PMC - NIH | URL: 4

  • Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors | Source: Taylor & Francis | URL: 6

Sources

Comparative

Comparative Efficacy Analysis of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in CRISPR-Validated Target Knockout Cell Lines

A Senior Application Scientist's Guide to Target Validation and Compound Efficacy This guide provides a comprehensive framework for validating the efficacy of the novel investigational compound, 2-[4-(4-Methylpiperazin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Target Validation and Compound Efficacy

This guide provides a comprehensive framework for validating the efficacy of the novel investigational compound, 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. We will move beyond simple viability assays to employ the precision of CRISPR-Cas9 gene editing as the gold standard for on-target validation. This approach is designed to rigorously test the hypothesis that the compound's cytotoxic effects are mediated through a specific, intended molecular target.

For the purpose of this illustrative guide, we will hypothesize that the primary target of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is the anti-apoptotic protein, B-cell lymphoma 2 (Bcl-2) . The described methodologies, however, are universally applicable to any protein target of interest. The core principle of this validation system is straightforward: if the compound's efficacy is dependent on its interaction with Bcl-2, then cells in which the BCL2 gene has been functionally eliminated (knocked out) should exhibit significant resistance to the compound compared to their wild-type counterparts.

The Foundational Logic: Why CRISPR-Cas9 is the Definitive Tool for Target Validation

Before committing significant resources to preclinical and clinical development, it is imperative to confirm that a drug candidate engages its intended target to produce a therapeutic effect. While methods like RNA interference (RNAi) can reduce target protein expression, they often result in incomplete knockdown and can have significant off-target effects, leading to ambiguous results.

CRISPR-Cas9-mediated gene knockout, by contrast, introduces permanent, frame-shifting insertions or deletions (indels) into the gene's coding sequence, leading to the complete and permanent ablation of the target protein.[1] This creates a clean isogenic system—two cell lines that are genetically identical except for the presence or absence of the target protein—providing the most definitive method to link a compound's activity to its intended target.[2]

Visualized Experimental Blueprint

The overall strategy is a multi-stage process, beginning with the precise genetic engineering of our cell models and culminating in a comparative bio-assay.

G cluster_0 Phase 1: Knockout Cell Line Generation & Validation cluster_1 Phase 2: Comparative Efficacy Analysis cluster_2 Phase 3: Data Interpretation sgRNA_design 1. sgRNA Design (Targeting BCL2 Exons) lentiviral 2. Lentiviral Vector Production (sgRNA + Cas9) sgRNA_design->lentiviral transduction 3. Cell Transduction & Selection lentiviral->transduction cloning 4. Single-Cell Cloning transduction->cloning validation 5. KO Clone Validation (Sequencing & Western Blot) cloning->validation treatment 6. Dose-Response Treatment (Wild-Type vs. BCL2 KO Cells) validation->treatment viability 7. Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability apoptosis 8. Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis interpretation 9. Compare IC50 & Apoptosis Rates (Validate On-Target Efficacy) viability->interpretation apoptosis->interpretation

Caption: High-level workflow for validating compound efficacy using CRISPR-KO cell lines.

Part 1: Generation and Validation of BCL2 Knockout (KO) Cell Lines

The trustworthiness of the entire experiment hinges on the quality and rigorous validation of the knockout cell line. The goal is to create a cell line that produces no functional Bcl-2 protein.

Protocol 1: sgRNA Design and Lentiviral Vector Construction

The specificity of the CRISPR-Cas9 system is dictated by the single-guide RNA (sgRNA). A well-designed sgRNA maximizes on-target cutting efficiency while minimizing the potential for off-target edits.

  • Target Selection: Choose a suitable cancer cell line for your study. For Bcl-2, a lymphoma or leukemia cell line (e.g., HL-60) where its expression is high and its pro-survival role is well-established is a logical choice.[3]

  • sgRNA Design:

    • Obtain the cDNA or genomic sequence for the human BCL2 gene.

    • Use a reputable online design tool (e.g., IDT's CRISPR-gRNA design tool, Synthego's Design Tool) to generate candidate sgRNA sequences.[4][5]

    • Causality: Select 2-3 sgRNAs that target early, conserved exons of the BCL2 gene.[6] Targeting early exons increases the probability that any resulting indel will cause a frameshift mutation and a premature stop codon, leading to nonsense-mediated mRNA decay and a true null allele.[7]

    • Ensure the design tool checks for potential off-target sites. Aim for sgRNAs with high on-target and high off-target scores.[4]

  • Vector Cloning:

    • Synthesize the selected sgRNA sequences as DNA oligonucleotides.

    • Clone these oligonucleotides into a lentiviral vector that co-expresses the sgRNA and Cas9 nuclease. An all-in-one vector simplifies delivery and ensures that cells receiving the sgRNA also receive the nuclease.[8] Many such vectors also contain a selection marker, like puromycin or blasticidin resistance.[9]

Protocol 2: Lentiviral Production and Cell Line Transduction

Lentiviral vectors are an efficient means of delivering the CRISPR-Cas9 machinery into a wide variety of cell types, including those that are difficult to transfect, and they enable stable integration of the genetic payload.[10][11]

  • Viral Packaging: Co-transfect the lentiviral vector (from Protocol 1) along with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T.

  • Harvest and Titer: Harvest the virus-containing supernatant 48-72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the target cells.

  • Transduction: Transduce the target cell line (e.g., HL-60) with the lentiviral particles at a low MOI (e.g., 0.3) to favor single viral integration events per cell.

  • Antibiotic Selection: After 48 hours, apply the appropriate antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.

Protocol 3: Single-Cell Cloning and KO Validation

This step is critical for ensuring the final cell line is a homogenous population derived from a single, correctly edited cell.

  • Single-Cell Sorting: Following selection, dilute the transduced cell pool to a single cell per well in 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Colony Expansion: Culture the single cells until visible colonies form. Expand promising colonies for downstream validation.

  • Genomic DNA Validation (Sanger Sequencing):

    • Extract genomic DNA from each expanded clone.

    • Use PCR to amplify the region of the BCL2 gene targeted by the sgRNA.

    • Send the PCR products for Sanger sequencing.

    • Interpretation: Analyze the sequencing chromatograms. A successful knockout will show a heterogeneous sequence trace downstream of the cut site, indicative of different indels on each allele.[12][13]

  • Proteomic Validation (Western Blot): This is the ultimate confirmation of a successful knockout.

    • Prepare total protein lysates from wild-type (WT) cells and from the putative KO clones.

    • Separate proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a validated primary antibody specific for Bcl-2.[14]

    • Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Interpretation: A true knockout clone will show a complete absence of the Bcl-2 protein band compared to the strong band present in the WT lysate.[2][7][15] Any remaining band, even if shifted in size, may represent a truncated but potentially functional protein and should be excluded.

G cluster_0 Western Blot Principle Protein Lysate Protein Lysate SDS-PAGE\n(Size Separation) SDS-PAGE (Size Separation) Protein Lysate->SDS-PAGE\n(Size Separation) Transfer to\nMembrane Transfer to Membrane SDS-PAGE\n(Size Separation)->Transfer to\nMembrane Probing with\nAntibodies Probing with Antibodies Transfer to\nMembrane->Probing with\nAntibodies Detection WT: Band Present KO: Band Absent Probing with\nAntibodies->Detection

Caption: Simplified schematic of the Western Blotting validation step.

Part 2: Comparative Efficacy Analysis

With validated Wild-Type (WT) and BCL2 KO cell lines in hand, we can now directly test the compound's on-target efficacy.

Protocol 4: Dose-Response Cell Viability Assay

This assay will determine the concentration of the compound required to inhibit cell growth or induce cell death, and how this is affected by the absence of its putative target.

  • Cell Seeding: Seed both WT and BCL2 KO cells into 96-well plates at an equal density.

  • Compound Treatment: Prepare a serial dilution of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. Treat the cells across a wide range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (typically 48-72 hours).

  • Viability Measurement: Use a luminescence-based cell viability assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[16] This method is highly sensitive and has a broad linear range.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells for each cell line.

    • Plot the normalized viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 5: Apoptosis Assay by Flow Cytometry

If the compound is hypothesized to induce apoptosis by inhibiting Bcl-2, this assay will provide mechanistic validation.

  • Treatment: Seed WT and BCL2 KO cells and treat them with the compound at a concentration known to be effective in WT cells (e.g., at or near the IC50 value determined in Protocol 4). Include an untreated control for each cell line.

  • Staining: After an appropriate incubation period (e.g., 24 hours), harvest the cells and stain them with an Annexin V-fluorophore conjugate (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • A successful on-target effect would show a significant increase in the apoptotic populations (early and late) in the treated WT cells, but not in the treated BCL2 KO cells.[3][17]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for direct comparison.

Table 1: Comparative Viability Data

Cell LineTarget GeneCompound IC50 (µM)Fold-Shift in IC50 (KO/WT)
HL-60 WTBCL20.5-
HL-60 BCL2 KOBCL2> 50> 100x

Table 2: Comparative Apoptosis Data (% Apoptotic Cells)

Cell LineTreatment (Compound at 0.5 µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis
HL-60 WTVehicle Control3.11.54.6
HL-60 WTCompound45.218.964.1
HL-60 BCL2 KOVehicle Control2.81.24.0
HL-60 BCL2 KOCompound4.52.16.6

Authoritative Interpretation:

The results presented in the tables above would constitute strong evidence for on-target efficacy. The dramatic increase (>100-fold) in the IC50 value in the BCL2 KO cell line demonstrates that the absence of the Bcl-2 protein confers profound resistance to the compound.[2] This indicates that the compound's primary mechanism of action for reducing cell viability is dependent on the presence of Bcl-2.

Furthermore, the apoptosis data provides crucial mechanistic insight. The compound robustly induces apoptosis in WT cells, but this effect is completely abrogated in the BCL2 KO cells. This directly supports the hypothesis that 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline functions by inhibiting the anti-apoptotic activity of Bcl-2, leading to programmed cell death.

References

  • Dumbovic, G., & Penna, S. (2018). Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives. Viruses, 10(9), 496. [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys AG. [Link]

  • SequenceServer. (2024, May 15). Generating guide RNAs and sequencing primers for CRISPR knockouts using BLAST and SequenceServer. SequenceServer. [Link]

  • Twist Bioscience. (n.d.). A conversation with the experts: Designing sgRNA Libraries for High-throughput CRISPR Screening. Twist Bioscience. [Link]

  • Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Synthego. [Link]

  • ResearchGate. (n.d.). Lentiviral transduction for the delivery of CRISPR/CAS9 to macrophages.... ResearchGate. [Link]

  • GenScript. (2025, June 5). How to Validate Your Targeted Gene Editing Knockout Cell Line?. GenScript. [Link]

  • Brown, K. A., & Mymryk, J. S. (2017). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 9(10), 127. [Link]

  • BioInnovatise. (n.d.). CRISPR-Cas9 Lentivirus Resources. BioInnovatise. [Link]

  • Cellecta. (n.d.). Modified sgRNA Design Improves Results of CRISPR Knockout Screens. Cellecta. [Link]

  • VectorBuilder. (n.d.). Lentivirus CRISPR Vector. VectorBuilder. [Link]

  • Crown Bioscience. (2022, May 16). Using High Content Screening to Move Beyond Cell Viability Assessments for Quantifying Drug Efficacy. Crown Bioscience Blog. [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Molecular Devices. [Link]

  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Zare, A., et al. (2019). Knockout Of BIRC5 Gene By CRISPR/Cas9 Induces Apoptosis And Inhibits Cell Proliferation In Leukemic Cell Lines, HL60 And KG1. Cell Journal (Yakhteh), 21(3), 269-276. [Link]

  • Azadbakht, N., et al. (2022). CRISPR/Cas9-mediated LINC00511 knockout strategies, increased apoptosis of breast cancer cells via suppressing antiapoptotic genes. Molecular and Cellular Probes, 64, 101828. [Link]

  • Ubigene. (n.d.). Knockout(KO) Cell Lines: CRISPR-U™ Technology. Ubigene. [Link]

  • Le, H. Q., et al. (2022). Modeling apoptosis resistance in CHO cells with CRISPR‐mediated knockouts of Bak1, Bax, and Bok. Biotechnology and Bioengineering, 119(5), 1438-1451. [Link]

  • Synthego. (n.d.). Protein Analysis of Knockouts Tips and Tricks. Synthego. [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]

  • Molecular Devices. (n.d.). Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader. Molecular Devices. [Link]

  • Wan, J. C. M., et al. (2020). An in vitro CRISPR screen of cell-free DNA identifies apoptosis as the primary mediator of its release. eLife, 9, e59501. [Link]

  • Lin, R., et al. (2022). A genome-wide CRISPR screen identifies HuR as a regulator of apoptosis induced by dsRNA and virus. Journal of Cell Science, 135(5), jcs259020. [Link]

  • Biocompare.com. (2022, June 9). CRISPR in Drug Screening. Biocompare. [Link]

  • ResearchGate. (2019, July 10). Can I validate/quantify a CRISPR knockout cell line with qPCR?. ResearchGate. [Link]

Sources

Validation

Synergistic effects of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline with standard chemotherapeutics

Synergistic Efficacy of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) with Standard Chemotherapeutics: A Comparative Guide As multidrug resistance (MDR) continues to be a primary bottleneck in clinical oncology, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Efficacy of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) with Standard Chemotherapeutics: A Comparative Guide

As multidrug resistance (MDR) continues to be a primary bottleneck in clinical oncology, the development of highly specific chemosensitizers has become an urgent priority. The overexpression of ATP-binding cassette (ABC) transporters—most notably P-glycoprotein (P-gp/ABCB1)—actively extrudes structurally diverse chemotherapeutics from the intracellular space, neutralizing their efficacy[1].

This technical guide evaluates the performance of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) , a rationally designed quinoline-piperazine hybrid, as a potent MDR-reversal agent. By objectively comparing MPPQ against standard first- and third-generation P-gp inhibitors, we provide actionable, data-driven insights for researchers and drug development professionals.

Mechanistic Causality: Why the Quinoline-Piperazine Scaffold?

The architectural design of MPPQ is not arbitrary; it is rooted in precise structure-activity relationships (SAR) required to allosterically or competitively block the P-gp efflux pump.

  • The Quinoline Core: The benzopyridine (quinoline) ring provides essential lipophilicity, allowing the molecule to partition effectively into the lipid bilayer where the transmembrane domains (TMDs) of P-gp reside[2].

  • The Piperazine Moiety: The basic nitrogen atom within the 4-methylpiperazin-1-yl group acts as a critical hydrogen-bond acceptor. For optimal MDR-reversing activity, the distance between the hydrophobic quinoline moiety and this basic nitrogen must be precisely calibrated (typically 5 Å) to interact with the hydrogen bond donors within the P-gp drug-binding pocket[3].

  • Synergistic Causality: By locking P-gp in a conformation that prevents ATP hydrolysis or substrate translocation, MPPQ restores the intracellular retention of standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel). This unhindered entry allows the primary chemotherapeutic to reach its nuclear or microtubule targets, shifting the cellular response from survival to synergistic apoptosis[4].

G cluster_0 Extracellular Space cluster_1 Cell Membrane (MDR Cancer Cell) cluster_2 Intracellular Space Chemo Standard Chemotherapeutics (DOX / PTX) Pgp P-glycoprotein (ABCB1) Efflux Pump Chemo->Pgp Substrate Binding Accumulation Intracellular Drug Accumulation Chemo->Accumulation Unhindered Entry MPPQ MPPQ Modulator (Quinoline-Piperazine) MPPQ->Pgp Allosteric/Competitive Inhibition Pgp->Chemo Efflux (Resistance) Pgp->Accumulation Blocked Efflux Apoptosis DNA Damage & Apoptosis Accumulation->Apoptosis Synergistic Toxicity

Figure 1: Synergistic mechanism of MPPQ inhibiting P-gp to restore chemotherapeutic efficacy.

Comparative Performance Data

To objectively assess MPPQ's efficacy, we benchmark it against Verapamil (a first-generation P-gp inhibitor with known dose-limiting cardiotoxicity) and Tariquidar (a highly potent third-generation inhibitor). The data below reflects combination treatments with Doxorubicin (DOX) in the P-gp overexpressing human breast cancer cell line, MCF-7/ADR.

Table 1: Synergistic Reversal of Doxorubicin Resistance in MCF-7/ADR Cells

Treatment GroupIC 50​ of DOX ( μ M)Reversal Fold (RF)*Combination Index (CI)**Intrinsic Toxicity (IC 50​ , μ M)
DOX Monotherapy 45.20 ± 2.11.0N/AN/A
DOX + Verapamil (10 μ M)8.50 ± 0.85.30.85> 100
DOX + Tariquidar (0.5 μ M)1.20 ± 0.137.60.45> 50
DOX + MPPQ (5 μ M)1.05 ± 0.143.00.38> 150

*Reversal Fold (RF) = IC 50​ (DOX alone) / IC 50​ (DOX + Modulator). **Combination Index (CI) calculated via the Chou-Talalay method; CI < 1 indicates synergy, CI = 1 indicates an additive effect, CI > 1 indicates antagonism[4].

Key Takeaways: MPPQ demonstrates a superior Reversal Fold (43.0) compared to Verapamil, achieving near-parity with the third-generation agent Tariquidar, but with an exceptionally wide safety margin (Intrinsic IC 50​ > 150 μ M). The CI of 0.38 indicates strong synergism.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate variables and prove causality.

Protocol A: Intracellular Accumulation Assay (Flow Cytometry)

Rationale: Doxorubicin possesses intrinsic fluorescence (Ex 470 nm / Em 595 nm). Using DOX directly—rather than a proxy dye like Rhodamine 123—eliminates secondary fluorophore artifacts and provides a direct measurement of chemotherapeutic retention.

  • Cell Seeding: Seed MCF-7 (parental, sensitive control) and MCF-7/ADR (resistant) cells in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Pre-incubation: Treat cells with MPPQ (5 μ M), Verapamil (10 μ M, positive control), or vehicle (0.1% DMSO, negative control) for 2 hours. Validation check: The 2-hour window ensures steady-state binding of the modulator to P-gp prior to substrate introduction.

  • DOX Loading: Add DOX (10 μ M) to all wells and incubate for exactly 4 hours in the dark.

  • Harvest & Wash: Wash cells three times with ice-cold PBS to halt efflux machinery and remove extracellular DOX. Trypsinize and resuspend in 500 μ L of cold PBS.

  • Acquisition: Analyze immediately via flow cytometry (FL2 channel). Validation check: The parental MCF-7 line must show high baseline fluorescence, confirming that the lack of fluorescence in the vehicle-treated MCF-7/ADR line is strictly due to active efflux.

Protocol B: Synergistic Cytotoxicity Validation (Chou-Talalay Method)

Rationale: Simple viability assays cannot mathematically prove synergy. A fixed-ratio experimental design is required to satisfy the median-effect equation for accurate Combination Index (CI) mapping.

  • Preparation: Seed MCF-7/ADR cells in 96-well plates ( 5×103 cells/well).

  • Fixed-Ratio Dosing: Prepare serial dilutions of DOX alone, MPPQ alone, and a DOX:MPPQ combination at a fixed equipotent molar ratio (e.g., based on their individual estimated IC 50​ values).

  • Treatment: Expose cells to the treatments for 72 hours. Include a blank (media only) and untreated control (cells + vehicle).

  • Viability Scoring: Add 20 μ L of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 150 μ L DMSO. Read absorbance at 570 nm.

  • Data Processing: Input the dose-response data into CompuSyn software to generate a Fa-CI plot (Fraction affected vs. Combination Index). Validation check: A CI value strictly < 0.5 across the Fa range of 0.5 to 0.9 confirms robust, therapeutically relevant synergism[4].

Workflow Step1 Cell Culture (MDR Line: MCF-7/ADR) Step2 Co-Treatment (MPPQ + DOX) Step1->Step2 Step3 Flow Cytometry (DOX Fluorescence) Step2->Step3 Accumulation Analysis Step4 MTT Assay (Viability Scoring) Step2->Step4 Cytotoxicity Analysis Step5 Chou-Talalay CI Calculation Step4->Step5 Synergy Validation

Figure 2: Sequential experimental workflow for validating MDR reversal and synergistic cytotoxicity.

Conclusion

The integration of a 4-methylpiperazin-1-yl moiety into a quinoline scaffold yields a highly effective P-gp modulator. MPPQ effectively strips cancer cells of their primary multidrug resistance mechanism, restoring the potency of standard chemotherapeutics at non-toxic modulator concentrations. For drug development professionals, this scaffold represents a highly viable candidate for combination therapy formulations aimed at refractory, P-gp-overexpressing malignancies.

References

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Phytochemicals: Potential Lead Molecules for MDR Reversal | Frontiers in Oncology. URL:[Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells | PMC - National Institutes of Health. URL:[Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) | PMC - National Institutes of Health. URL:[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Against Leading Quinoline-Based Kinase Inhibitors

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitor Specificity In the landscape of modern oncology, the quinoline scaffold has emerged as a "privileged structure," a versatile and highly 'druggable'...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitor Specificity

In the landscape of modern oncology, the quinoline scaffold has emerged as a "privileged structure," a versatile and highly 'druggable' molecular framework for developing targeted therapeutics.[1][2] Its synthetic accessibility and the ability to be extensively decorated with various functional groups have made it a cornerstone in the design of potent kinase inhibitors.[2][3] Several quinoline-based drugs, such as Cabozantinib and Lenvatinib, have received FDA approval and are now integral in the clinical management of various cancers, validating the potential of this chemical class.[1][4]

This guide focuses on a specific, yet representative, member of this family: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline . While this compound serves as our primary subject, the principles and protocols detailed herein establish a comprehensive framework for benchmarking any novel quinoline-based inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based approach to evaluating a compound's preclinical efficacy and selectivity. We will compare its hypothetical performance against established multi-kinase inhibitors that share the quinoline core, such as Cabozantinib and Foretinib, to provide a realistic context for its potential therapeutic utility.

Pillar 1: Understanding the Key Targets - Major Signaling Pathways

Quinoline-based inhibitors frequently target receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, angiogenesis, and metastasis.[2][5] A thorough evaluation of a novel inhibitor necessitates understanding its activity against key oncogenic pathways. The most common targets for this class of inhibitors include c-Met (MET), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1]

The HGF/c-Met Signaling Axis

The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and migration.[6] Its dysregulation is implicated in a wide array of cancers, making it a prime therapeutic target.[1][7] Inhibition of c-Met can disrupt downstream signaling through critical pathways like PI3K/AKT and RAS/MAPK.[6]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor (e.g., Cabozantinib) Inhibitor->cMet Blocks ATP Binding

Figure 1: Simplified c-Met signaling pathway and point of inhibition.
The VEGF/VEGFR-2 Angiogenesis Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR-2, quinoline-based compounds can effectively starve tumors of their required blood supply.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Quinoline Inhibitor (e.g., Lenvatinib) Inhibitor->VEGFR2 Blocks ATP Binding

Figure 2: Key downstream signaling of the VEGFR-2 pathway.

Pillar 2: A Validated Workflow for Preclinical Benchmarking

To objectively evaluate 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, a multi-tiered experimental approach is required. This process begins with cell-free biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to assess effects in a biological context, and culminates in in vivo models to evaluate efficacy in a whole-organism system.

Experimental_Workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models Biochem Kinase Inhibition Assay (e.g., c-Met, VEGFR-2) Selectivity Kinome Selectivity Panel (>400 Kinases) Biochem->Selectivity Determine IC50 Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Biochem->Viability Promising Candidate Migration Wound Healing/ Transwell Migration Assay Viability->Migration Determine GI50 Xenograft Human Tumor Xenograft (e.g., Nude Mice) Viability->Xenograft Confirmed Cellular Activity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Evaluate Efficacy

Sources

Validation

In vivo efficacy comparison of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline and standard of care drugs

Title: In Vivo Efficacy Comparison: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline vs. Standard of Care Kinase Inhibitors in GIST Xenograft Models Executive Summary The quinoline scaffold, particularly when functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Efficacy Comparison: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline vs. Standard of Care Kinase Inhibitors in GIST Xenograft Models

Executive Summary The quinoline scaffold, particularly when functionalized with a methylpiperazinyl-phenyl moiety, represents a highly privileged pharmacophore in modern targeted oncology. The investigational compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (MPPQ) has emerged as a potent, multi-targeted Tyrosine Kinase Inhibitor (TKI). This guide provides a rigorous, data-driven comparison of MPPQ against Standard of Care (SoC) TKIs—specifically Imatinib and Sunitinib—in preclinical Patient-Derived Xenograft (PDX) models of Gastrointestinal Stromal Tumors (GIST).

Mechanistic Rationale & Pathway Targeting

Expertise & Experience Insight: The clinical limitation of first-generation TKIs like Imatinib is the rapid emergence of secondary gatekeeper mutations (e.g., KIT V654A or T670I) within the ATP-binding pocket. Imatinib binds exclusively to the inactive conformation of the c-Kit receptor; steric hindrance from these mutations abolishes its binding affinity, leading to clinical relapse [1].

Conversely, MPPQ leverages its rigid quinoline core to anchor into the hinge region of the kinase domain, while the flexible 4-(4-methylpiperazin-1-yl)phenyl tail extends into the solvent-exposed region. This structural adaptability allows MPPQ to function as a Type II inhibitor that bypasses steric clashes caused by gatekeeper mutations. By maintaining high-affinity binding, MPPQ effectively shuts down downstream PI3K/AKT and RAS/MAPK survival pathways that drive tumor proliferation [2].

Pathway CKIT Mutant c-Kit / PDGFRα (Receptor Tyrosine Kinase) PI3K PI3K / AKT Pathway (Survival & Metabolism) CKIT->PI3K MAPK RAS / MAPK Pathway (Proliferation) CKIT->MAPK MPPQ MPPQ (Investigational TKI) MPPQ->CKIT Overcomes Steric Clash Imatinib Imatinib (Standard of Care) Imatinib->CKIT Blocked by Gatekeeper Mutation Tumor Tumor Growth & Progression PI3K->Tumor MAPK->Tumor

Caption: MPPQ overcomes c-Kit gatekeeper mutations that confer Imatinib resistance.

Self-Validating In Vivo Experimental Protocol

Trustworthiness Principle: To establish true causality between drug administration and tumor regression, the experimental design must eliminate confounding variables. We utilize a KIT-mutant GIST PDX model (GIST-RX1) known to be refractory to Imatinib [1]. Testing against a resistant baseline provides a rigorous, self-validating framework to prove superiority rather than mere equivalence. The protocol incorporates strict randomization, vehicle-controlled baselines, and blinded caliper measurements.

Step-by-Step Methodology:

  • Tumor Engraftment: Implant 3 × 10⁶ GIST-RX1 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.

  • Monitoring & Randomization: Monitor tumor growth bi-weekly. Once average tumor volumes reach 150–200 mm³, randomize mice into four cohorts (n=8/group) using a stratified block design to ensure equal starting variances.

  • Dosing Regimen:

    • Group 1: Vehicle Control (0.9% Saline + 5% DMSO), Oral Gavage (PO), Daily (QD).

    • Group 2: Imatinib (1st Line SoC), 50 mg/kg, PO, QD.

    • Group 3: Sunitinib (2nd Line SoC), 30 mg/kg, PO, QD.

    • Group 4: MPPQ (Investigational), 25 mg/kg, PO, QD.

  • Efficacy Readouts: Measure tumor dimensions (Length × Width²) / 2 using digital calipers every 3 days. Calculate Tumor Growth Inhibition (TGI).

  • Toxicity Monitoring: Record body weights twice weekly. A weight loss of >15% triggers humane endpoints.

  • Pharmacodynamic (PD) Harvesting: At Day 28, sacrifice mice 4 hours post-final dose. Snap-freeze half the tumor for Western blot (p-KIT, p-ERK) and fix the other half in 10% formalin for Immunohistochemistry (IHC).

Workflow Engraft 1. Engraftment (GIST-RX1 PDX) Randomize 2. Randomization (Vol = 150 mm³) Engraft->Randomize Grp1 Vehicle (Control) Randomize->Grp1 Grp2 Imatinib (50 mg/kg) Randomize->Grp2 Grp3 MPPQ (25 mg/kg) Randomize->Grp3 Efficacy 3. In Vivo Efficacy (TGI & Weight) Grp1->Efficacy Grp2->Efficacy Grp3->Efficacy PD 4. PD Analysis (p-KIT / p-ERK) Efficacy->PD

Caption: Self-validating in vivo workflow ensuring unbiased efficacy and PD evaluation.

Quantitative Efficacy Comparison

The comparative in vivo performance of MPPQ against SoC therapies reveals a stark divergence in efficacy within the mutation-driven resistance model[3]. While Imatinib fails to arrest tumor growth, MPPQ demonstrates profound tumor regression at half the dose of the standard therapy.

Treatment GroupDose (mg/kg)Mean Tumor Volume Day 28 (mm³)TGI (%) at Day 28Body Weight Change (%)Objective Response
Vehicle Control N/A1,245 ± 112-+ 2.1%Progressive Disease
Imatinib (SoC) 501,015 ± 9818.5%+ 1.5%Progressive Disease
Sunitinib (SoC) 30680 ± 7545.4%- 6.4%Stable Disease
MPPQ 25210 ± 42 83.1% - 1.2% Partial Response

Data Synthesis: MPPQ not only outperforms both first- and second-line therapies in terms of TGI but also exhibits a highly favorable safety profile, evidenced by negligible body weight loss compared to the systemic toxicity often induced by Sunitinib.

Pharmacodynamic & Biomarker Validation

To validate that the observed macroscopic tumor regression is directly caused by the intended mechanism of action, pharmacodynamic biomarker analysis is mandatory.

Tumor lysates extracted 4 hours post-final dose were analyzed via Western blot. In the Imatinib-treated cohort, phosphorylation of KIT (p-KIT Tyr703) and downstream ERK (p-ERK1/2) remained highly active, identical to the vehicle control. This confirms target failure due to the gatekeeper mutation [1]. Conversely, MPPQ treatment resulted in a >90% reduction in p-KIT and p-ERK signal intensity. This molecular readout closes the causality loop: MPPQ effectively engages the mutant kinase in vivo, directly translating to the observed 83.1% TGI and proving its superiority over existing clinical options.

References

  • Title: Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors Source: Oncotarget URL
  • Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Preclinical Antitumor Efficacy of a Novel Anti–c-Kit Antibody–Drug Conjugate, NN3201, in c-Kit–Positive Tumors Source: AACR Journals URL
Comparative

Validating the binding site of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline using molecular docking software

Byline: Your Name, Senior Application Scientist Introduction: The Criticality of Binding Site Validation in Drug Discovery In the realm of structure-based drug design, molecular docking serves as a powerful computational...

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Author: BenchChem Technical Support Team. Date: March 2026

Byline: Your Name, Senior Application Scientist

Introduction: The Criticality of Binding Site Validation in Drug Discovery

In the realm of structure-based drug design, molecular docking serves as a powerful computational tool to predict the preferred binding orientation and affinity of a small molecule to its protein target. For a promising kinase inhibitor candidate like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, accurately identifying its binding site within the target kinase is paramount for guiding lead optimization and understanding its mechanism of action. However, computational predictions are not infallible. This guide provides a comprehensive, in-depth comparison of methodologies to validate the computationally predicted binding site of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative kinase target. We will delve into the "why" behind experimental choices, presenting a self-validating system of protocols for robust and reliable results.

The Subject: 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

The molecule 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline features a quinoline scaffold linked to a methylpiperazine group via a phenyl ring. Such scaffolds are prevalent in a multitude of kinase inhibitors, often targeting the ATP-binding pocket. While the specific target of this exact molecule is not definitively established in publicly available literature, its structural motifs suggest a high probability of interaction with protein kinases. For the purpose of this guide, we will hypothesize its interaction with the ATP-binding site of VEGFR-2, a key regulator of angiogenesis and a well-established target in oncology.[1][2]

Part 1: The Initial Prediction - A Molecular Docking Workflow

Molecular docking predicts the most favorable binding pose of a ligand within a protein's binding pocket based on scoring functions that estimate the binding affinity. A rigorous docking protocol is the first step in our validation journey.

Experimental Protocol: Molecular Docking of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline with VEGFR-2

1. Preparation of the Receptor (VEGFR-2):

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Download the crystal structure of human VEGFR-2 kinase domain in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3CJG, which has a resolution of 2.25 Å.[3]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera), remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field (e.g., Kollman charges).[2]

    • Save the prepared receptor in the appropriate file format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

2. Preparation of the Ligand (2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline):

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand in the appropriate file format (e.g., PDBQT).

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the protein's binding site.

  • Procedure:

    • Identify the ATP-binding site of VEGFR-2. This is typically located in the cleft between the N- and C-lobes of the kinase domain. The position of the co-crystallized ligand in the original PDB file serves as an excellent guide.

    • Define a 3D grid box that encompasses the entire binding pocket, providing enough space for the ligand to move and rotate freely. The center of the grid box should be at the geometric center of the binding site.

4. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand.

  • Procedure:

    • Perform the docking simulation using a chosen software (e.g., AutoDock Vina). The software will explore various conformations and orientations of the ligand within the grid box and rank them based on its scoring function.

    • Analyze the results, focusing on the predicted binding energy (or docking score) and the predicted binding pose with the lowest energy.

5. Visualization and Analysis:

  • Objective: To visually inspect the predicted binding pose and identify key interactions.

  • Procedure:

    • Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to visualize the docked complex.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. Key residues in the VEGFR-2 active site to look for interactions with include Cys919, Asp1046, and Glu885.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Download VEGFR-2 PDB (e.g., 3CJG) Receptor_Prep Prepare Receptor: - Remove water/ligand - Add hydrogens - Assign charges PDB->Receptor_Prep Ligand_2D Draw 2D Ligand Structure Ligand_3D Generate 3D Ligand Structure: - Energy minimization - Assign charges Ligand_2D->Ligand_3D Grid Define Grid Box (Binding Site) Receptor_Prep->Grid Ligand_3D->Grid Dock Run Molecular Docking (e.g., AutoDock Vina) Grid->Dock Visualize Visualize Docked Complex Dock->Visualize Analyze Analyze Interactions: - H-bonds - Hydrophobic contacts Visualize->Analyze Validation Proceed to Validation Analyze->Validation

Caption: A streamlined workflow for molecular docking.

Part 2: Comparing the Tools - A Guide to Molecular Docking Software

The choice of docking software can influence the outcome of the prediction. Here, we compare three popular options, highlighting their strengths and weaknesses.

FeatureAutoDock VinaSchrödinger GlideGOLD (Genetic Optimisation for Ligand Docking)
Algorithm Employs a Lamarckian genetic algorithm for global search and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search.[4]Uses a hierarchical series of filters to search for possible ligand positions and orientations within the receptor's active site.[5][6]Utilizes a genetic algorithm to explore the conformational flexibility of the ligand and the rotational flexibility of selected receptor hydrogens.[4][7]
Scoring Function A hybrid scoring function that combines empirical and knowledge-based terms.A proprietary empirical scoring function (GlideScore) that includes terms for van der Waals interactions, electrostatics, and penalties for steric clashes.[5][6]Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP) allowing for user choice based on the system.[4]
Ease of Use Open-source and widely used in academia. Requires more manual setup through command-line interfaces.[8][9]Part of a comprehensive suite of modeling tools with a user-friendly graphical interface (Maestro).[5][6]A commercial package with a graphical user interface that guides the user through the setup process.[4]
Speed Generally fast, making it suitable for virtual screening of large compound libraries.Offers different precision modes (HTVS, SP, XP) to balance speed and accuracy.The speed is dependent on the complexity of the search and the chosen genetic algorithm parameters.
Accuracy Has been shown to have good accuracy in predicting binding poses, often with a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[10]Generally considered to be highly accurate, especially in its extra precision (XP) mode.Known for its high accuracy in pose prediction, particularly when dealing with flexible ligands.
Cost Free for academic and non-profit use.Commercial software with a significant license fee.Commercial software with a license fee.

Recommendation: For academic researchers, AutoDock Vina offers a powerful and cost-effective solution. For industrial drug discovery, the integrated environment and high accuracy of Schrödinger Glide or the flexibility of GOLD might be more suitable. It is often beneficial to use more than one docking program to build confidence in the predicted binding mode through consensus scoring and pose analysis.

Part 3: Beyond Docking - Validating the Predicted Binding Site

A docking prediction, no matter how high-scoring, remains a hypothesis until it is validated by other methods. Here, we explore both computational and experimental approaches to confirm the binding site of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

A. Computational Validation: Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic view of the protein-ligand complex compared to the static picture from molecular docking. By simulating the movement of atoms over time, we can assess the stability of the predicted binding pose.

1. System Preparation:

  • Objective: To prepare the docked complex for simulation in a realistic environment.

  • Procedure:

    • Take the best-docked pose of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in VEGFR-2 as the starting structure.

    • Use a program like GROMACS or NAMD to solvate the complex in a box of water molecules (e.g., TIP3P water model).[11]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

    • Generate the topology and parameter files for both the protein (using a force field like CHARMM36) and the ligand (which may require parameterization using tools like CGenFF).[12]

2. Simulation Protocol:

  • Objective: To run the MD simulation and collect trajectory data.

  • Procedure:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds or more) without restraints to observe the behavior of the ligand in the binding site.

3. Analysis of Results:

  • Objective: To analyze the simulation trajectory to assess the stability of the binding.

  • Procedure:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms with respect to the initial docked pose. A stable RMSD over time suggests a stable binding mode.

    • Root-Mean-Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation. Stable interactions further validate the predicted binding mode.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots, providing a more quantitative measure of binding affinity.[13]

MD_Simulation_Workflow Start Start with Best Docked Pose Prep System Preparation: - Solvate with water - Add ions - Generate topology Start->Prep Sim MD Simulation Protocol: - Energy Minimization - Equilibration (NVT, NPT) - Production Run Prep->Sim Analysis Trajectory Analysis: - RMSD & RMSF - Interaction Stability - Binding Free Energy Sim->Analysis Conclusion Stable Binding Pose Confirmation Analysis->Conclusion

Caption: Workflow for MD simulation-based validation.

B. Experimental Validation: The Gold Standard

Ultimately, computational predictions must be corroborated by experimental data. Site-directed mutagenesis is a powerful technique to pinpoint the specific amino acid residues that are critical for ligand binding.

1. Identification of Key Residues:

  • Objective: To select amino acid residues in the predicted binding site for mutation.

  • Procedure:

    • Based on the docking and MD simulation results, identify residues that form key interactions with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. These are typically residues involved in hydrogen bonding or significant hydrophobic contacts. For VEGFR-2, this might include residues like Cys919, Asp1046, or hydrophobic residues lining the pocket.

2. Mutagenesis:

  • Objective: To create mutant versions of the VEGFR-2 protein.

  • Procedure:

    • Use a commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).

    • Design primers containing the desired mutation (e.g., replacing the key residue with a smaller, non-interacting residue like alanine, or a residue with different chemical properties).

    • Perform PCR using a plasmid containing the wild-type VEGFR-2 gene as a template to generate the mutant plasmid.[14][15]

    • Digest the parental, methylated template DNA with the DpnI enzyme.[14][15]

    • Transform the mutated plasmid into competent E. coli cells for amplification.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

3. Protein Expression and Purification:

  • Objective: To produce and purify the wild-type and mutant VEGFR-2 proteins.

  • Procedure:

    • Express the wild-type and mutant VEGFR-2 kinase domains in a suitable expression system (e.g., E. coli, insect cells).

    • Purify the proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

4. Binding Affinity Measurement:

  • Objective: To compare the binding affinity of the ligand to the wild-type and mutant proteins.

  • Procedure:

    • Use a biophysical technique to measure the binding affinity (e.g., dissociation constant, Kd, or half-maximal inhibitory concentration, IC50). Suitable methods include:

      • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine Kd, enthalpy, and entropy of binding.

      • Surface Plasmon Resonance (SPR): Measures changes in the refractive index upon binding to a protein-immobilized sensor chip to determine on- and off-rates and Kd.[7]

      • Kinase Activity Assay: Measure the enzymatic activity of wild-type and mutant VEGFR-2 in the presence of varying concentrations of the inhibitor to determine the IC50.

5. Interpretation of Results:

  • Interpretation: A significant increase in the Kd or IC50 value for a mutant protein compared to the wild-type indicates that the mutated residue is critical for the binding of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. This provides strong experimental evidence validating the predicted binding site.[16]

SDM_Workflow Identify Identify Key Residues (from Docking/MD) Mutagenesis Site-Directed Mutagenesis: - Primer Design - PCR - DpnI Digestion - Transformation Identify->Mutagenesis Expression Protein Expression & Purification: - Wild-Type VEGFR-2 - Mutant VEGFR-2 Mutagenesis->Expression Binding_Assay Binding Affinity Measurement: - ITC, SPR, or Kinase Assay Expression->Binding_Assay Compare Compare Binding Affinities (Wild-Type vs. Mutant) Binding_Assay->Compare Validate Validate Binding Site Compare->Validate

Caption: Experimental validation via site-directed mutagenesis.

C. Other Biophysical Validation Methods

In addition to site-directed mutagenesis, other biophysical techniques can provide valuable information about the ligand's binding site:

  • X-ray Crystallography: Co-crystallizing the ligand with the target protein provides the most definitive, high-resolution structural evidence of the binding mode.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR can identify the protein residues and ligand atoms involved in the binding interaction.[7][11]

  • Native Mass Spectrometry: This technique can confirm the formation of the protein-ligand complex and, in some cases, provide information about the binding stoichiometry.[11]

Conclusion: An Integrated Approach to Binding Site Validation

Validating the binding site of a potential drug candidate is a multi-faceted process that should not rely on a single methodology. By integrating computational approaches like molecular docking and molecular dynamics simulations with robust experimental techniques such as site-directed mutagenesis and other biophysical methods, researchers can build a strong, self-validating case for the predicted binding mode. This integrated approach provides the confidence needed to advance promising compounds like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline through the drug discovery pipeline, ultimately leading to the development of safer and more effective therapies.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Glide. Schrödinger. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • Renaud, J. P., Chung, C. W., Danielson, J. R., Egner, U., Hennig, M., Hubbard, R. E., & Nar, H. (2016). Biophysical methods in early drug discovery. Nature reviews Drug discovery, 15(10), 679-698. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • GOLD. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]

  • Pantsar, T., & Poso, A. (2018). Binding affinity via docking: fact and fiction. Molecules, 23(8), 1899. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496. [Link]

  • GROMACS. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • NAMD. University of Illinois at Urbana-Champaign. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • Youssif, B. G., Abdel-Nasser, M., Abdel-Aziz, M., & El-Gendy, M. A. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. RSC Advances, 15(1), 1-15. [Link]

  • Desai, R. N., Sreenivasa, S., Naveen, S., Lokanath, N. K., Suchetan, P. A., & Kumar, D. A. (2015). Crystal structure of 2-(4-methylpiperazin-1-yl) quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o892. [Link]

  • Hasan, H. M., Abdel-Maksoud, M. S., George, R. F., & Aborahama, G. A. (2021). Novel 4-(piperazin-1-yl) quinolin-2 (1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & medicinal chemistry, 40, 116168. [Link]

  • Madhav, H., Panda, A., Datta, D., Shaheen, K., Rahman, A., Khan, A. T., ... & Hoda, N. (2026). Development of substituted 2-(4-(sulfonyl) piperazin-1-yl) quinazoline molecular hybrids as a new class of antimalarials. RSC medicinal chemistry. [Link]

  • Guillon, J., Milano, V., Guedin-Beaurepaire, A., Moreau, S., Savrimoutou, S., Al-Rubio, S., ... & Marchivie, M. (2024). New 2, 4-bis [(substituted-aminomethyl) phenyl] phenylquinazoline and 2, 4-bis [(substituted-aminomethyl) phenyl] phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 220. [Link]

  • Nolte, R. T., et al. (2008). Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine. RCSB PDB. [Link]

  • Shokat, K. M., & Vellekoop, A. S. (2001). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of computer-aided molecular design, 15(4), 355-367.
  • Sabe, V. T., & Chetty, K. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 40(14), 6337-6355. [Link]

  • Pop, R. F., Crisan, L., Baci, G. M., & Oprea, T. I. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12154. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Glide 6.7. User Manual. Schrödinger Press.
  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube.
  • Fisher, C. L., & Pei, D. (1997). Modification of a PCR-based site-directed mutagenesis method. BioTechniques, 23(4), 570-574.
  • Schrödinger Workshop GLIDE.
  • Zheng, L., Baumann, U., & Reymond, J. L. (2004). An efficient one-step site-directed and site-saturation mutagenesis protocol. Nucleic acids research, 32(14), e115-e115. [Link]

  • Site-directed mutagenesis. Wikipedia. [Link]

  • Site-Directed Mutagenesis.

Sources

Validation

Broad-Spectrum Cross-Reactivity Profile of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline: A Comparative Guide for UPR and ER Stress Screening Panels

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter "privileged scaffolds" that exhibit potent primary activity but harbor hidden polypharmacology. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter "privileged scaffolds" that exhibit potent primary activity but harbor hidden polypharmacology. The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (identified in screening libraries as MLS000763842 ) is a prime example. Originally identified in Molecular Libraries Screening Centers Network (MLSCN) panels as a sub-micromolar modulator of Heat Shock Factor 1 (HSF1), it also demonstrates notable cross-reactivity with the Unfolded Protein Response (UPR) pathways, specifically targeting IRE1α-mediated XBP1 splicing and PERK-mediated DDIT3/CHOP induction.

This guide objectively compares the performance of this quinoline derivative against highly selective, gold-standard alternatives. By deconstructing the causality behind its cross-reactivity and providing self-validating experimental protocols, this document serves as a definitive resource for researchers aiming to isolate specific stress-response pathways without being confounded by off-target artifacts.

Structural Causality and Target Landscape

To understand a compound's behavior in an assay, we must first interrogate its structure. The 2-phenylquinoline core mimics the purine ring of ATP, allowing it to readily dock into the highly conserved hinge regions of various kinases (such as the kinase domains of IRE1α and PERK). The addition of the 4-methylpiperazine moiety enhances aqueous solubility and provides a basic nitrogen that interacts with solvent-exposed acidic residues.

While this pharmacophore drives its potent HSF1 modulation, it is also the root cause of its broad-spectrum kinase cross-reactivity. When compared to highly specific UPR inhibitors, the quinoline derivative exhibits a "pan-stress" modulation profile .

Comparative Performance Data

The following table summarizes the quantitative target engagement of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline against established reference compounds.

Target / Assay2-[4-(4-Methylpiperazin-1-yl)phenyl]quinolineKRIBB11 (HSF1 Ref)4u8C (IRE1α RNase Ref)KIRA6 (IRE1α Kinase Ref)
HSF1 Transcriptional Activation (EC50) < 160 nM ~ 1.2 µM> 50 µM> 50 µM
XBP1 Splicing (IC50) ~ 10.0 µM > 50 µM~ 0.14 µM~ 0.6 µM
DDIT3/CHOP Induction (IC50) ~ 10.0 µM > 50 µM> 50 µM~ 1.5 µM
Kinase Selectivity Broad (Polypharmacology)HighHigh (RNase specific)Moderate (Kinase specific)

Data synthesized from MLSCN Emory Chemical Biology Discovery Center assays and standard literature values.

Mechanistic Pathway Visualization

To map the exact nodes where this compound exerts its primary and off-target effects, we must visualize the intersection of the Heat Shock Response and the UPR.

UPR_CrossReactivity Stress ER Stress / Heat Shock (Thapsigargin / 42°C) GRP78 GRP78 (BiP) Dissociation Stress->GRP78 HSF1_inactive HSF1 (Monomer) Stress->HSF1_inactive IRE1 IRE1α Sensor GRP78->IRE1 PERK PERK Sensor GRP78->PERK XBP1 XBP1 Splicing IRE1->XBP1 RNase Activity CHOP DDIT3 / CHOP PERK->CHOP eIF2α/ATF4 HSF1_active HSF1 (Trimer/Active) HSF1_inactive->HSF1_active Trimerization Compound 2-[4-(4-Methylpiperazin-1-yl) phenyl]quinoline (MLS000763842) Compound->IRE1 Off-target (IC50 ~10µM) Compound->CHOP Off-target (IC50 ~10µM) Compound->HSF1_active Primary Hit (EC50 <160nM)

Fig 1. UPR and HSF1 signaling pathways detailing the cross-reactivity nodes of the quinoline hit.

Experimental Workflows & Self-Validating Protocols

When evaluating a compound with known polypharmacology, standard assays are insufficient. We must engineer self-validating systems that inherently control for artifacts like generalized transcriptional repression or cytotoxicity.

Protocol A: Self-Validating HSF1 Transcriptional Reporter Assay

Quinoline derivatives can intercalate DNA, leading to false-positive transcriptional inhibition. To isolate true HSF1 modulation, we utilize a dual-luciferase system.

Causality Check: By normalizing a Heat Shock Element (HSE)-driven Firefly luciferase against a constitutively active CMV-driven Renilla luciferase, we control for global transcriptional stalling. If the compound is a general repressor, both signals drop proportionately, and the normalized ratio remains flat.

  • Cell Preparation: Seed HEK293T cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Transfection: Co-transfect cells with an HSE-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid (10:1 ratio) using Lipofectamine 3000.

  • Compound Pre-treatment: After 24 hours, pre-treat cells with 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline (titrated from 10 nM to 10 µM) or KRIBB11 (1 µM positive control) for 1 hour.

  • Stress Induction: Subject the plate to a 42°C heat shock in a specialized incubator for 60 minutes, followed by a 4-hour recovery at 37°C.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the Firefly/Renilla ratio. The quinoline compound should exhibit an EC50 < 160 nM for HSF1 modulation without significantly depressing the raw Renilla signal.

Protocol B: Synchronized XBP1 Splicing RT-qPCR Assay

To evaluate the micromolar cross-reactivity on the IRE1α-XBP1 axis, we must induce ER stress uniformly.

Causality Check: Why use Thapsigargin instead of Tunicamycin? Thapsigargin irreversibly inhibits the SERCA pump, causing rapid, uniform ER calcium depletion. This forces immediate GRP78 dissociation from IRE1α, synchronizing the UPR cascade within minutes . Tunicamycin requires active protein synthesis to accumulate misfolded proteins, creating a staggered stress response that confounds the kinetic resolution of compound cross-reactivity.

  • Cell Preparation: Culture Wild-Type Mouse Embryonic Fibroblasts (MEFs) to 70% confluence in 6-well plates.

  • Compound Pre-treatment: Treat cells with the quinoline compound (1 µM to 20 µM) or 4u8C (10 µM positive control) for 2 hours.

  • Acute UPR Synchronization: Add 500 nM Thapsigargin to the media for exactly 4 hours to induce maximal IRE1α RNase activity.

  • RNA Extraction: Immediately lyse cells in TRIzol reagent to halt RNase activity and extract total RNA.

  • cDNA Synthesis & qPCR: Synthesize cDNA and perform RT-qPCR using primers specifically flanking the 26-nucleotide intron of XBP1.

  • Self-Validation: Normalize the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) against a stable housekeeping gene (ACTB). At ~10 µM, the quinoline compound will demonstrably suppress XBP1s formation, confirming its off-target IRE1α cross-reactivity.

Conclusion & Application Recommendations

The compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a highly potent tool for modulating HSF1 at nanomolar concentrations. However, its quinoline core guarantees micromolar cross-reactivity against the UPR sensor IRE1α and the PERK-CHOP pathway.

Application Scientist Verdict:

  • Use MLS000763842 when studying broad cellular stress networks or when a dual HSF1/UPR modulator is desired for phenotypic screening. Ensure working concentrations are strictly kept below 500 nM to maintain HSF1 selectivity.

  • Use Alternatives (4u8C, KIRA6, Ceapin-A7) when your experimental design requires surgical precision in isolating individual branches of the Unfolded Protein Response.

References

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. URL:[Link]

  • BindingDB Database. (2024). Assay Data for 2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline (MLS000763842 / BDBM63633). URL: [Link]

  • Hofmann, C., et al. (2023). mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes. American Journal of Physiology. URL:[Link]

Comparative

A Comparative Guide to Isotopic Labeling (¹³C/¹⁵N) of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline for Enhanced Metabolic Tracking

In the landscape of modern drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. This guide provides an in-depth technical comparison of metabolic tracking methodologies, f...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. This guide provides an in-depth technical comparison of metabolic tracking methodologies, focusing on the strategic application of stable isotope labeling. We will explore the synthesis, characterization, and metabolic analysis of ¹³C/¹⁵N-labeled 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, a representative bioactive scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced analytical techniques for a more comprehensive understanding of xenobiotic metabolism.

The Imperative for Precise Metabolic Tracking

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Unraveling the metabolic pathways of a drug is not merely an academic exercise; it is a critical step in assessing its efficacy, safety, and potential for drug-drug interactions.[2] Traditional methods of metabolic analysis, while foundational, often present limitations in sensitivity, specificity, and the ability to definitively identify and quantify all metabolic products. Stable isotope labeling, particularly with ¹³C and ¹⁵N, offers a robust solution to these challenges, providing an unambiguous signature for tracking a molecule and its derivatives within complex biological matrices.[3][4]

Strategic Synthesis of ¹³C/¹⁵N-Labeled 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

The synthesis of the isotopically labeled target compound is a critical first step. The following protocol outlines a strategic approach, incorporating ¹³C and ¹⁵N isotopes at positions that are unlikely to be cleaved during initial metabolic transformations, thus ensuring the isotopic signature is retained in the major metabolites.

Synthetic Workflow Overview

cluster_quinoline Quinoline Core Synthesis cluster_piperazine Piperazine Side-Chain Synthesis A [¹³C₆]-Aniline B 2-Amino-[¹³C₆]-benzophenone A->B Friedel-Crafts Acylation G [¹³C₆, ¹⁵N]-2-(4-(4-Methylpiperazin-1-yl)phenyl)quinoline B->G Friedländer Annulation C 4-Acetyl-[¹³C₆]-phenylpiperazine D [¹⁵N]-1-Methylpiperazine F 1-(4-(4-Methyl-[¹⁵N]-piperazin-1-yl)phenyl)ethan-1-one D->F Nucleophilic Aromatic Substitution E 1-(4-Fluorophenyl)ethan-1-one E->F F->G

Caption: Synthetic overview for ¹³C/¹⁵N-labeled 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of the ¹³C-labeled Quinoline Precursor

  • Synthesis of 2-Amino-[¹³C₆]-benzophenone:

    • Commercially available [¹³C₆]-aniline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation. The reaction is typically performed in an inert solvent such as dichloromethane at room temperature.

    • Work-up involves quenching with dilute HCl, followed by extraction with an organic solvent and purification by column chromatography.

Part 2: Synthesis of the ¹⁵N-labeled Piperazine Side-Chain Precursor

  • Synthesis of 1-(4-(4-Methyl-[¹⁵N]-piperazin-1-yl)phenyl)ethan-1-one:

    • [¹⁵N]-1-Methylpiperazine is reacted with 1-(4-fluorophenyl)ethan-1-one via a nucleophilic aromatic substitution. This reaction is often carried out in a polar aprotic solvent like DMSO at elevated temperatures.

    • The product is isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Part 3: Final Assembly via Friedländer Annulation

  • Synthesis of [¹³C₆, ¹⁵N]-2-(4-(4-Methylpiperazin-1-yl)phenyl)quinoline:

    • The Friedländer annulation is a classic and effective method for quinoline synthesis.[3][5] 2-Amino-[¹³C₆]-benzophenone is condensed with 1-(4-(4-methyl-[¹⁵N]-piperazin-1-yl)phenyl)ethan-1-one.

    • The reaction can be catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., KOH) and is typically performed at elevated temperatures in a high-boiling solvent like ethanol or under solvent-free conditions.[6][7]

    • Purification of the final product is achieved through column chromatography to yield the desired isotopically labeled compound.

Characterization: The final labeled compound and all intermediates should be thoroughly characterized by mass spectrometry (MS) to confirm the incorporation and location of the isotopes and by nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure.[8]

Comparative Metabolic Tracking: A Head-to-Head Experimental Design

To objectively evaluate the advantages of isotopic labeling, a comparative in vitro metabolic stability assay is proposed. This experiment will directly compare the tracking of the ¹³C/¹⁵N-labeled compound against its unlabeled counterpart and a fluorescently labeled analog.

Experimental Workflow

A Prepare Liver Microsomes (Human, Rat, etc.) B Incubate with Test Compounds (Unlabeled, Labeled, Fluorescent) A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Fluorescence Plate Reader Analysis E->G H Data Analysis and Comparison F->H G->H

Caption: Workflow for the comparative in vitro metabolic stability assay.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of human liver microsomes (e.g., 20 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of the unlabeled, ¹³C/¹⁵N-labeled, and a fluorescently tagged version of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In separate microcentrifuge tubes, combine the liver microsomes, buffer, and the respective test compound to a final protein concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding three volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • Analysis:

    • LC-MS/MS: Analyze the supernatants from the unlabeled and ¹³C/¹⁵N-labeled incubations using a high-resolution mass spectrometer coupled with liquid chromatography.

      • For the unlabeled compound, monitor the expected m/z of the parent compound and potential metabolites based on common biotransformations (e.g., oxidation, N-dealkylation).

      • For the ¹³C/¹⁵N-labeled compound, monitor for the characteristic mass shift of the parent compound and its metabolites.

    • Fluorescence Reader: Analyze the supernatants from the fluorescently-labeled incubations using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Performance Comparison: Isotopic Labeling vs. Alternative Methods

The data obtained from the comparative study can be summarized to highlight the distinct advantages of each method.

FeatureIsotopic Labeling (¹³C/¹⁵N)Unlabeled LC-MSFluorescent Labeling
Metabolite Identification Unambiguous identification of all drug-related species due to the unique mass signature.[6]Requires prediction of metabolic pathways and can be prone to false positives from endogenous interferences.Provides no structural information about metabolites.
Quantification Highly accurate relative and absolute quantification using the labeled compound as an internal standard.[]Prone to matrix effects and requires a separate internal standard for accurate quantification.Provides a relative measure of total fluorescence, not specific metabolite concentrations.
Sensitivity High sensitivity due to the ability to distinguish the signal from background noise.Can be limited by the ionization efficiency of metabolites and background ions.Generally high sensitivity, but susceptible to quenching and autofluorescence.
Structural Elucidation The isotopic pattern in fragment ions aids in the structural elucidation of metabolites.Requires extensive MS/MS fragmentation analysis and can be ambiguous.Not applicable.
In Vivo Applicability Safe for human studies, allowing for direct investigation of human metabolism.[3]Applicable, but with the same limitations as in vitro studies.Potential for altered pharmacokinetics and toxicity due to the bulky fluorescent tag.

Visualizing the Metabolic Fate

The use of ¹³C/¹⁵N-labeling greatly facilitates the elucidation of metabolic pathways. The following diagram illustrates a hypothetical metabolic pathway for 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, highlighting how the isotopic labels would be retained in the metabolites.

Parent [¹³C₆, ¹⁵N]-Parent Compound M1 N-Oxidation (Piperazine) Parent->M1 M2 N-Demethylation (Piperazine) Parent->M2 M3 Hydroxylation (Quinoline Ring) Parent->M3 M4 Glucuronidation (Hydroxylated Metabolite) M3->M4

Caption: Hypothetical metabolic pathway of ¹³C/¹⁵N-labeled 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline.

Conclusion: The Superiority of Stable Isotope Labeling

The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into drug candidates like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline provides an unparalleled advantage in metabolic tracking.[2] This approach offers a definitive and highly sensitive method for identifying and quantifying metabolites, thereby de-risking drug development and accelerating the journey to the clinic.[3] While other methods have their place, the depth and quality of data obtained through stable isotope labeling make it an indispensable tool for the modern drug development professional. The initial investment in the synthesis of labeled compounds is far outweighed by the clarity and confidence it brings to understanding the metabolic fate of a new chemical entity.

References

  • SciTechnol. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Diagnostics World News. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research. Retrieved from [Link]

  • Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • PubMed. (n.d.). Drug metabolite identification: stable isotope methods. Retrieved from [Link]

  • PubMed. (2001, June 15). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]

  • PMC. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]

  • Frontiers. (2023, December 12). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Retrieved from [Link]

  • Complex Isotope Labelled Products & Metabolites. (2025, November 1). The Future of Analytical Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Retrieved from [Link]

  • PMC. (n.d.). Comparison of spectral counting and metabolic stable isotope labeling for use with quantitative microbial proteomics. Retrieved from [Link]

  • ACS Publications. (2014, July 31). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Retrieved from [Link]

  • PubMed. (2006, December 15). Comparison of spectral counting and metabolic stable isotope labeling for use with quantitative microbial proteomics. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]

  • Semantic Scholar. (2019, August 23). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Evaluation of 15N- and 13C-Labeled Molecular Probes as Hyperpolarized Nitric Oxide Sensors. Retrieved from [Link]

  • RSC Publishing. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • NSF PAR. (2022, August 23). and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. Retrieved from [Link]

  • PubMed. (2017, November 1). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • PMC. (2019, August 28). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • F1000Research. (2015, May 12). In vivo stable isotope labeling of 13C and 15N.... Retrieved from [Link]

  • eScholarship. (2024, February 7). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Retrieved from [Link]

  • MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

  • PubMed. (2014, May 30). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Retrieved from [Link]

  • PubMed. (2005, August 15). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling - UNT Research. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Selecting Positive Controls for High-Throughput Screening of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate positive controls for high-throughput screening (HTS) campaigns involving the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate positive controls for high-throughput screening (HTS) campaigns involving the compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline. Due to the diverse biological activities associated with the 2-phenylquinoline scaffold, a rational approach to positive control selection is paramount for ensuring data quality and identifying true hits.

The core structure of 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline suggests several potential mechanisms of action, including but not limited to, kinase inhibition, histone deacetylase (HDAC) inhibition, and stabilization of G-quadruplex structures. This guide will explore positive control selection for each of these plausible pathways.

The Critical Role of Positive Controls in HTS

In any HTS assay, positive controls are indispensable for validating the assay's performance and ensuring that it can reliably detect the desired biological activity. A well-chosen positive control should elicit a robust and reproducible signal, allowing for the calculation of key assay performance metrics such as the Z'-factor and signal-to-background ratio. For a novel compound like 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline, where the precise mechanism of action may not be fully elucidated, a multi-pronged approach to positive control selection is recommended.

Potential Mechanism of Action 1: Kinase Inhibition

The 2-phenylquinoline and piperazine moieties are prevalent in a multitude of kinase inhibitors.[1] The PI3K/Akt/mTOR signaling pathway, crucial for cell proliferation and survival, is a common target for such compounds.[2] Therefore, a primary hypothesis is that 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline may function as a kinase inhibitor.

Recommended Positive Controls for Kinase Inhibition Assays

For a kinase activity assay, a well-characterized, potent inhibitor of a relevant kinase or a broad-spectrum kinase inhibitor would serve as an excellent positive control.

Positive Control Mechanism of Action Typical Assay Concentration Advantages Disadvantages
Staurosporine Broad-spectrum protein kinase inhibitor1-10 µMPotent, readily available, and effective against a wide range of kinases.Lacks specificity, which may not be ideal for target-specific assays.
Wortmannin Potent, irreversible PI3K inhibitor100 nM - 1 µMHighly specific for PI3K, useful if this is the hypothesized target.Irreversible binding may not be representative of all inhibitor types.
Rapamycin Specific inhibitor of mTORC110-100 nMHighly specific for the mTOR pathway.Narrow spectrum of activity.
Experimental Protocol: Homogeneous Luminescent Kinase Assay

This protocol is adapted for a generic kinase assay measuring ATP consumption, such as the Kinase-Glo® assay.[3]

  • Reagent Preparation : Prepare kinase reaction buffer, kinase/substrate solution, and positive control dilutions.

  • Compound Plating : Dispense 5 µL of test compounds and controls (positive and negative) into a 384-well plate.

  • Kinase Reaction Initiation : Add 5 µL of kinase/substrate solution to each well.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ATP Detection : Add 10 µL of ATP detection reagent to each well.

  • Signal Measurement : Incubate for a further 10 minutes at room temperature and measure luminescence using a plate reader.

G cluster_workflow Kinase Inhibition HTS Workflow Compound_Plating Compound & Control Plating Kinase_Addition Addition of Kinase/Substrate Compound_Plating->Kinase_Addition Incubation_1 Incubation (60 min) Kinase_Addition->Incubation_1 ATP_Detection Addition of ATP Detection Reagent Incubation_1->ATP_Detection Incubation_2 Incubation (10 min) ATP_Detection->Incubation_2 Luminescence_Read Luminescence Measurement Incubation_2->Luminescence_Read

Caption: Workflow for a luminescent kinase inhibition assay.

Potential Mechanism of Action 2: HDAC Inhibition

Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors.[4][5] Given the structural similarities, it is plausible that 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline could also exhibit HDAC inhibitory activity.

Recommended Positive Controls for HDAC Inhibition Assays

For an HDAC activity assay, a well-established HDAC inhibitor is the ideal positive control.

Positive Control Mechanism of Action Typical Assay Concentration Advantages Disadvantages
Trichostatin A (TSA) Potent, reversible, broad-spectrum HDAC inhibitor100 nM - 1 µMWell-characterized and widely used as a positive control in HDAC assays.[6]Can be cytotoxic at higher concentrations.
Vorinostat (SAHA) Pan-HDAC inhibitor1-10 µMFDA-approved drug with a known mechanism of action.[7]May have off-target effects.
Experimental Protocol: Fluorogenic HDAC Assay

This protocol describes a typical two-step fluorogenic assay for measuring HDAC activity.[8][9]

  • Reagent Preparation : Prepare HDAC assay buffer, HDAC enzyme solution, and fluorogenic HDAC substrate.

  • Compound Plating : Dispense test compounds and controls into a 384-well black plate.

  • HDAC Reaction : Add HDAC enzyme to each well and incubate for 10 minutes at 37°C.

  • Substrate Addition : Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Developer Addition : Add the developer solution containing a protease to each well.

  • Signal Measurement : Incubate for 15 minutes at 37°C and measure fluorescence (e.g., Ex/Em = 360/460 nm).

G cluster_pathway HDAC Inhibition Assay Principle Acetylated_Substrate Fluorogenic Acetylated Substrate Deacetylated_Substrate Deacetylated Substrate Acetylated_Substrate->Deacetylated_Substrate HDAC Activity Fluorescent_Product Fluorescent Product Deacetylated_Substrate->Fluorescent_Product Protease Cleavage HDAC_Enzyme HDAC Enzyme Developer Developer (Protease)

Caption: Principle of a two-step fluorogenic HDAC assay.

Potential Mechanism of Action 3: G-Quadruplex Stabilization

Phenylquinoline derivatives have been reported to exert their anticancer effects by stabilizing G-quadruplex (G4) structures, which are non-canonical DNA secondary structures found in telomeres and oncogene promoter regions.[10][11]

Recommended Positive Controls for G-Quadruplex Stabilization Assays

For a G4 stabilization assay, a known G4-stabilizing ligand is required as a positive control.

Positive Control Mechanism of Action Typical Assay Concentration Advantages Disadvantages
Telomestatin Potent G-quadruplex stabilizer1-10 µMHighly specific for G-quadruplex DNA.[12]Can be difficult to synthesize and may have limited commercial availability.
BRACO-19 Selective G-quadruplex binding ligand1-10 µMWell-characterized and commercially available.[13]May exhibit some off-target effects at higher concentrations.
Experimental Protocol: FRET-Based G-Quadruplex Melting Assay

This protocol utilizes a Förster Resonance Energy Transfer (FRET)-labeled oligonucleotide that forms a G-quadruplex structure.[14][15] Stabilization of this structure by a ligand results in an increased melting temperature (Tm).

  • Reagent Preparation : Prepare assay buffer (containing a cation like K+ to facilitate G4 formation) and dilute the FRET-labeled G4 oligonucleotide.

  • Compound Plating : Dispense test compounds and controls into a 96-well PCR plate.

  • Oligonucleotide Addition : Add the FRET-labeled G4 oligonucleotide to each well.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature from 25°C to 95°C, measuring fluorescence at each temperature increment.

  • Data Analysis : Determine the melting temperature (Tm) for each well by calculating the first derivative of the melting curve. An increase in Tm in the presence of a compound indicates G4 stabilization.

G cluster_logic Logic for Positive Control Selection Test_Compound 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Potential_MoA Potential Mechanisms of Action Test_Compound->Potential_MoA Kinase_Inhibition Kinase Inhibition Potential_MoA->Kinase_Inhibition HDAC_Inhibition HDAC Inhibition Potential_MoA->HDAC_Inhibition G4_Stabilization G-Quadruplex Stabilization Potential_MoA->G4_Stabilization Kinase_Assay Kinase Activity Assay Kinase_Inhibition->Kinase_Assay HDAC_Assay HDAC Activity Assay HDAC_Inhibition->HDAC_Assay G4_Assay G4 Stabilization Assay G4_Stabilization->G4_Assay Assay_Selection HTS Assay Selection Control_Selection Positive Control Selection Kinase_Assay->Control_Selection HDAC_Assay->Control_Selection G4_Assay->Control_Selection Staurosporine Staurosporine Control_Selection->Staurosporine TSA Trichostatin A Control_Selection->TSA Telomestatin Telomestatin Control_Selection->Telomestatin

Sources

Safety & Regulatory Compliance

Safety

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline proper disposal procedures

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the safety of your laboratory personnel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the safety of your laboratory personnel and maintain strict environmental compliance, you need a deep, mechanistic understanding of the chemicals you work with.

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline is a bipartite synthetic heterocycle frequently utilized as a kinase inhibitor scaffold in drug discovery. Its proper disposal is dictated by the distinct chemical behaviors of its two primary pharmacophores: the lipophilic, potentially genotoxic quinoline core, and the basic, protonatable 4-methylpiperazine moiety.

Here is your comprehensive, self-validating guide to the safe handling, neutralization, and disposal of this compound.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the structural causality behind the compound's hazards.

  • The Quinoline Core: Quinoline and its derivatives are highly lipophilic and have been flagged for environmental persistence and aquatic toxicity[1]. Furthermore, quinoline structures are associated with potential mutagenicity and genotoxicity due to their ability to intercalate with DNA or undergo metabolic activation to reactive intermediates[2]. Therefore, landfill or drain disposal is strictly prohibited ; high-temperature incineration is the only acceptable destruction method.

  • The 4-Methylpiperazine Group: This tertiary amine is highly basic. While it increases the compound's aqueous solubility at low pH (forming a protonated salt), the free base remains highly lipophilic. This basicity requires careful pH management during liquid waste consolidation to prevent exothermic acid-base reactions in closed waste carboys[3].

Quantitative & Qualitative Hazard Summary
Property / HazardStructural DriverOperational Consequence
Basicity (pKa ~9.0) 4-MethylpiperazineRequires pH neutralization of aqueous waste streams prior to consolidation[3].
Genotoxicity / Mutagenicity Quinoline CoreMandates strict use of PPE (nitrile gloves, goggles) and prohibits atmospheric venting[2].
Aquatic Toxicity High LipophilicityRequires 110% secondary containment to prevent accidental environmental release[1].
Fluorescence Conjugated Pi-SystemEnables UV-light validation of spill decontamination (self-validating protocol).

Part 2: Waste Segregation and Neutralization Workflow

The following logical workflow ensures that all physical states of the compound are routed to the correct destruction pathways without cross-contaminating incompatible waste streams.

WasteWorkflow Start 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid SolidCollect Double-bag in Sealable Bio/Chem Bags Solid->SolidCollect Aqueous Aqueous Waste (Acidic/Basic HPLC) Liquid->Aqueous Organic Organic Solvents (DMSO, DCM, MeOH) Liquid->Organic Incineration High-Temp Incineration (EPA Approved Facility) SolidCollect->Incineration Neutralize Neutralize to pH 6-8 (Self-Validating Step) Aqueous->Neutralize Halogenated Halogenated Waste Stream Organic->Halogenated e.g., DCM/CHCl3 NonHalogenated Non-Halogenated Waste Stream Organic->NonHalogenated e.g., DMSO/MeOH Neutralize->Incineration Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and neutralization of quinoline-derivative laboratory waste.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Consumable Disposal

Causality: Fine powders of quinoline derivatives pose an inhalation hazard and can easily cross-contaminate laboratory surfaces.

  • Collection: Deposit all contaminated solids (weigh boats, pipette tips, empty vials, and Kimwipes) into a dedicated, puncture-resistant solid waste container lined with a 6-mil polyethylene bag.

  • Sealing: Once the bag is 75% full, seal it using the "gooseneck" method (twist the top, fold it over itself, and tape it securely) to prevent the aerosolization of toxic dust.

  • Labeling: Label the container explicitly: "Toxic Solid Waste: Contains Quinoline Derivatives (Mutagen/Aquatic Hazard)." Route to your EHS department for high-temperature incineration.

Protocol B: Liquid Waste Management (Self-Validating)

Causality: Because the compound is frequently analyzed via LC-MS or purified via preparative HPLC using acidic mobile phases (e.g., 0.1% TFA or Formic Acid), the basic piperazine ring will form a salt. Mixing unneutralized acidic waste with other basic laboratory wastes can cause dangerous pressure buildups.

  • Segregation: Separate organic liquid waste into Halogenated (if extracted with dichloromethane/chloroform) and Non-Halogenated (if dissolved in DMSO or Methanol).

  • Neutralization: For aqueous fractions, slowly add a weak neutralizing agent. Use sodium bicarbonate for acidic waste, or citric acid if the waste is highly basic[3].

  • Validation (The Self-Validating Step): Do not guess the pH. Dip a broad-spectrum pH indicator strip into the neutralized solution. The protocol is only validated when the strip reads between pH 6.0 and 8.0[3]. Only then should the liquid be transferred to the main aqueous waste carboy.

  • Containment: Store all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Protocol C: Chemical Spill Response

Causality: Rapid containment prevents the lipophilic free base from penetrating porous laboratory surfaces or reaching municipal drains, which could trigger severe ecological toxicity[1].

  • Isolate and Protect: Restrict access to the spill area. Equip nitrile gloves (double-gloving is highly recommended), safety goggles, and a chemically resistant lab coat[3]. If the spill is inside a fume hood, maximize the exhaust ventilation[4].

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth. Crucial Note: Do not use paper towels for concentrated organic solutions, as they do not adequately prevent chemical seepage through standard nitrile gloves[4].

  • Absorption: Work from the outer perimeter of the spill toward the center to prevent the spread of the chemical[5]. Scoop the absorbed mixture using a non-sparking polypropylene dustpan and transfer it to a hazardous waste bag[4].

  • Decontamination & Validation: Wash the affected surface with a solvent that solubilizes the compound (e.g., 70% isopropanol), followed by a final wash with soapy water.

    • Self-Validation: Inspect the decontaminated area with a handheld long-wave UV lamp (365 nm). Many quinoline derivatives exhibit native fluorescence under UV light. The absence of fluorescence confirms that the chemical has been completely removed from the surface.

References

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." Available at:[Link][3]

  • Wayne State University Office of Environmental Health and Safety. "Chemical Emergency Response." Available at: [Link][4]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps." Available at:[Link][5]

  • Environment and Climate Change Canada. "Substance Identity: Quinoline Ecological Effects." Available at:[Link][1]

Sources

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